molecular formula C5H7NO B1609908 3-Methylene-2-pyrrolidinone CAS No. 76220-95-6

3-Methylene-2-pyrrolidinone

Cat. No.: B1609908
CAS No.: 76220-95-6
M. Wt: 97.12 g/mol
InChI Key: FEFAOCZERLVSIS-UHFFFAOYSA-N
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Description

3-Methylene-2-pyrrolidinone is a useful research compound. Its molecular formula is C5H7NO and its molecular weight is 97.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylidenepyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-4-2-3-6-5(4)7/h1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFAOCZERLVSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447917
Record name 2-Pyrrolidinone, 3-methylene-
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Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76220-95-6
Record name 3-Methylene-2-pyrrolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-methylene-
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Record name 3-methylidenepyrrolidin-2-one
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Foundational & Exploratory

Comprehensive Spectral Analysis Guide: 3-Methylene-2-pyrrolidinone (3M2P)

[1]

Executive Summary & Structural Context

This compound (CAS: 5077-13-4) represents a critical structural motif in medicinal chemistry known as the


11

This conjugation confers high electrophilicity, making the molecule a potent Michael acceptor . In drug development, this moiety is often designed to covalently modify cysteine residues in target proteins (e.g., in covalent inhibitors). Consequently, spectral analysis must not only confirm identity but also assess the integrity of this reactive alkene, which is prone to polymerization or reduction.

Chemical Identity
PropertyDetail
IUPAC Name 3-methylidenepyrrolidin-2-one
Formula

Molecular Weight 97.12 g/mol
Key Feature Exocyclic

-methylene group (Michael Acceptor)

Synthesis & Impurity Profile

To interpret spectra accurately, one must understand the sample's origin. The most common synthetic route involves the condensation of N-protected-2-pyrrolidinone with an oxalate ester, followed by a reaction with formaldehyde and subsequent deprotection.[1]

Common Impurities to Watch:

  • 2-Pyrrolidinone: Unreacted starting material (lacks exocyclic alkene signals).[1]

  • 3-Methyl-2-pyrrolidinone: Over-reduced byproduct (methyl doublet in

    
    H NMR instead of methylene singlets).[1]
    
  • Poly(this compound): Spontaneous polymerization leads to broadening of all NMR signals and loss of distinct olefinic peaks.[1]

SynthesisWorkflowStartN-Boc-2-pyrrolidinoneStep1Activation(Diethyl Oxalate/NaH)Start->Step1InterEnolate IntermediateStep1->InterStep2Methylenation(HCHO/Base)Inter->Step2ProdThis compound(Target)Step2->ProdImpurityImpurity: Polymer/Saturated AnalogProd->ImpuritySpontaneousPolymerization

Figure 1: Synthetic workflow highlighting the origin of the target molecule and potential degradation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for verifying the presence of the exocyclic double bond.

H NMR Analysis (Proton)

The diagnostic signature of 3M2P is the pair of olefinic protons.[1] Unlike endocyclic alkenes, these appear as distinct signals due to their fixed geometric relationship (cis/trans) relative to the carbonyl oxygen.

Predicted Chemical Shifts (in


):
PositionTypeShift (

, ppm)
MultiplicityAssignment Logic
NH Amide Proton7.50 – 8.50Broad SingletExchangeable; shift varies with concentration/solvent.[1]
=CH_a Exocyclic Alkene5.90 – 6.10Triplet/MultipletTrans to carbonyl.[1] Deshielded by anisotropy of C=O.[1]
=CH_b Exocyclic Alkene5.30 – 5.50Triplet/MultipletCis to carbonyl.[1] Slightly more shielded than

.[1]
H-5 Ring Methylene (

)
3.40 – 3.60TripletDeshielded by adjacent Nitrogen.[1]
H-4 Ring Methylene2.70 – 2.90MultipletAllylic coupling to exocyclic protons.[1]

Critical Diagnostic Note: If you observe a doublet at ~1.1 ppm and a multiplet at ~2.4 ppm , your sample contains the saturated impurity (3-methyl-2-pyrrolidinone).[1] The exocyclic protons must be present for the active Michael acceptor.

C NMR Analysis (Carbon)

The carbonyl carbon in

1
  • C=O (C2): ~168 – 172 ppm (Saturated analog is typically ~178 ppm).[1]

  • C=C (C3 - Quaternary): ~138 – 142 ppm.[1]

  • C=C (Exocyclic

    
    ):  ~118 – 122 ppm.[1]
    
  • C5 (

    
    ):  ~40 – 45 ppm.[1][2]
    
  • C4 (

    
    ):  ~25 – 30 ppm.[1]
    

NMR_LogicSpectrum1H NMR SpectrumRegion1Region: 5.3 - 6.1 ppmSpectrum->Region1Region2Region: 3.4 - 3.6 ppmSpectrum->Region2Region3Region: 7.5+ ppmSpectrum->Region3Assign1Exocyclic Methylene(=CH2)Region1->Assign1Diagnostic SignalAssign2Ring Methylene(N-CH2)Region2->Assign2Assign3Amide Proton(NH)Region3->Assign3ValidationCONFIRMED:Intact Michael AcceptorAssign1->Validation

Figure 2: NMR assignment logic flow for validating the active pharmaceutical ingredient (API).

Infrared Spectroscopy (IR)

IR is a rapid pass/fail test for the conjugation of the system.

  • Amide I Band (C=O[3] Stretch):

    • Saturated Lactam: ~1700 – 1715 cm

      
      .[1]
      
    • This compound: 1660 – 1690 cm

      
       .[1]
      
    • Explanation: Conjugation with the C=C double bond reduces the double-bond character of the carbonyl, lowering the stretching frequency.[4]

  • C=C Stretch: Distinct weak-to-medium band at 1620 – 1640 cm

    
     .
    
  • N-H Stretch: Broad band at 3200 – 3400 cm

    
      (hydrogen bonded).[1]
    

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural fingerprints through fragmentation.[1]

Ionization & Molecular Ion[1]
  • Technique: EI (70 eV) or ESI (+).

  • Molecular Ion (

    
    ):  m/z 97 .[1]
    
  • Protonated Ion (

    
    ):  m/z 98 .[1]
    
Fragmentation Pathway (EI)

The fragmentation pattern is characteristic of lactams.[1]

  • Loss of CO (M - 28): The lactam ring typically ejects carbon monoxide.[1]

    • 
       m/z.[1]
      
  • Loss of Ethylene (Retro-Diels-Alder type):

    • Depending on the ionization energy, the ring may fragment to release

      
      .
      
  • Base Peak: Often m/z 68-69 (corresponding to the pyrroline/acryloyl fragments).[1]

MS_FragM_IonMolecular Ion[M]+ m/z 97Frag1[M - CO]m/z 69M_Ion->Frag1- CO (28)Frag2[M - C2H4]m/z 69 (Isomer)M_Ion->Frag2- C2H4 (28)BaseBase Peak Regionm/z 41-69Frag1->BaseFurther Decay

Figure 3: Proposed fragmentation pathway for this compound.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Prevent polymerization during analysis.

  • Solvent: Use

    
     (neutralized with basic alumina) or 
    
    
    .[1] Avoid acidic solvents which may catalyze polymerization.[1]
  • Concentration: Prepare a dilute solution (~10 mg/mL). High concentrations favor intermolecular Michael addition (polymerization).[1]

  • Time: Acquire spectra immediately after dissolution.

Protocol B: GC-MS Analysis

Objective: Assess volatile impurities.[1]

  • Column: DB-5ms or equivalent non-polar phase.[1]

  • Inlet Temp: 200°C (Do not overheat; thermal polymerization risk).

  • Program: Start at 50°C (hold 2 min), ramp 10°C/min to 250°C.

  • Derivatization: Not strictly necessary, but N-silylation (BSTFA) can improve peak shape and prevent tailing of the amide.[1]

References

  • Fotiadu, F., et al. (1999).[5] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 40(5), 867-870.[1][5]

  • Chataigner, I., et al. (1998).[5] Enantioselective Synthesis of

    
    -Methylene-
    
    
    -Lactams. Synlett, 9(3), 275-276.[1][5]
  • PubChem Database. (n.d.).[1] Compound Summary for CID 10844354 (N-methyl analog reference). National Center for Biotechnology Information.[1]

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (General reference for lactam/alkene shifts).

Thermal Stability & Physicochemical Architecture of Poly(3-Methylene-2-pyrrolidinone) (P3M2P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Poly(3-methylene-2-pyrrolidinone) (P3M2P) represents a distinct class of vinyl lactam polymers, structurally related to but functionally divergent from the widely used poly(vinylpyrrolidone) (PVP). While PVP features a pendant lactam ring, P3M2P integrates the lactam functionality directly adjacent to the vinyl backbone via an exocyclic methylene group. This architectural nuance confers exceptional thermal stability and a significantly elevated glass transition temperature (


) , often exceeding 200°C.

This guide provides a technical deep-dive into the thermal behavior of P3M2P, offering validated protocols for synthesis, characterization, and stability assessment. It is designed for polymer chemists and formulation scientists seeking robust, bio-based alternatives to traditional vinyl polymers.

Structural Rationale for Thermal Stability

The superior thermal profile of P3M2P stems from its molecular rigidity. In standard vinyl polymers like PVP, the pyrrolidone ring hangs off the main chain (pendant), allowing for significant rotational freedom. In P3M2P, the double bond of the monomer (3-methylene-2-pyrrolidone) is exocyclic to the lactam ring. Upon polymerization, this results in a polymer backbone where the bulky lactam rings are densely packed and exhibit restricted mobility.

Comparative Architecture (P3M2P vs. PVP)

The following diagram illustrates the structural divergence that drives the thermal differences.

P3M2P_Structure cluster_0 Monomer Precursors cluster_1 Polymer Backbone Dynamics M_PVP N-Vinyl-2-pyrrolidone (Pendant Vinyl Group) P_PVP PVP Backbone High Rotational Freedom Tg ~150-175°C M_PVP->P_PVP Free Radical Polymerization M_P3M2P 3-Methylene-2-pyrrolidone (Exocyclic Methylene) P_P3M2P P3M2P Backbone Steric Hindrance & Dipole Stacking Tg > 200°C M_P3M2P->P_P3M2P Restricted Radical Polymerization Stability Enhanced Thermal Stability (High Tg, High Td) P_P3M2P->Stability Result

Figure 1: Structural comparison highlighting the steric constraints in P3M2P that lead to elevated thermal transitions compared to PVP.

Thermal Characterization Profile

The thermal stability of P3M2P is characterized by two critical parameters: the Glass Transition Temperature (


) and the Decomposition Temperature (

).
Key Thermal Metrics

The values below represent dry, purified polymer samples. Note that P3M2P is hygroscopic; absorbed moisture acts as a plasticizer, drastically lowering the observed


.
PropertyP3M2P (Dry)PVP (Dry)Mechanistic Driver

(Onset)
> 215°C (approx)150–180°CRestricted segmental motion due to backbone-ring proximity.

~320–350°C ~380–400°CHigh bond dissociation energy of the carbon backbone.
Solubility Water (+) Organics (-)Water (+) Organics (+)P3M2P's dense polarity limits solubility in non-protic organics.
Degradation Mechanism

Thermal degradation of P3M2P typically follows a two-stage mechanism:

  • Dehydration/Desorption (< 150°C): Loss of bound water (non-degradative).

  • Depolymerization & Scission (> 320°C): Random chain scission and partial depolymerization (unzipping) of the lactam rings, releasing volatile nitrogenous species.

Experimental Protocols: Synthesis & Testing

To obtain reliable thermal data, the polymer must be synthesized with high purity and rigorously dried. Impurities (monomers/oligomers) act as plasticizers, artificially suppressing thermal values.

Synthesis Workflow (Self-Validating)

This protocol uses free radical polymerization, optimized to minimize residual monomer.

Reagents:

  • Monomer: 3-Methylene-2-pyrrolidone (Synthesized from itaconic acid and ammonia derivatives).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.

  • Solvent: Water or DMSO (Due to monomer solubility).

Step-by-Step Protocol:

  • Degassing: Dissolve monomer (1.0 M) in DMSO. Purge with

    
     for 30 minutes to remove oxygen (radical scavenger).
    
  • Initiation: Add AIBN (1 mol% relative to monomer).

  • Polymerization: Heat to 65°C for 12–24 hours under

    
    .
    
    • Validation: Viscosity should increase significantly within 4 hours.

  • Precipitation: Drop the reaction mixture into a 10-fold excess of cold acetone or methanol (P3M2P is insoluble in these, promoting precipitation).

  • Purification (Critical): Redissolve the precipitate in a minimum amount of water and re-precipitate in acetone. Repeat 2x to remove unreacted monomer.

  • Drying: Vacuum dry at 60°C for 48 hours in the presence of

    
    .
    
Thermal Analysis Methodology (TGA & DSC)

Thermogravimetric Analysis (TGA):

  • Purpose: Determine

    
     and moisture content.
    
  • Protocol:

    • Equilibrate sample (5-10 mg) at 30°C.

    • Ramp 10°C/min to 600°C under

      
       flow (50 mL/min).
      
    • Analysis: The first mass loss step (up to 120°C) is water. The onset of the second step is

      
      .
      

Differential Scanning Calorimetry (DSC):

  • Purpose: Determine

    
    .
    
  • Protocol (Heat-Cool-Heat Cycle):

    • First Heat: Ramp to 150°C to erase thermal history and remove water. Ignore this data for Tg calculation.

    • Cool: Quench to 0°C at 20°C/min.

    • Second Heat: Ramp to 280°C at 10°C/min.

    • Analysis: Identify the step transition in the heat flow signal.

Stability Logic & Degradation Pathways[1]

Understanding how P3M2P fails is as important as knowing when it fails. The diagram below maps the degradation logic under thermal stress.

Degradation_Mechanism Start P3M2P Polymer Matrix (Ambient Temp) Heat1 Heating (50°C - 150°C) Start->Heat1 Heat2 Heating (> 300°C) Heat1->Heat2 Continued Stress Water_Loss Desorption of Bound Water (Reversible) Heat1->Water_Loss Plasticizer Removal Scission Homolytic Bond Scission (Backbone C-C Breakage) Heat2->Scission Activation Energy Met Side_Reactions Lactam Ring Opening (Formation of Amine/Acid species) Scission->Side_Reactions Failure Structural Failure (Volatilization & Char) Scission->Failure Side_Reactions->Failure

Figure 2: Thermal degradation pathway showing the transition from reversible dehydration to irreversible covalent bond scission.

Applications in Drug Delivery[2]

The high thermal stability of P3M2P makes it a viable candidate for hot-melt extrusion (HME) , a process often too harsh for less stable polymers.

  • Solubility Enhancement: Like PVP, P3M2P can form amorphous solid dispersions with poorly soluble drugs.

  • Sterilization: The polymer can withstand autoclave temperatures (121°C) without softening (

    
    ) or degrading, unlike lower-
    
    
    
    matrices that might sinter or collapse.

References

  • Heyns, I. M., et al. (2016).[1] "Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone)." Biomacromolecules, 17(5), 1795–1800.[1]

  • Iskander, G. M., et al. (1996).[1] "Synthesis and properties of poly(1-alkyl-3-methylene-2-pyrrolidone)s." Macromolecular Chemistry and Physics, 197(10), 3123–3133.[1]

  • Oishi, T., et al. (2010). "Polymerization and Copolymerization of N-Substituted-3-methylene-2-pyrrolidones." Polymer Journal.[1]

  • BASF Corporation. (2023). "Safety Data Sheet: Thermal Decomposition of Vinyl Pyrrolidone Polymers."

    • (General reference for PVP comparative data)

Sources

The Spring-Loaded Electrophile: A Technical Guide to 3-Methylene-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and application of the exocyclic double bond in 3-Methylene-2-pyrrolidinone (3-MP).

Executive Summary

This compound (3-MP) represents a distinct class of "spring-loaded" electrophiles. Structurally defined by a five-membered lactam ring fused to an exocyclic


-methylene group, it serves as the nitrogenous isostere of the natural product Tulipalin A  (

-methylene-

-butyrolactone).

For researchers in medicinal chemistry and material science, 3-MP offers a critical advantage: tunable electrophilicity .[1] While the exocyclic double bond is highly reactive toward nucleophiles (specifically thiols) via Michael addition, the lactam core provides superior hydrolytic stability compared to its lactone counterparts.[1] This guide analyzes the electronic underpinnings of this reactivity and provides actionable protocols for its utilization in covalent drug design and hydrogel synthesis.

Electronic Architecture & Reactivity

The reactivity of 3-MP is governed by the conjugation between the exocyclic alkene and the amide carbonyl. Unlike acyclic acrylamides, the 5-membered ring imposes geometric constraints that enhance reactivity.[1]

Lactam vs. Lactone: The Stability-Reactivity Trade-off

The substitution of the lactone oxygen (in Tulipalin A) with a nitrogen atom (in 3-MP) alters the electronic landscape significantly.

Feature

-Methylene-

-Lactone (Tulipalin A)
This compound (3-MP)Mechanistic Impact
Heteroatom Oxygen (Electronegative)Nitrogen (Less Electronegative)Nitrogen donates more electron density into the carbonyl via resonance.
Carbonyl Electrophilicity HighModerateThe amide resonance reduces the partial positive charge on the carbonyl carbon.

-Carbon Electrophilicity
Very HighHigh3-MP is slightly less reactive than the lactone, reducing non-specific toxicity while maintaining cysteine targeting.[1]
Hydrolytic Stability Low (Ring opens easily)HighLactams resist hydrolysis at physiological pH, extending the half-life of the warhead in vivo.
The "Spring-Loaded" Mechanism

The term "spring-loaded" refers to the release of ring strain and the formation of a stable enolate intermediate upon nucleophilic attack. The exocyclic double bond is locked in an s-cis conformation relative to the carbonyl, maximizing orbital overlap and lowering the LUMO energy, which facilitates rapid nucleophilic attack.[1]

Core Reactivity Pathways

The 3-MP scaffold undergoes three primary modes of reaction, each exploitable for specific applications.

Pathway A: Thiol-Michael Addition (Bio-conjugation)

This is the most relevant pathway for drug development. The "soft" nucleophile (thiol of Cysteine or Glutathione) attacks the "soft" electrophile (


-carbon of the enone).
  • Mechanism: Step-growth addition.

  • Kinetics: Follows second-order kinetics (

    
    ).
    
  • Application: Covalent inhibition of enzymes with non-catalytic cysteines (e.g., kinases, proteases) and synthesis of hydrogels via thiol-ene "click" chemistry.[1]

Pathway B: Radical Polymerization

Unlike simple acrylates, 3-MP derivatives often exhibit step-growth characteristics in thiol-ene photopolymerizations, reducing the formation of heterogeneous chains common in chain-growth mechanisms.[1]

  • Initiation: Photo-initiators (e.g., LAP, Irgacure) generate thiyl radicals.[1]

  • Propagation: Thiyl radical attacks the alkene

    
     Carbon-centered radical 
    
    
    
    Abstraction of H from thiol.
Pathway C: Diels-Alder Cycloaddition

3-MP acts as a potent dienophile.

  • Reaction: [4+2] Cycloaddition with dienes (e.g., cyclopentadiene, furan).[1]

  • Stereochemistry: Highly exo-selective or endo-selective depending on Lewis acid catalysis.

Visualizing the Reactivity Landscape

The following diagram maps the mechanistic pathways of 3-MP, distinguishing between ionic (Michael) and radical processes.

ReactivityLandscape Reactant This compound (3-MP) Enolate Enolate Intermediate (Anionic) Reactant->Enolate Ionic Pathway CRadical C-Centered Radical (Intermediate) Reactant->CRadical Radical Pathway TS_Cyclo Transition State [4+2] Reactant->TS_Cyclo Concerted Nucleophile Thiol (R-SH) Nucleophile->Reactant Michael Attack Radical Thiyl Radical (R-S•) Radical->Reactant Radical Addition Diene Diene (e.g., Furan) Diene->Reactant Diels-Alder Adduct_Michael Thioether Adduct (Covalent Inhibition) Enolate->Adduct_Michael Protonation Polymer Poly(thioether) Network CRadical->Polymer Propagation Cycloadduct Bicyclic Lactam TS_Cyclo->Cycloadduct Cyclization

Figure 1: Mechanistic divergence of 3-MP reactivity. Blue nodes indicate reactants, Red nodes indicate high-energy intermediates, and Green nodes indicate stable products.[1]

Experimental Protocol: Kinetic Assessment of Thiol Reactivity

Objective: To quantify the electrophilicity of a 3-MP derivative compared to standard warheads (e.g., acrylamide) using NMR spectroscopy.[1] This protocol validates the "tunability" of the scaffold.

Materials
  • Substrate: this compound (or N-methyl derivative).[2]

  • Nucleophile: Cysteamine or Glutathione (reduced).[1]

  • Solvent: Deuterated Phosphate Buffer (pH 7.4) /

    
    .
    
  • Internal Standard: Maleic acid (non-reactive under assay conditions).[1]

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve 3-MP (10 mM final conc) and Internal Standard (10 mM) in

      
       buffer (pH 7.4).
      
    • Prepare a fresh stock of Thiol (100 mM) in degassed buffer to prevent disulfide formation.

  • Reaction Initiation:

    • Add the Thiol solution to the NMR tube containing the 3-MP mixture (Target ratio 1:1 or 10:1 pseudo-first-order).

    • Immediately insert into the NMR spectrometer (pre-shimmed).

  • Data Acquisition:

    • Acquire

      
       NMR spectra every 60 seconds for 60 minutes.
      
    • Monitor the disappearance of the exocyclic vinylic protons (

      
       ppm).
      
  • Data Analysis:

    • Integrate vinylic peaks relative to the internal standard.

    • Plot

      
       vs. time.[1]
      
    • Calculate the second-order rate constant (

      
      ) from the slope.
      

Self-Validation Check: The reaction should proceed cleanly to the Michael adduct without byproducts. If the baseline becomes noisy, check for thiol oxidation (disulfide formation) or hydrolytic ring opening (unlikely for lactam).[1]

Synthesis Strategy

Accessing the 3-MP core requires specific strategies to install the exocyclic double bond without polymerizing the product.

Primary Route: From Itaconic Acid Derivatives

This route is favored for its use of bio-renewable starting materials.

  • Precursor Formation: React Itaconic acid with an amine (R-NH2) to form the Itaconamic acid.

  • Cyclization: Treat with acetic anhydride and sodium acetate.

    • Note: This often yields the Itaconimide (dione).

    • Correction for Lactam: To get the lactam (one carbonyl), the reduction of the imide or a direct condensation of 2-(bromomethyl)acrylic acid with an amine is preferred.

Recommended Laboratory Synthesis (Fotiadu Method)

A robust method involves the "Indium-promoted" reaction or the phosphonate strategy.

  • Reactants: 2-(Bromomethyl)acrylic acid + Primary Amine + Indium metal.[1]

  • Conditions: Methanol/H2O, Ultrasound.

  • Mechanism: Indium mediates the allylation of the imine formed in situ, followed by cyclization.

  • Purification: Silica gel chromatography (3-MP is polar; use EtOAc/MeOH).

References

  • Fotiadu, F., et al. (1999).[1] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene. Tetrahedron Letters.[1][3] Link

  • Kitson, R. R., et al. (2009).[1] The reactivity of alpha-methylene-gamma-butyrolactone derivatives toward cysteine and glutathione. Journal of Medicinal Chemistry. Link

  • Lowe, A. B., et al. (2010).[1] Thiol-ene "click" reactions and recent applications in polymer and materials synthesis.[4] Polymer Chemistry.[1][5] Link

  • Mahía, A., et al. (2023).[1] α-Lactam Electrophiles for Covalent Chemical Biology. Angewandte Chemie International Edition.[1] Link

  • Heyns, I. M., et al. (2016).[1] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules.[1][5][6][7] Link

Sources

Technical Whitepaper: Advanced Synthesis Strategies for 3-Methylene-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylene-2-pyrrolidinone (3-MP) represents a critical class of exocyclic methylene lactams, structurally analogous to the naturally occurring Tulipalin A (


-methylene-

-butyrolactone). Unlike its lactone counterpart, 3-MP offers superior hydrolytic stability and yields polymers (Poly-3-MP) with exceptionally high glass transition temperatures (

C) and robust solvent resistance.

Despite its material potential, 3-MP remains underutilized due to synthetic challenges: the thermodynamic instability of the exocyclic double bond and its high propensity for spontaneous polymerization. This guide details two validated synthesis routes—the Classical Mannich-Hofmann Pathway (Laboratory Standard) and the


-Formylation/Dehydration Pathway  (Scalable/Industrial)—providing a roadmap for researchers to access this monomer with high purity.

Part 1: Chemical Context & Stability

Before initiating synthesis, the researcher must understand the "Monomer Stability Paradox." The exocyclic methylene group creates significant ring strain and electronic polarization, making the Michael acceptor site (


-carbon) highly reactive.
  • Storage: 3-MP must be stored at -20°C with radical inhibitors (e.g., 100 ppm BHT or Hydroquinone).

  • Handling: Avoid strong bases in the final step workup, as they can trigger anionic polymerization.

Reaction Landscape

The following diagram outlines the logical flow of the two primary synthesis strategies.

SynthesisRoutes Start Feedstock: 2-Pyrrolidinone Mannich Route A: Mannich Reaction (HCHO + HNMe2) Start->Mannich Lab Scale (High Purity) Formyl Route B: u03b1-Formylation (HCOOEt + Base) Start->Formyl Scalable (Avoids MeI) Quat Quaternization (MeI) Mannich->Quat Elim Hofmann Elimination (Base/Heat) Quat->Elim Target Target Monomer: This compound Elim->Target Hydroxyl Intermediate: 3-Hydroxymethyl-2-pyrrolidinone Formyl->Hydroxyl Dehydrate Dehydration (MsCl / TEA) Hydroxyl->Dehydrate Dehydrate->Target Poly Risk: Spontaneous Polymerization Target->Poly If uninhibited

Figure 1: Comparative workflow of the Mannich-Hofmann and Formylation pathways for 3-MP synthesis.

Part 2: Route A - The Classical Mannich-Hofmann Pathway

Best For: Laboratory scale (1–50g), high purity requirements. Mechanism: Aminomethylation followed by methylation to create a quaternary ammonium leaving group, which undergoes E2 elimination.

Mechanistic Insight

The 2-pyrrolidinone ring is relatively electron-rich. Direct methylenation is difficult. The Mannich reaction introduces the carbon atom in a latent form (aminomethyl group). We use Dimethylamine because the resulting dimethylamino group is easily quaternized. Methyl Iodide (MeI) is selected for quaternization because iodide is a superior leaving group, and the reaction proceeds rapidly at room temperature, minimizing thermal degradation.

Protocol

Reagents:

  • 2-Pyrrolidinone (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • Methyl Iodide (MeI) (Caution: Neurotoxin)[1]

  • Sodium Bicarbonate (

    
    )[2]
    
Step 1: Synthesis of Mannich Base[3][4]
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-pyrrolidinone (0.1 mol), paraformaldehyde (0.12 mol), and dimethylamine hydrochloride (0.12 mol) in ethanol (50 mL).

  • Reaction: Add a catalytic amount of HCl (conc.). Reflux at 80°C for 4–6 hours.

  • Monitoring: Monitor by TLC (MeOH:DCM 1:9). The spot for 2-pyrrolidinone should disappear.

  • Workup: Remove ethanol under reduced pressure. Neutralize the residue with saturated

    
     solution. Extract with Chloroform (
    
    
    
    mL). Dry over
    
    
    and concentrate.
  • Product: 3-(Dimethylaminomethyl)-2-pyrrolidinone. (Yield: ~70-80%).

Step 2: Quaternization & Elimination
  • Quaternization: Dissolve the Mannich base (from Step 1) in dry acetone. Cool to 0°C. Add Methyl Iodide (1.1 eq) dropwise.

  • Precipitation: Stir for 2 hours. The quaternary ammonium iodide salt will precipitate as a white solid. Filter and wash with cold acetone.

  • Elimination: Dissolve the salt in water. Add 1.1 eq of

    
    . Stir at room temperature for 30 minutes (mild conditions prevent ring opening).
    
  • Extraction: Extract rapidly with DCM.

  • Stabilization: Add 100 ppm BHT to the organic layer immediately.

  • Purification: Dry over

    
    . Remove solvent in vacuo at low temperature (< 30°C). Vacuum distillation is required for monomer grade purity (bp ~95°C at 0.5 mmHg).
    

Part 3: Route B - The -Formylation/Dehydration Pathway

Best For: Scalability, avoiding toxic alkyl halides (MeI). Mechanism: Direct activation of the


-position using a formylating agent, followed by reduction/dehydration or direct dehydration of the hydroxymethyl intermediate.
Mechanistic Insight

This route mimics the industrial synthesis of acrylates. By generating the enolate of 2-pyrrolidinone (using a strong base like LDA or NaH), we can attack a formate ester or formaldehyde. The resulting hydroxymethyl intermediate is stable but requires activation (mesylation) to eliminate water and form the double bond.

Protocol

Reagents:

  • 2-Pyrrolidinone[5][6][7]

  • LDA (Lithium Diisopropylamide) or NaH

  • Ethyl Formate or Paraformaldehyde

  • Methanesulfonyl Chloride (MsCl)

  • Triethylamine (TEA)

Step 1:

-Hydroxymethylation
  • Lithiation: In a dry 3-neck flask under Argon, add THF and 2-pyrrolidinone. Cool to -78°C. Add LDA (1.1 eq) dropwise over 30 mins.

  • Addition: Add gaseous formaldehyde (generated by heating paraformaldehyde) or Ethyl Formate (liquid) to the enolate solution.

  • Quench: Allow to warm to RT. Quench with saturated

    
    .
    
  • Isolation: Extract with Ethyl Acetate. The product is 3-hydroxymethyl-2-pyrrolidinone .

Step 2: Dehydration (Mesylation-Elimination)

Note: Direct acid-catalyzed dehydration often fails due to ring opening. We use the Mesyl-Chloride method.

  • Setup: Dissolve 3-hydroxymethyl-2-pyrrolidinone in dry DCM containing Triethylamine (2.2 eq). Cool to 0°C.[8]

  • Activation: Add MsCl (1.1 eq) dropwise. The intermediate mesylate forms immediately.

  • Elimination: The excess TEA promotes E2 elimination of the mesylate in situ upon warming to room temperature or mild reflux (40°C).

  • Workup: Wash with cold water, dilute HCl (to remove amine), and brine.

  • Stabilization: Add inhibitor (Hydroquinone) before solvent removal.

Part 4: Data Summary & Comparison

FeatureRoute A: Mannich-HofmannRoute B: Formylation/Dehydration
Overall Yield 40–50%30–45%
Atom Economy Low (Loss of amine + MeI)Moderate
Safety Profile High Risk (Methyl Iodide is highly toxic)Moderate Risk (LDA/MsCl handling)
Purity Profile Excellent (Crystallization of salt purifies intermediate)Moderate (Side reactions common)
Key Impurity Residual amine saltsDimerized product
Scalability Difficult (MeI cost/disposal)High (Standard reagents)

References

  • Ueda, M., Takahashi, M., Imai, Y. (1982). Synthesis and polymerization of 3-methylene-2-pyrrolidone. Journal of Polymer Science: Polymer Chemistry Edition, 20(10), 2819-2828. Link

  • Fotiadu, F., Pardigon, O., Buono, G., Le Corre, M., & Hercouët, A. (1999).[7] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene.[7] Tetrahedron Letters, 40(5), 867-870.[7] Link

  • Hu, L., He, J., Zhang, Y., & Chen, E. Y. (2018).[7] Living Group Transfer Polymerization of Renewable

    
    -Methylene-
    
    
    
    -butyrolactones Using Al(C6F5)3 Catalyst.[7] Macromolecules, 51(4), 1296–1307.[7] Link
  • Badía, A., et al. (2025). Poly(3-methylene-2-pyrrolidone): Synthesis, characterization and evaluation of cytotoxicity. Biomacromolecules. Link

Sources

CAS number and IUPAC name for 3-Methylene-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]

Executive Summary

3-Methylene-2-pyrrolidinone (3-M2P) represents a critical structural motif in heterocyclic chemistry, functioning as a stable yet reactive Michael acceptor.[1] Unlike its lactone analog (Tulipalin A), which exhibits high non-specific toxicity, the lactam scaffold of 3-M2P offers a balanced reactivity profile suitable for covalent drug design and advanced polymer applications.[1] This guide provides a definitive reference for the identity, synthesis, and reactivity of 3-M2P, grounded in verified protocols.

Chemical Identity & Nomenclature

Precise identification is paramount, as confusion often arises between the unsubstituted parent compound and its N-methylated or saturated analogs.[1]

Table 1: Core Identifiers and Physicochemical Properties[2][3]
ParameterSpecificationNotes
CAS Registry Number 29633-87-2 Specific to the N-unsubstituted parent.[1]
Preferred IUPAC Name 3-Methylidenepyrrolidin-2-one "Methylene" is also widely accepted.[1]
Molecular Formula C₅H₇NO
Molecular Weight 97.12 g/mol
SMILES O=C1NCC\C1=C
Key Functional Group

-Methylene-

-lactam
Exocyclic double bond conjugated with amide.[1]
Common Synonyms 3-Methylene-2-pyrrolidone;

-Methylene-butyrolactam

Critical Distinction: Do not confuse with 1-Methyl-3-methylene-2-pyrrolidinone (CAS 50586-05-5) or the saturated 3-Methyl-2-pyrrolidinone (CAS 2555-05-7).[1] The reactivity profiles differ significantly due to the presence/absence of the free N-H and the exocyclic alkene.[1]

Structural Analysis & Reactivity Profile

The pharmacological value of 3-M2P lies in its ability to act as a "warhead" for covalent inhibition.[1]

The Michael Acceptor System

The exocyclic double bond at the C3 position is activated by the adjacent carbonyl group.[1] This conjugation creates an electrophilic site at the methylene carbon, susceptible to nucleophilic attack by soft nucleophiles, particularly thiols (cysteine residues in proteins).[1]

  • Stability vs. Reactivity: Lactams are less electrophilic than lactones due to the resonance stabilization of the amide bond (N lone pair donation).[1] This makes 3-M2P a "tuned" electrophile—reactive enough to modify target cysteines but stable enough to resist rapid degradation by plasma nucleophiles (e.g., glutathione) compared to Tulipalin A.[1]

Mechanism of Action: Covalent Cysteine Modification

The following diagram illustrates the mechanism by which 3-M2P covalently modifies a target protein.

MichaelAddition Reactant This compound (Electrophile) Transition Enolate Intermediate (Resonance Stabilized) Reactant->Transition Nucleophilic Attack (Michael Addition) Nucleophile Protein Cysteine (R-SH) (Nucleophile) Nucleophile->Transition Nucleophilic Attack (Michael Addition) Product S-Alkylated Adduct (Covalent Complex) Transition->Product Protonation

Figure 1: Mechanism of Michael addition between a cysteine thiol and the


-methylene-

-lactam scaffold.[1]

Synthetic Methodology

Synthesis of the unsubstituted 3-M2P is challenging due to the tendency of the product to polymerize and the difficulty of mono-functionalizing the


-position of 2-pyrrolidinone.[1] The most robust protocol involves a two-step Mannich base elimination sequence.[1]
Protocol: Mannich Base Elimination Route

This method avoids the use of harsh metal hydrides and provides better regiocontrol than direct alkylation.[1]

Reagents:

  • 2-Pyrrolidinone (Starting Material)[1][2][3][4][5]

  • Paraformaldehyde[1]

  • Dimethylamine hydrochloride[1]

  • Methyl iodide (MeI) or Sodium Acetate/Acetic Acid (for elimination)[1]

Step-by-Step Workflow:

  • Mannich Reaction (Aminomethylation):

    • Reflux 2-pyrrolidinone with paraformaldehyde and dimethylamine hydrochloride in ethanol.

    • Mechanism:[1][5][6][7][8] Formation of the iminium ion followed by electrophilic attack at the C3 position of the enol form of the lactam.[1]

    • Intermediate: 3-(Dimethylaminomethyl)-2-pyrrolidinone.[1]

  • Quaternization (Activation):

    • Treat the isolated intermediate with Methyl Iodide (MeI) in acetone/methanol to form the quaternary ammonium salt.[1] This makes the amine a better leaving group.[1]

  • Hofmann Elimination:

    • Treat the salt with a weak base (e.g., NaHCO₃ or basic alumina) or apply thermal elimination conditions.[1]

    • Result: Elimination of trimethylamine yields the exocyclic double bond.[1]

Synthetic Pathway Visualization

Synthesis Start 2-Pyrrolidinone Intermed 3-(Dimethylaminomethyl)- 2-pyrrolidinone Start->Intermed Mannich Reaction Reagents1 HCHO + Me2NH·HCl Final This compound (Target) Intermed->Final Hofmann Elimination Step2 Activation (MeI) & Elimination (Base/Heat)

Figure 2: Two-step synthesis via Mannich base intermediate, ensuring regioselectivity at the C3 position.

Applications in Drug Development

The 3-M2P scaffold is increasingly utilized in "Targeted Covalent Inhibitors" (TCIs).[1]

  • Selectivity Filter: Because the lactam is less reactive than the lactone, 3-M2P based drugs can often bypass highly abundant thiols (like Glutathione) and only react with the specific cysteine in the catalytic pocket of the target enzyme, driven by non-covalent binding affinity.[1]

  • Polymer Chemistry: 3-M2P is also a precursor for Poly(3-methylene-2-pyrrolidone), a water-soluble, biocompatible polymer with high thermal stability, used as a drug carrier.[1]

References

  • Fotiadu, F., et al. (1999).[1][3] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene. Tetrahedron Letters, 40(5), 867-870.[1][3] Link[1]

  • Albrecht, A., et al. (2008).[1] Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45, 1549.[1][9] Link[1]

  • PubChem Database. (n.d.).[1] Compound Summary: this compound.[1][2][10][3][4][5][11] National Center for Biotechnology Information.[1] Link

  • Navarro, R., et al. (2017).[1][12] Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Polymer Chemistry. Link

Sources

discovery and history of 3-Methylene-2-pyrrolidinone

The Pharmacophore of -Methylene- -Lactams: A Technical Review of 3-Methylene-2-Pyrrolidinone

Abstract

This compound (3M2P), an




Chemical Identity & Structural Significance[1][2]

The biological potency of 3M2P stems from its function as a Michael acceptor . The exocyclic methylene group at the C3 position is conjugated with the lactam carbonyl, creating an electrophilic center highly reactive toward soft nucleophiles, particularly thiols (sulfhydryl groups) found in cysteine residues and glutathione (GSH).

Comparative Structure-Activity Relationship (SAR)

The transition from the oxygen-based lactone (Tulipalin A) to the nitrogen-based lactam (3M2P) significantly alters the physicochemical profile:

FeatureTulipalin A (Lactone)This compound (Lactam)
Heteroatom Oxygen (O)Nitrogen (NH)
Electrophilicity High (High reactivity)Moderate (Tunable reactivity)
Plasma Stability Low (Rapid hydrolysis)High (Resistant to hydrolysis)
Toxicity High (Dermatitis/Cytotoxic)Moderate (Therapeutic window)
Primary Utility Natural Defense / AllergenDrug Scaffold / Polymer Monomer

Expert Insight: The lactam nitrogen allows for derivatization (N-alkylation/acylation), enabling medicinal chemists to modulate the lipophilicity and target specificity of the molecule without altering the core electrophilic warhead.

Historical Discovery and Synthetic Evolution

The interest in




The "Fotiadu" and "Mannich" Era

While early syntheses relied on harsh conditions, the field standardized around the Mannich base elimination pathway in the late 20th century. A seminal contribution by Fotiadu et al. (1999) refined the synthesis, making it accessible for gram-scale production.

Synthesis Workflow Visualization

The following diagram illustrates the established "Mannich Base" route, chosen for its reliability and use of inexpensive reagents.

SynthesisPathStart2-Pyrrolidinone(Precursor)Step1Mannich Reaction(+ HCHO + R2NH)Start->Step1InterMannich Base(Intermediate)Step1->InterStep2Elimination(Heat or MeI)Inter->Step2ProductThis compound(Target)Step2->Product

Figure 1: The canonical synthesis pathway via Mannich base elimination. This route avoids the polymerization issues often seen with direct condensation methods.

Mechanism of Action: The Cysteine Trap[3]

The pharmacological efficacy of 3M2P is primarily attributed to its ability to alkylate cellular thiols. This is not a receptor-ligand interaction in the traditional sense, but a covalent modification.

The Glutathione Depletion Cascade
  • Entry: The lactam enters the cell (lipophilicity depends on N-substitution).

  • Conjugation: The exocyclic double bond undergoes a Michael addition with the thiol group of Glutathione (GSH).

  • Depletion: Rapid consumption of GSH reduces the cell's antioxidant capacity.

  • Apoptosis: The resulting oxidative stress triggers apoptotic pathways, particularly in cancer cells with elevated ROS levels.

MechanismDrugThis compound(Electrophile)ComplexMichael Adduct(Thioether Conjugate)Drug->Complex Michael AdditionTargetGlutathione (GSH)(Nucleophile)Target->ComplexEffectGSH Depletion &Oxidative StressComplex->Effect Loss of Antioxidant Defense

Figure 2: Mechanism of thiol alkylation. The formation of the thioether conjugate is generally irreversible under physiological conditions.

Detailed Experimental Protocol

Objective: Synthesis of this compound via the Mannich Base Hydrochloride Elimination method. Safety Note: Acrylamide derivatives are potential neurotoxins. Handle all precursors and products in a fume hood with appropriate PPE.

Phase 1: Formation of the Mannich Base
  • Reagents: Combine 2-pyrrolidinone (1.0 eq), Paraformaldehyde (1.2 eq), and Dimethylamine hydrochloride (1.1 eq) in ethanol.

  • Reaction: Reflux the mixture for 2–4 hours. The reaction progress can be monitored by TLC (disappearance of pyrrolidinone).

  • Isolation: Concentrate the solvent in vacuo. The residue is the Mannich base hydrochloride (3-(dimethylaminomethyl)-2-pyrrolidinone HCl).

Phase 2: Elimination to the Exocyclic Alkene
  • Activation: Dissolve the crude Mannich base in dry dichloromethane (DCM). Add Methyl Iodide (MeI, 1.1 eq) to form the quaternary ammonium salt (optional step for higher yield, or proceed directly with thermal elimination).

  • Elimination: Treat the salt with a mild base (e.g., NaHCO3 or DBU) in a solvent like THF or simply heat the hydrochloride salt in vacuo if using the thermal cracking method (approx. 150°C).

  • Purification: The product is prone to polymerization. Crucial Step: Distill immediately under high vacuum (0.1 mmHg) or purify via rapid column chromatography on silica gel (EtOAc/Hexane).

  • Stabilization: Store the purified oil at -20°C, preferably with a trace of radical inhibitor (e.g., BHT) if not used immediately.

Validation Criteria:

  • 1H NMR (CDCl3): Look for two distinct singlets (or fine doublets) for the exocyclic methylene protons around

    
     5.4 and 6.0 ppm.
    
  • IR Spectroscopy: Strong carbonyl stretch at ~1690 cm⁻¹ (lactam) and C=C stretch at ~1660 cm⁻¹.

References

  • Fotiadu, F., et al. (1999).[1] "Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene."[1] Tetrahedron Letters, 40(5), 867-870.[1]

  • Janecka, A., et al. (2012).[2] "Natural and synthetic

    
    -methylenelactones and 
    
    
    -methylenelactams with anticancer potential."[2] Drug Discovery Today, 17(11-12), 561-572.[2]
  • Hutchinson, C. R. (1974). "Alpha-methylene-gamma-butyrolactones. Synthesis and biological activity."[3][4][2][5][6][7] Journal of Organic Chemistry, 39, 1854.

  • Rosowsky, A., et al. (1974). "Structure-activity relationships in the alpha-methylene-gamma-lactone series." Journal of Medicinal Chemistry, 17(7), 672-676.

  • Kollar, J., et al. (2019). "Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones." Frontiers in Chemistry, 7.

Strategic Exploration of 3-Methylene-2-pyrrolidinone Derivatives: A Covalent Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Areas for 3-Methylene-2-pyrrolidinone Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound (3-MP) scaffold, also known as an


-methylene-

-lactam, represents a privileged structural motif in medicinal chemistry. It serves as a nitrogen-based bioisostere of the naturally occurring

-methylene-

-lactones (e.g., tulipalin A, parthenolide), which are potent but often indiscriminately reactive cytotoxic agents.

The core value proposition of the 3-MP scaffold lies in its "Goldilocks" reactivity profile . While it retains the exocyclic methylene group necessary for covalent Michael addition to cysteine thiols, the lactam amide bond reduces the electrophilicity compared to its lactone counterpart. This modulation enhances chemical stability and selectivity, reducing off-target toxicity while maintaining potency against specific cysteine-bearing enzymes and signaling proteins. This guide outlines the chemical basis, therapeutic potential, and experimental frameworks for exploiting this scaffold.

Chemical Basis & Reactivity: The Michael Acceptor

The biological activity of 3-MP derivatives is driven by the Michael acceptor moiety—the


-unsaturated carbonyl system.
Mechanism of Action

The exocyclic methylene carbon (C=CH


) acts as a soft electrophile.[1] In the physiological environment (pH 7.4), it undergoes a 1,4-conjugate addition with soft nucleophiles, predominantly the thiolate anion (

) of cysteine residues within protein active sites or allosteric pockets.

DOT Diagram: Covalent Cysteine Modification Pathway

MichaelAddition cluster_0 Key Reactivity Determinants Scaffold This compound (Electrophile) Transition Transition State (1,4-Addition) Scaffold->Transition Proximity Cysteine Protein Cysteine Thiol (Nucleophile) Cysteine->Transition Nucleophilic Attack Adduct Covalent Thioether Adduct (Irreversible Inhibition) Transition->Adduct Enol-Keto Tautomerization Sterics C4/C5 Substitution (Controls Approach) Sterics->Transition Electronics N-Substitution (Modulates Electrophilicity) Electronics->Scaffold

Caption: Mechanism of covalent inhibition via Michael addition. The reaction creates a stable thioether bond, permanently disabling the target protein.

Structure-Activity Relationship (SAR)[1]
  • N-Substitution (R1): The primary vector for optimizing pharmacokinetic properties (solubility, permeability) and target recognition. Bulky aromatic groups here can interact with hydrophobic pockets adjacent to the catalytic cysteine.[1]

  • C4/C5 Substitution: Introduction of substituents at these positions creates steric hindrance, which can tune the rate of Michael addition. This is critical for differentiating between the highly reactive thiols of glutathione (off-target) and the specific cysteine of the target protein.

Priority Therapeutic Areas

Oncology: Targeting the NF- B Pathway and p53

The 3-MP scaffold is a bioisostere of sesquiterpene lactones, which are known inhibitors of the NF-


B pathway.
  • Mechanism: Direct alkylation of the p65 subunit of NF-

    
    B prevents its translocation to the nucleus, thereby suppressing the transcription of anti-apoptotic genes.
    
  • p53 Modulation: Emerging research suggests Michael acceptors can react with cysteines in mutant p53, potentially refolding it into a wild-type-like conformation (similar to the mechanism of APR-246/PRIMA-1).

  • Data Summary: | Derivative Type | Target Cell Line | IC

    
     Range (
    
    
    
    M) | Mechanism | | :--- | :--- | :--- | :--- | | N-Aryl-3-MP | Leukemia (L-1210) | 2.5 - 10.0 | DNA Synthesis Inhibition | | Spiro-3-MP | Nasopharyngeal (KB) | 1.5 - 5.0 | Cytotoxicity | | N-Alkyl-3-MP | Breast (MCF-7) | 5.0 - 20.0 | Apoptosis Induction |[1]
Antimicrobial Resistance (AMR)

With the rise of MRSA and VRE, covalent inhibitors are regaining traction.

  • Target: Bacterial cysteine proteases (e.g., Sortase A) or enzymes involved in cell wall synthesis that possess a nucleophilic active site.

  • Advantage: The covalent mechanism makes it difficult for bacteria to develop resistance via point mutations, as the mutation would likely render the essential cysteine non-functional.

Synthetic Methodologies

Researchers can access this scaffold through several robust pathways. The choice depends on the desired substitution pattern.

DOT Diagram: Synthetic Workflow

Synthesis Start Starting Materials Reformatsky Route A: Reformatsky-type Ethyl $\alpha$-bromomethylacrylate + Amine + Aldehyde Start->Reformatsky LactoneConv Route B: Lactone Conversion $\alpha$-methylene-$\gamma$-butyrolactone + Primary Amine (Heat) Start->LactoneConv BaylisHillman Route C: Baylis-Hillman Acrylamide + Aldehyde (DABCO Catalyst) Start->BaylisHillman Product This compound Derivative Reformatsky->Product Cyclization LactoneConv->Product Ammonolysis BaylisHillman->Product Cyclization

Caption: Three primary synthetic routes.[1] Route B is preferred for converting natural products; Route A allows for diverse multi-component assembly.

Experimental Protocols

Protocol: Synthesis of N-Benzyl-3-methylene-2-pyrrolidinone (Route B)

This protocol utilizes the conversion of a lactone to a lactam, a reliable method for generating N-substituted derivatives.[2]

Reagents:

  • 
    -Methylene-
    
    
    
    -butyrolactone (1.0 equiv)[1]
  • Benzylamine (1.1 equiv)[1]

  • Solvent: Toluene or Xylene[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv)[1]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a Dean-Stark trap (for water removal), dissolve

    
    -methylene-
    
    
    
    -butyrolactone (10 mmol) in Toluene (50 mL).
  • Addition: Add Benzylamine (11 mmol) and pTSA (1 mmol).

  • Reflux: Heat the mixture to reflux (110°C) with vigorous stirring. Monitor water collection in the Dean-Stark trap.

  • Monitoring: Reaction is typically complete within 12-24 hours. Monitor via TLC (SiO

    
    , 30% EtOAc/Hexanes).[1] Look for the disappearance of the lactone spot and the appearance of a more polar amide spot.
    
  • Workup: Cool to room temperature. Wash the organic layer with 1N HCl (to remove excess amine), saturated NaHCO

    
    , and Brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    H NMR. Characteristic peaks: Exocyclic methylene protons as two singlets/doublets around 
    
    
    
    5.5–6.2 ppm.[1]
Protocol: Cysteine Reactivity Assay (NMR-based)

To verify the "Goldilocks" reactivity, one must measure the second-order rate constant (


) with a model thiol.
  • Preparation: Dissolve the 3-MP derivative (10 mM) in deuterated phosphate buffer (pH 7.4) containing 10% DMSO-

    
     (for solubility).
    
  • Standard: Add an internal standard (e.g., dimethyl sulfone) for integration.

  • Initiation: Add N-acetylcysteine (NAC) or Cysteamine (100 mM, 10-fold excess) to ensure pseudo-first-order kinetics.

  • Measurement: Immediately acquire sequential

    
    H NMR spectra every 5 minutes for 2 hours.
    
  • Analysis: Track the disappearance of the exocyclic methylene proton signals. Plot ln[Concentration] vs. time to determine

    
    .[1] Calculate 
    
    
    
    .[1]
    • Target Range: A viable drug candidate typically shows

      
       between 50 and 5,000 
      
      
      
      .[1]

Future Directions: The "Warhead" Strategy

The 3-MP scaffold is ideally suited for Targeted Covalent Inhibitors (TCIs) . Unlike acrylamides (which are currently popular in drugs like Osimertinib), the 3-MP structure is cyclic. This rigidification reduces the entropic penalty of binding, potentially increasing potency.

Research Opportunities:

  • PROTACs: Use the 3-MP moiety as the covalent "warhead" to recruit E3 ligases (like KEAP1) which possess reactive cysteines.

  • Fragment-Based Drug Discovery (FBDD): Include 3-MP in electrophilic fragment libraries to screen for novel druggable cysteines in the "undruggable" proteome.

References

  • Janecka, A., et al. (2012).

    
    -methylenelactones and 
    
    
    
    -methylenelactams with anticancer potential."[3] Drug Discovery Today. Link
  • Heindel, N. D., & Minatelli, J. A. (1981).

    
    -methylene-
    
    
    
    -butyrolactones." Journal of Pharmaceutical Sciences. Link
  • Kupchan, S. M., et al. (1971). "Tumor inhibitors.[1] 69. Structure-cytotoxicity relationships among the sesquiterpene lactones." Journal of Medicinal Chemistry. Link[1]

  • Zhang, L., et al. (2023).[4] "Covalent Targeting of Glutamate Cysteine Ligase to Inhibit Glutathione Synthesis."[4] ChemBioChem. Link

  • Albrecht, A., et al. (2010).

    
    -methylene-
    
    
    
    -butyrolactams." European Journal of Organic Chemistry. Link[1]

Sources

Technical Whitepaper: Biocompatibility and Cytotoxic Profile of Poly(3-Methylene-2-pyrrolidinone) (P3M2P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Rationale

Poly(3-methylene-2-pyrrolidinone) (P3M2P) represents a significant advancement in the class of pyrrolidone-based vinyl polymers.[1] Structurally isomeric to the widely used Polyvinylpyrrolidone (PVP), P3M2P differs fundamentally in its backbone connectivity. While PVP is derived from N-vinyl polymerization, P3M2P results from the polymerization of an exocyclic methylene group at the 3-position of the lactam ring.

This structural shift confers distinct physicochemical properties—specifically higher thermal stability (


) and altered resonance stabilization of the amide group—while retaining the critical attribute of high aqueous solubility.

Critical Translational Insight: The primary barrier to the adoption of novel polymers in drug delivery and biomaterials is cytotoxicity. This guide establishes that P3M2P exhibits a non-cytotoxic profile at concentrations up to 1 mg/mL, positioning it as a viable, thermally robust alternative to PVP for hydrogel formation, drug encapsulation, and kinetic inhibition applications.

Synthesis & Structural Integrity

To evaluate cytotoxicity accurately, the polymer must be free of residual monomers and initiators, which are often the actual sources of observed toxicity in crude polymer samples.

Polymerization Mechanism

P3M2P is synthesized via free radical polymerization (FRP) or reversible deactivation radical polymerization (RDRP) techniques such as RAFT.[1] The exocyclic double bond is more reactive than the endocyclic variants found in some lactams, facilitating high conversion rates.

Figure 1: Synthesis Workflow & Purification Logic

SynthesisWorkflow Monomer Monomer: This compound Reaction Radical Polymerization Solvent: DMF/Water Temp: 60-70°C Monomer->Reaction Initiator Initiator: AIBN (Recrystallized) Initiator->Reaction Precipitation Precipitation (Diethyl Ether) Reaction->Precipitation Crude Polymer Dialysis Dialysis (MWCO 3.5kDa) Removal of oligomers Precipitation->Dialysis Solvent Removal Lyophilization Lyophilization Pure P3M2P Powder Dialysis->Lyophilization Purification

Caption: Figure 1.[2] Controlled synthesis workflow ensuring removal of cytotoxic low-MW species and residual solvents.

Critical Process Parameters (CPPs) for Bio-Safety
  • Monomer Purity: The monomer this compound (3M2P) must be synthesized via the reaction of 2-pyrrolidinone with formaldehyde/diethylamine followed by thermal cracking, or similar routes. Trace amines must be removed.

  • Solvent Removal: P3M2P is insoluble in most organic solvents (ether, acetone) but soluble in water. Precipitation in diethyl ether is the standard purification step to strip unreacted monomer.

Cytotoxicity & Hemocompatibility Profiling

The biological evaluation of P3M2P focuses on two axes: metabolic activity (MTT assay) and membrane integrity (Hemolysis).

Quantitative Data Summary

The following data synthesizes findings from key studies (e.g., Heyns et al., Biomacromolecules 2016) regarding the dose-dependent response of mammalian cells to P3M2P.

Cell LineAssay TypeConcentration RangeOutcome (Viability)Classification
NIH/3T3 (Mouse Fibroblast)MTT (Metabolic)0.1 – 1.0 mg/mL> 90%Non-Cytotoxic
HeLa (Human Epithelial)MTT (Metabolic)0.1 – 1.0 mg/mL> 85%Non-Cytotoxic
RBCs (Human Erythrocytes)Hemolysis1.0 mg/mL< 2% LysisHemocompatible
Interpretation of Safety Profile

The data indicates that P3M2P falls within the "biocompatible" range.[3]

  • Threshold: Generally, a reduction in cell viability by >30% (i.e., viability <70%) is considered a cytotoxic effect (ISO 10993-5). P3M2P consistently maintains viability above 85%.

  • Comparison to PVP: Like PVP, P3M2P does not possess intrinsic cationic charge at physiological pH, preventing the electrostatic attraction that typically drives cell membrane disruption in cationic antimicrobial polymers.

Mechanism of Interaction

Understanding why P3M2P is non-toxic is vital for predicting its behavior in complex in vivo environments.

Figure 2: Cellular Interaction Mechanism

InteractionMechanism Polymer P3M2P Polymer Chain (Neutral Charge, Hydrophilic) Interaction Steric Repulsion / Hydration Layer No Electrostatic Attraction Polymer->Interaction Approaches Surface Membrane Cell Membrane (Anionic Phospholipid Bilayer) Membrane->Interaction Outcome1 No Pore Formation Interaction->Outcome1 Outcome2 No Metabolic Disruption Interaction->Outcome2

Caption: Figure 2. Mechanism of biocompatibility. The neutral, hydrophilic nature of P3M2P prevents membrane intercalation.

The Hydrophilic Shield

P3M2P forms a hydration shell due to the hydrogen bonding capability of the amide groups in the pyrrolidone ring. This hydration layer acts as a steric barrier, preventing the polymer backbone from interacting hydrophobically with the lipid bilayer of the cell membrane. Unlike amphiphilic polymers that act as detergents, P3M2P remains in the aqueous phase, avoiding lysis.

Experimental Protocols

Protocol A: Synthesis of P3M2P (Free Radical Polymerization)

Standardized for laboratory-scale synthesis (1-5g).

  • Preparation: Dissolve this compound (1.0 g, 1 eq) in DMF (Concentration ~ 1.0 M).

  • Initiation: Add AIBN (Azobisisobutyronitrile) at 1 mol% relative to the monomer.

  • Degassing: Purge the solution with Nitrogen or Argon for 30 minutes to remove oxygen (radical scavenger).

  • Polymerization: Seal the vessel and heat to 65°C for 16–24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dropwise addition of the mixture into an excess of Diethyl Ether (10x volume) under vigorous stirring. P3M2P will precipitate as a white solid.

    • Filter and redissolve in minimal distilled water.

  • Dialysis: Dialyze against water (MWCO 3.5 kDa) for 48 hours to remove trace DMF and oligomers.

  • Drying: Lyophilize to obtain the final white powder.

Protocol B: MTT Cytotoxicity Assay

Validated for adherent cell lines (e.g., NIH/3T3).

  • Seeding: Seed cells in a 96-well plate at a density of

    
     cells/well in DMEM media. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Remove media. Add fresh media containing P3M2P at graded concentrations (0.1, 0.25, 0.5, 1.0 mg/mL).

    • Control: Media only (Negative Control), 10% DMSO (Positive Control).

  • Incubation: Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

References

  • Heyns, I. M., Pfukwa, R., & Klumperman, B. (2016).[4] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795-1800.[4] [Link]

  • Heyns, I. M., et al. (2019). Thermoresponsive behavior of poly(3-methylene-2-pyrrolidone) derivatives. European Polymer Journal, 112, 714-721.[4] [Link]

  • Anderson, A. A., et al. (2019).[5] First Study of Poly(3-Methylene-2-Pyrrolidone) as a Kinetic Hydrate Inhibitor.[6] Energy & Fuels, 33(4), 3022-3029. [Link]

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. (Foundational context for amide-based polymer mimicry). [Link]

Sources

Biocompatibility of Pyrrolidinone-Based Polymers: A Critical Analysis of Molecular Weight Dependence and Toxicological Fate

[1]

Executive Summary

Polyvinylpyrrolidone (PVP), or povidone, is a cornerstone excipient in modern drug delivery, valued for its amphiphilic solubility and complexation capabilities.[1] However, its biocompatibility is not a static property; it is a dynamic function of molecular weight (MW) and monomer purity .[1]

This guide moves beyond standard safety data sheets to address the physiological fate of pyrrolidinone-based polymers. We will dissect the "Renal Threshold vs. RES Accumulation" dichotomy, analyze the historical pathology of "PVP Storage Disease," and provide self-validating protocols for ensuring safety in parenteral and implantable applications.

Part 1: Molecular Architecture & Physicochemical Basis[2]

The biocompatibility of PVP is dictated by its synthesis and resulting chain length. The polymer consists of N-vinyl-2-pyrrolidone (NVP) units.[1] The lactam ring provides hydrophilicity (dipolar capability), while the methylene backbone confers hydrophobicity.

The Criticality of Molecular Weight (K-Value)

In polymer science, we often rely on the K-value as a proxy for viscosity and molecular weight.[1] For biocompatibility, this is the single most critical variable.[1]

  • Low MW (K-12 to K-17, < 30 kDa): Rapidly cleared via renal filtration.[1]

  • Mid MW (K-25 to K-30, ~40-50 kDa): Borderline renal clearance; circulation time increases.[1]

  • High MW (K-90+, > 100 kDa): Above the glomerular filtration threshold.[1] These polymers are not biodegradable .[1] If administered parenterally, they are sequestered by the Reticuloendothelial System (RES).[1][2]

The Monomer Risk

The monomer, N-vinyl-2-pyrrolidone (NVP), is a Category 2 carcinogen and a potent irritant.[1] Biocompatibility is compromised not by the polymer, but often by residual monomer content.[1]

Figure 1: Synthesis, Purification, and Biological Fate This diagram illustrates the divergence in biological fate based on polymerization control and purification.

PVP_FateMonomerN-vinyl-2-pyrrolidone(Toxic Monomer)PolymerizationFree RadicalPolymerizationMonomer->PolymerizationInitiatorPurificationPurification(Steam Stripping)Polymerization->PurificationCrude PolymerMW_SplitMolecular WeightDistributionPurification->MW_SplitResidual Monomer < 10ppmLow_MWLow MW (< 30 kDa)(K-12, K-17)MW_Split->Low_MWShort ChainHigh_MWHigh MW (> 60 kDa)(K-90)MW_Split->High_MWLong ChainRenalRenal Filtration(Urine Excretion)Low_MW->Renal< Hydrodynamic Radius of PoreRESRES Uptake(Liver/Spleen Accumulation)High_MW->RESPhagocytosis by Macrophages

Caption: Figure 1: The bifurcation of biological fate.[1] Low MW polymers clear renally, while High MW polymers accumulate in the RES if not biodegradable.

Part 2: Mechanisms of Interaction & "PVP Storage Disease"[1]

As scientists, we must acknowledge the historical context to prevent recurrence.[1] "PVP Storage Disease" (Mucicarminophilic Histiocytosis) is a rare condition observed in patients receiving high volumes of high-MW PVP (often as historical plasma expanders).[1]

The Cellular Mechanism

Because PVP is non-biodegradable (mammals lack hydrolases for the carbon-carbon backbone), the body must physically eliminate it.

  • Glomerular Filtration Barrier (GFB): The GFB has a pore size effective cutoff of ~6–8 nm (approx. 40–50 kDa for globular proteins, though linear polymers behave differently).[1]

  • Endocytosis: High MW PVP circulating in the blood is recognized as foreign matter.[1] Macrophages (histiocytes) in the bone marrow, spleen, and skin engulf the polymer via pinocytosis.

  • Lysosomal Trap: The polymer enters the lysosome but cannot be degraded.[1] It causes the lysosome to swell, creating "foam cells."[1]

Clinical Implications[1][2][3][4]
  • Safe: Oral administration (PVP is not absorbed from the GI tract).[1]

  • Safe: Low MW parenteral (rapid excretion).[1]

  • Risk: High MW parenteral (potential for bone marrow infiltration and pathological fractures over chronic exposure).[1][3]

Part 3: Toxicology & Safety Data Summary

The following table summarizes the safety profile based on administration route and molecular weight.

ParameterOral AdministrationParenteral (IV/IM/SC) - Low MWParenteral - High MW (>50kDa)
Absorption Negligible (< 1%)100% Bioavailability100% Bioavailability
Acute Toxicity Non-toxic (LD50 > 100g/kg)LowLow
Chronic Toxicity None (Excreted in feces)None (Renal clearance)High Risk (Tissue Storage)
Target Organs GI Tract (inert)Kidneys (filtration)Bone Marrow, Spleen, Liver
Cytotoxicity ISO Grade 0 (Non-cytotoxic)ISO Grade 0-1ISO Grade 0-1
Carcinogenicity None (if monomer-free)NonePotential (via chronic inflammation)

Part 4: Validated Experimental Protocols

To ensure biocompatibility in your formulation, you must validate two factors: Purity (Monomer) and Biological Reactivity (Cytotoxicity/Hemolysis).[1]

Protocol A: ISO 10993-5 Cytotoxicity (Elution Method)

Rationale: Direct contact can physically crush cells with hydrogels.[1] The elution method mimics the leaching of residuals.

  • Preparation:

    • Test Article: PVP polymer film or lyophilized powder.[1]

    • Extraction Vehicle: MEM (Minimum Essential Medium) + 5% Serum.[1]

    • Extraction Conditions: 37°C for 24 hours (simulating physiological release).

  • Cell Culture:

    • Use L929 mouse fibroblasts (standard connective tissue model).[1]

    • Seed at

      
       cells/mL in 96-well plates. Incubate until sub-confluent (24h).
      
  • Exposure:

    • Replace media with 100% Test Extract.

    • Negative Control: High-density polyethylene (HDPE) extract.[1]

    • Positive Control: 0.1% ZDEC (Zinc Diethyldithiocarbamate) polyurethane or 5% DMSO.[1]

  • Readout (MTT Assay):

    • After 24h exposure, add MTT reagent.[1] Incubate 4h. Solubilize formazan crystals.[1]

    • Measure Absorbance at 570 nm.[1]

  • Acceptance Criteria (Self-Validating):

    • Negative Control Viability:

      
       100% relative to blank.[1]
      
    • Positive Control Viability:

      
       10% (Validates assay sensitivity).[1]
      
    • Test Sample: Viability must be ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       70% to be considered non-cytotoxic.[1]
      
Protocol B: Hemocompatibility (Hemolysis Assay)

Rationale: PVP is often used in injectables.[1] You must prove it does not lyse red blood cells (RBCs).[1]

  • Blood Source: Fresh human or rabbit blood, anticoagulated (citrate).[1] Dilute to 2% hematocrit in PBS.[1]

  • Sample Preparation: Dissolve PVP to final clinical concentration in PBS.

  • Controls:

    • Negative Control (0% Lysis): PBS (Isotonic).

    • Positive Control (100% Lysis): 1% Triton X-100 or DI Water (Osmotic shock).[1]

  • Incubation: Mix Sample + RBC suspension (1:1). Incubate 1 hour at 37°C with gentle agitation.

  • Quantification:

    • Centrifuge at 3000g for 5 mins.

    • Measure supernatant absorbance at 540 nm (Hemoglobin release).[1]

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: ASTM F756 classifies

    
     as non-hemolytic and 
    
    
    as slightly hemolytic.[1]

Figure 2: Biological Interaction Pathway Visualizing the cellular uptake and cytotoxicity assessment logic.

Bio_InteractionExposurePVP Exposure(Parenteral/Implant)Check_MWIs MW > 40kDa?Exposure->Check_MWCheck_MonomerIs Residual NVP > 10ppm?Exposure->Check_MonomerClearanceRenal Clearance(Safe)Check_MW->ClearanceNoAccumulationRES Accumulation(Risk of Storage Disease)Check_MW->AccumulationYesToxicityCellular Toxicity(DNA Damage/Apoptosis)Accumulation->ToxicityChronic InflammationCheck_Monomer->ToxicityYesBiocompatibleBiocompatible(ISO 10993 Compliant)Check_Monomer->BiocompatibleNo

Caption: Figure 2: Decision matrix for PVP biocompatibility.[1] MW and Monomer content are the two "gatekeepers" of safety.

Part 5: Regulatory Landscape[2]

When submitting to the FDA or EMA, reference the Inactive Ingredient Database (IIG) .

  • Povidone (Soluble): Generally Recognized as Safe (GRAS) for oral use.[1]

  • Crospovidone (Insoluble): Used as a disintegrant; passes through GI tract unchanged.[1]

  • Parenteral Limits: Strict limits on K-values (usually K-12 or K-17) to ensure renal clearance.[1]

  • Residual Solvents: Must comply with ICH Q3C.

Senior Scientist's Note on "Povidone-Iodine"

Do not confuse pure PVP biocompatibility with Povidone-Iodine. The toxicity in the latter usually stems from the free iodine, not the polymer backbone. However, PVP acts as the carrier, reducing iodine's cytotoxicity compared to tincture of iodine.

References

  • International Organization for Standardization. (2009).[1][4] ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.[1] [Link][1]

  • Kuo, T., et al. (2012).[1] Mucicarminophilic histiocytosis: A polyvinylpyrrolidone (PVP) storage disease simulating signet-ring cell carcinoma.[1][5]Journal of Clinical Pathology. [Link]

  • Hespe, F. A., et al. (1977).[1] Disposition of radioactive polyvinylpyrrolidone in rats and dogs.Arzneimittel-Forschung. (Foundational text on renal clearance thresholds). [Link]

  • FDA. (2023).[1] Inactive Ingredient Search for Approved Drug Products.[1] [Link][1]

  • European Chemicals Agency (ECHA). (2023).[1] Substance Information: 1-vinyl-2-pyrrolidone (Monomer Toxicity).[1] [Link][1]

Methodological & Application

Application Note: Precision RAFT Polymerization of 3-Methylene-2-Pyrrolidinone (3M2P)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring high-fidelity synthesis of Poly(3-Methylene-2-Pyrrolidinone) (P3M2P).

Executive Summary

This compound (3M2P) represents a unique class of "More Activated Monomers" (MAMs). Structurally, it is an exocyclic methylene lactam—effectively a cyclic analog of methacrylamide. Unlike its isomer N-vinylpyrrolidone (NVP), which is a "Less Activated Monomer" (LAM) requiring xanthates, 3M2P possesses a conjugated double bond that stabilizes the radical center, necessitating the use of dithiobenzoates or trithiocarbonates for effective Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Key Polymer Attributes:

  • Thermal Stability: Extremely high glass transition temperature (

    
    ), superior to PMMA and PVP.
    
  • Solubility Profile: Soluble in water, DMSO, and HFIP; insoluble in THF, chloroform, and acetone.

  • Applications: High-performance hydrogels, biocompatible drug carriers, and kinetic hydrate inhibitors.

Mechanistic Insight & CTA Selection

The success of 3M2P polymerization hinges on matching the reactivity of the Chain Transfer Agent (CTA) to the propagating radical.

The "MAM" Classification

Because the vinyl group in 3M2P is conjugated with the carbonyl of the lactam ring, the propagating radical is stabilized.

  • Incorrect Choice: Xanthates or dithiocarbamates (typically used for NVP) will have transfer constants (

    
    ) that are too low, leading to uncontrolled polymerization.
    
  • Correct Choice: High-activity CTAs such as 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or 2-Cyano-2-propyl benzodithioate (CPBDTA) . Trithiocarbonates like DDMAT are also effective and often yield less retardation.

Reaction Scheme

The polymerization proceeds via the RAFT equilibrium, where the CTA mediates the growth of P3M2P chains, ensuring low dispersity (


) and predictable molecular weights (

).[1]

RAFT_Mechanism Initiation Initiation (AIBN -> I•) Prop_Radical Propagating Radical (Pn•) Initiation->Prop_Radical + Monomer Pre_Equilibrium Pre-Equilibrium (Adduct Formation) Prop_Radical->Pre_Equilibrium + CTA (CPADB) Main_Equilibrium Main Equilibrium (Chain Equalization) Pre_Equilibrium->Main_Equilibrium Fast Exchange Main_Equilibrium->Prop_Radical Re-initiation Polymer P3M2P (Living Chain) Main_Equilibrium->Polymer Termination (minimized)

Figure 1: RAFT mechanism specific to MAMs like 3M2P. The R-group of the CTA must be a better leaving group than the propagating P3M2P radical.

Experimental Protocol

Materials & Reagents Table
ReagentPurity/GradeRolePreparation Notes
This compound (3M2P) >98%MonomerSynthesize via Baylis-Hillman or purchase. Must be distilled before use to remove inhibitors.
CPADB >97%CTAUse as received.[2] Store at 4°C.
AIBN 98%InitiatorRecrystallize from methanol. Store in dark at -20°C.
DMSO AnhydrousSolventP3M2P is insoluble in non-polar solvents. DMSO is required.[3]
1,3,5-Trioxane 99%Internal StdOptional: For NMR conversion monitoring.
Standard Recipe (Target )
  • Monomer ([M]): 3.0 M in DMSO

  • Ratio [M]:[CTA]:[I]: 200 : 1 : 0.2

  • Temperature: 60 °C

Step-by-Step Procedure
Step 1: Reaction Assembly
  • Weigh CPADB (27.9 mg, 0.1 mmol) and AIBN (3.28 mg, 0.02 mmol) into a dry 10 mL Schlenk tube or polymerization vial.

  • Add 3M2P (1.94 g, 20.0 mmol).

  • Add DMSO (approx. 4.7 mL) to reach a total volume of ~6.7 mL (adjusting for monomer density ~1.0 g/mL).

    • Note: A high concentration (3M) is recommended to increase polymerization rate, but ensure viscosity remains manageable.

  • Add a magnetic stir bar.

Step 2: Degassing (Critical)

Oxygen is a radical scavenger and must be removed.

  • Seal the Schlenk tube with a rubber septum.

  • Perform 4 freeze-pump-thaw cycles :

    • Freeze: Immerse in liquid nitrogen until solid.

    • Pump: Apply high vacuum (<100 mTorr) for 10 minutes.

    • Thaw: Close vacuum, immerse in warm water until melted. Backfill with high-purity Nitrogen or Argon.

  • After the final cycle, backfill with Nitrogen and keep under positive pressure.

Step 3: Polymerization [4]
  • Immerse the flask in a pre-heated oil block/bath at 60 °C .

  • Stir at 300-500 rpm.

  • Timecourse:

    • 4 hours: ~30-40% conversion.

    • 12 hours: ~70-80% conversion.

    • Recommendation: Stop at <80% conversion to preserve low dispersity (

      
      ) and avoid "dead" chain coupling.
      
Step 4: Quenching & Workup
  • Quench: Plunge the flask into liquid nitrogen or an ice bath and expose to air to terminate radicals.

  • Precipitation:

    • P3M2P is soluble in water, methanol, and DMSO.

    • P3M2P is insoluble in THF, Acetone, and Diethyl Ether.

    • Protocol: Dilute the crude DMSO mixture with a small amount of Methanol (if very viscous), then dropwise add into a large excess (10x volume) of vigorously stirring Acetone or THF .

  • Purification (Preferred):

    • Dissolve the precipitate in minimal deionized water .

    • Dialysis: Use a membrane (MWCO 1 kDa or 3.5 kDa) against water for 48 hours, changing water 3-4 times. This removes unreacted monomer and DMSO effectively.

  • Drying: Lyophilize (freeze-dry) the aqueous solution to obtain the polymer as a white powder.

Characterization & Validation

Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-d6 or D2O.

  • Key Peaks:

    • Monomer: Vinyl protons at

      
       5.4 and 6.0 ppm.
      
    • Polymer: Broad backbone signals at

      
       1.5–2.5 ppm.
      
  • Conversion Calculation: Compare the integral of the vinyl protons (monomer) to the internal standard (Trioxane at 5.1 ppm) or to the broad polymer backbone peaks (if no overlap).

Gel Permeation Chromatography (GPC/SEC)
  • Challenge: P3M2P is polar and can adsorb to standard styrene-divinylbenzene columns.

  • Conditions:

    • Eluent: DMSO + 0.05 M LiBr (to suppress ionic interactions) OR Aqueous buffer (0.1 M NaNO

      
      ).
      
    • Columns: Polar columns (e.g., PSS GRAM or Agilent PLgel Mixed-C if using polar organic mobile phase).

    • Standards: PMMA (for DMSO) or PEO/PEG (for aqueous).

Thermal Analysis (DSC)
  • P3M2P exhibits a high

    
    .[5]
    
  • Protocol: Heat to 250 °C, cool, then reheat. Measure

    
     on the second scan to remove thermal history.
    
  • Expectation:

    
    .
    

Troubleshooting Guide

IssueProbable CauseSolution
Retardation / No Polymer Oxygen presenceCheck septum integrity; increase freeze-pump-thaw cycles to 5.
High Dispersity (

)
Loss of RAFT control[M]:[CTA] ratio too high or reaction run to >90% conversion. Stop earlier.
Polymer Insoluble in GPC AggregationAdd 0.05 M LiBr to the eluent (DMSO or DMF) to break H-bonding.
Low Yield Poor precipitationUse Dialysis instead of precipitation. Short chains may not precipitate in Acetone.

Workflow Visualization

Workflow Prep Reagent Prep (Distill 3M2P, Recryst. AIBN) Mix Mix in Schlenk Tube [M]:[CTA]:[I] = 200:1:0.2 Solvent: DMSO Prep->Mix Degas Degas (4x Freeze-Pump-Thaw) Mix->Degas Poly Polymerization 60°C, 4-12 Hours Degas->Poly Quench Quench (Liq. N2 + Air) Poly->Quench Purify Purification Precipitation in Acetone OR Dialysis (Water) Quench->Purify Analyze Analysis NMR (DMSO-d6), GPC (Polar) Purify->Analyze

Figure 2: Operational workflow for the RAFT polymerization of 3M2P.

References

  • Heyns, I. M., Pfukwa, R., & Klumperman, B. (2016). Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795–1800.

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][4][6][7][8] Australian Journal of Chemistry, 58(6), 379–410.

  • Keddie, D. J. (2014). A guide to the synthesis of block copolymers using reversible addition-fragmentation chain transfer (RAFT) polymerization. Chemical Society Reviews, 43(2), 496-505.

Sources

Application Note: SET-LRP Initiation for 3-Methylene-2-pyrrolidinone (3M2P)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a definitive guide to the Single-Electron Transfer Living Radical Polymerization (SET-LRP) of 3-Methylene-2-pyrrolidinone (3M2P) .

Based on the structural analogy to


-methylene-

-butyrolactone (Tulipalin A) and recent validation in controlled radical polymerization literature (e.g., Heyns et al., Biomacromolecules 2016), this protocol leverages the ultrafast, room-temperature kinetics of SET-LRP to produce well-defined, low-dispersity Poly(3M2P).

Introduction & Rationale

This compound (3M2P) is an exocyclic methylene lactam, structurally analogous to the naturally occurring Tulipalin A but possessing a lactam ring. Unlike its isomer N-vinylpyrrolidone (NVP), 3M2P polymerizes through a methacrylate-like radical mechanism, yielding polymers with high glass transition temperatures (


), excellent water solubility, and biocompatibility.

Why SET-LRP? Standard Free Radical Polymerization (FRP) of 3M2P often yields broad dispersities and lacks end-group fidelity. SET-LRP is the superior choice for this monomer because:

  • Disproportionation Efficiency: The polar nature of 3M2P requires polar solvents (DMSO, H

    
    O, Alcohols), which are the exact conditions required to promote the disproportionation of Cu(I) into Cu(0) and Cu(II)—the "heartbeat" of SET-LRP.
    
  • Room Temperature Activation: Unlike ATRP, which may require heat, SET-LRP activates 3M2P at 25°C, suppressing thermally induced side reactions.

  • Copper Removal: The use of Cu(0) wire allows for simple mechanical removal of the catalyst, crucial for biomedical applications of Poly(3M2P).

Mechanistic Principle

The success of this protocol relies on the SET-LRP Cycle . Unlike ATRP, where Cu(I) is the activator, in SET-LRP, Cu(0) acts as the sole activator. The nascent Cu(I) species generated instantly disproportionates in the polar media, regenerating the Cu(0) activator and accumulating the Cu(II) deactivator to control the reaction.

SET_LRP_Mechanism Cu0 Cu(0) Activator (Wire/Powder) RX Alkyl Halide (Initiator P-X) Cu0->RX SET Activation Radical Propagating Radical (P•) RX->Radical -X Monomer Monomer (3M2P) Radical->Monomer kp CuII Cu(II)X2/L (Deactivator) Radical->CuII Deactivation Monomer->Radical CuI Cu(I)X/L (Transient) CuI->Cu0 Disproportionation (in DMSO/H2O) CuI->CuII Polymer Polymer Chain (P-X) CuII->Polymer +X Polymer->Cu0 Re-Activation

Caption: The SET-LRP cycle for 3M2P. Note the crucial disproportionation of Cu(I) into Cu(0) and Cu(II).[1]

Materials & Reagents

Purity is the single most critical factor in SET-LRP.

ComponentRecommendationFunctionCritical Notes
Monomer 3M2P ReactantMust be passed through basic alumina to remove inhibitors. Store at -20°C.
Ligand Me

TREN
LigandTris[2-(dimethylamino)ethyl]amine. Must be distilled/colorless. Yellowing indicates oxidation.
Initiator MBP or EBiB InitiatorMethyl 2-bromopropionate (MBP) mimics the methacrylate backbone structure best.
Catalyst Cu(0) Wire Activator20-gauge wire. Must be activated with Hydrazine or HCl before use to remove oxide layer.
Solvent DMSO or TFE SolventDimethyl sulfoxide (DMSO) is preferred for solubility and promoting Cu(I) disproportionation.

Experimental Protocol

Phase 1: Catalyst Activation (Crucial Step)

Failure to activate Cu(0) is the #1 cause of dead reactions.

  • Cut a 5–10 cm length of 20-gauge copper wire.

  • Wrap it around a stirring bar (to create a "coil").

  • Dip the coil in concentrated Hydrochloric Acid (37%) or Hydrazine Hydrate for 30 seconds until shiny and bright copper-red.

  • Rinse sequentially: Water

    
     Acetone 
    
    
    
    Dry under Nitrogen stream.
  • Immediate Use: Place into the reaction vessel immediately to prevent re-oxidation.

Phase 2: Reaction Assembly

Target: DP = 50 (Degree of Polymerization) Ratio: [M] : [I] : [L] = 50 : 1 : 0.1 (Excess ligand is not needed; Cu(0) surface area drives kinetics).

  • Charge Vessel: In a Schlenk tube or septum-capped vial, add:

    • Monomer: 3M2P (5.0 mmol, ~0.48 g)

    • Solvent: DMSO (5.0 mL) – Maintain 1.0 M concentration.

    • Ligand: Me

      
      TREN (0.1 eq relative to Initiator).
      
    • Initiator: Methyl 2-bromopropionate (MBP) (0.1 mmol).

  • Deoxygenation:

    • Method A (Preferred): Freeze-Pump-Thaw x 3 cycles.

    • Method B (Acceptable): Sparge with Argon/Nitrogen for 20 minutes (ensure needle is submerged).

  • Initiation:

    • Under positive inert gas pressure, drop the Activated Cu(0) Coil into the mixture.

    • Seal tightly. Place in a water bath at 25°C .

Phase 3: Polymerization & Monitoring
  • Visual Cue: The solution should turn light green/blue (formation of Cu(II) deactivator). If it turns dark opaque green or brown, termination is occurring (too much radical concentration).

  • Time: 3M2P in SET-LRP is fast. Expect >80% conversion in 2–4 hours.

  • Sampling: Take aliquots via syringe. Dilute in CDCl

    
     for NMR (monitor disappearance of vinyl protons at 
    
    
    
    5.5–6.5 ppm).
Phase 4: Workup
  • Stop: Open flask to air and remove the Cu(0) wire coil.

  • Dilution: Dilute with a small amount of Methanol or THF.

  • Purification: Precipitate dropwise into cold Diethyl Ether or Hexane . 3M2P polymer is polar; ether removes unreacted monomer and ligand.

  • Drying: Dry under vacuum at 40°C for 24 hours.

Characterization & Data Analysis

1H NMR Spectroscopy[2][3]
  • Solvent: CDCl

    
     or D
    
    
    
    O.
  • Key Signals:

    • Monomer: Vinyl protons at 5.4 ppm and 6.0 ppm (exocyclic double bond).

    • Polymer:[1][2][3][4] Broad backbone signals at 1.5–2.5 ppm.

  • Conversion Calculation: Compare the integral of the residual vinyl peaks to an internal standard (e.g., anisole) or the broad polymer backbone.

Gel Permeation Chromatography (GPC/SEC)
  • Eluent: DMF + 0.01 M LiBr (Essential to screen interactions between the lactam ring and the column packing).

  • Expected Results:

    • 
       should increase linearly with conversion.
      
    • Dispersity (

      
      ) should be < 1.20 .
      

Troubleshooting (Field-Proven Insights)

ObservationDiagnosisSolution
No Polymerization Cu(0) Oxide LayerRe-activate wire with Hydrazine/HCl. Ensure wire is shiny.
High Dispersity (

)
Poor DeactivationIncrease Cu(II) concentration initially (add 5% CuBr

at start) or ensure solvent is sufficiently polar (add H

O).
Induction Period Oxygen InhibitionImprove deoxygenation (Freeze-Pump-Thaw is superior to sparging).
Viscous Gelation Uncontrolled CouplingDilute reaction (reduce [M] to 0.5 M). Reaction is too fast/exothermic.

References

  • Heyns, I. M., Pfukwa, R., & Klumperman, B. (2016).[5] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795–1800.[5]

  • Percec, V., et al. (2006). Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization of Acrylates, Methacrylates, and Vinyl Chloride Mediated by Nascent Cu(0) Species.[1] Journal of the American Chemical Society, 128(43), 14156–14165.

  • Rosen, B. M., & Percec, V. (2009). Single-Electron Transfer and Single-Electron Transfer Degenerative Chain Transfer Living Radical Polymerization. Chemical Reviews, 109(11), 5069–5119.

  • Hu, L., et al. (2018).[5] Living Group Transfer Polymerization of Renewable

    
    -Methylene-
    
    
    
    -butyrolactones. Macromolecules, 51(4), 1296–1307.[5] (Mechanistic analog reference).

Sources

Application Note: 3-Methylene-2-pyrrolidinone (3-MP) as a Scaffold for High-Performance Biopolymers

[1]

Executive Summary & Technical Rationale

While Poly(N-vinyl-2-pyrrolidone) (PVP) is a cornerstone of pharmaceutical formulation, it suffers from limitations in thermal stability and backbone hydrolytic stability under extreme conditions.[1] This compound (3-MP) offers a compelling alternative.[1]

Unlike NVP, where the vinyl group is attached to the nitrogen, 3-MP features an exocyclic double bond at the C3 position of the lactam ring. Upon polymerization, the lactam ring is attached to the polymer backbone via a carbon-carbon bond rather than a carbon-nitrogen bond.[1]

Key Advantages of P(3-MP) over PVP:

  • Enhanced Thermal Stability: P(3-MP) exhibits a significantly higher glass transition temperature (

    
    C) compared to PVP (
    
    
    C), making it superior for hot-melt extrusion (HME) processes.[1]
  • Structural Rigidity: The direct attachment of the ring to the backbone restricts conformational freedom, potentially improving drug immobilization in solid dispersions.

  • Biocompatibility: Cytotoxicity assays confirm non-toxicity up to high concentrations (1 mg/mL), positioning it as a viable candidate for parenteral and oral drug delivery.[1]

Monomer Synthesis Protocol

Note: 3-MP is not widely commercially available and must often be synthesized de novo.[1] The following protocol is based on the

Reagents Required
  • Precursor: 2-Pyrrolidinone (99%)[1]

  • Reagents: Paraformaldehyde, Dimethylamine hydrochloride, Methyl Iodide (MeI), Sodium Bicarbonate (

    
    ).
    
  • Solvents: Ethanol, Dichloromethane (DCM), Diethyl Ether.

Step-by-Step Synthesis Workflow
Phase A: Formation of the Mannich Base
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 2-pyrrolidinone (0.1 mol) and dimethylamine hydrochloride (0.11 mol) in ethanol (150 mL).

  • Addition: Add paraformaldehyde (0.15 mol) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    C) for 24 hours. The solution will turn slightly yellow.[1]
    
  • Workup: Remove ethanol under reduced pressure. The residue is the Mannich base hydrochloride salt. Neutralize with saturated

    
     and extract with DCM (
    
    
    mL). Dry over
    
    
    and concentrate to yield 3-(dimethylaminomethyl)-2-pyrrolidinone .[1]
Phase B: Quaternization & Hofmann Elimination
  • Quaternization: Dissolve the Mannich base (from Phase A) in anhydrous ethanol. Cool to

    
    C. Dropwise add Methyl Iodide (1.1 eq) .[1] Stir at room temperature for 4 hours. A white precipitate (quaternary ammonium salt) will form.[1]
    
  • Elimination: Dissolve the salt in a biphasic mixture of DCM and 10% aqueous

    
    . Stir vigorously for 6 hours. The base promotes the elimination of trimethylamine, generating the exocyclic double bond.
    
  • Purification: Separate the organic layer, dry over

    
    , and evaporate the solvent.
    
  • Final Polish: Purify the crude 3-MP monomer via vacuum distillation (

    
    C at 0.5 mmHg) or column chromatography (Ethyl Acetate/Hexane) to prevent spontaneous polymerization. Store at 
    
    
    C with a radical inhibitor (e.g., MEHQ) if not using immediately.[1]
Synthesis Logic Diagram

Synthesiscluster_0Phase A: Mannich Reactioncluster_1Phase B: EliminationP2-PyrrolidinoneMMannich Base(3-dimethylaminomethyl...)P->M+ CH2O, Me2NHRefluxQQuaternary SaltM->Q+ MeIQuaternizationTargetThis compound(3-MP)Q->Target+ NaHCO3Hofmann Elimination

Caption: Two-step synthesis of 3-MP involving Mannich base formation followed by Hofmann elimination.

Polymerization Protocols

3-MP can be polymerized via Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) for precision control.[1]

Protocol A: Controlled RAFT Polymerization (Recommended)

RAFT is preferred to control molecular weight distribution (PDI < 1.[1]2) and enable block copolymer synthesis (e.g., P(3MP)-b-PEG).[1]

Materials:

  • Monomer: 3-MP (freshly distilled).[1]

  • RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or a similar trithiocarbonate.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1][2]

  • Solvent: 1,4-Dioxane or DMF.[1]

Procedure:

  • Stoichiometry: Prepare a reaction mixture with a molar ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2 .

    • Example: 1.0 g 3-MP, 14 mg CPDB, 1.6 mg AIBN in 4 mL Dioxane.[1]

  • Degassing: Seal the reaction vial with a septum. Purge with dry Nitrogen or Argon for 30 minutes to remove oxygen (critical for RAFT).[1]

  • Polymerization: Place the vial in a pre-heated oil bath at

    
    C .
    
  • Kinetics: Reaction time is typically 12–24 hours.[1] Conversion reaches ~80-90%.[1]

  • Termination: Quench by cooling in liquid nitrogen and exposing to air.

  • Purification: Precipitate the polymer into cold Diethyl Ether (P(3-MP) is insoluble in ether).[1] Centrifuge and dry under vacuum at

    
    C.
    
Protocol B: Free Radical Polymerization (High MW)

For applications requiring simple high-molecular-weight chains (e.g., thickeners).[1]

  • Dissolve 3-MP (1 M) in water or DMF.[1]

  • Add water-soluble initiator (e.g., ACVA) at 1 mol%.[1]

  • Heat to

    
    C for 6 hours.
    
  • Dialyze against water (MWCO 3.5 kDa) to remove unreacted monomer.[1]

Characterization & Properties

The resulting Poly(this compound) [P(3-MP)] must be validated against the following benchmarks.

PropertyMethodExpected Value/Observation
Structure

H NMR (

)
Broad peaks at 1.5-2.5 ppm (backbone), 3.2-3.6 ppm (ring

).[1] Absence of vinyl protons (5.5-6.5 ppm).[1]
Thermal DSC

C
.[1] (Significantly higher than PVP's

C).[1]
Solubility Visual/GravimetricSoluble: Water, DMSO, DMF. Insoluble: Acetone, Ether, THF, Chloroform.
Mol. Weight GPC (DMF eluent)

adjustable (10k - 100k Da). PDI < 1.3 (RAFT).[1]
Experimental Validation Logic

To confirm the "exo-methylene" polymerization mechanism (C-C backbone) vs. ring-opening:

  • FTIR Analysis: Look for the intact lactam carbonyl stretch (

    
    ).[1] If ring-opening occurred, this peak would shift to an amide/ester signal typical of linear polyamides.[1] The retention of the lactam ring is crucial for the PVP-like properties.
    

Applications in Drug Delivery

P(3-MP) is particularly valuable for Amorphous Solid Dispersions (ASDs) of poorly soluble drugs.[1]

Case Study Protocol: P(3-MP) Hydrogel for Sustained Release

  • Crosslinking: Copolymerize 3-MP with 2 mol% N,N'-methylenebisacrylamide (MBA) in aqueous solution using Protocol B.

  • Loading: Swell the dried xerogel in a saturated solution of the model drug (e.g., Indomethacin) in ethanol/water.

  • Release Study: Place loaded hydrogel in PBS (pH 7.4) at

    
    C.[1]
    
  • Result: Due to the higher rigidity of the P(3-MP) backbone compared to PVP, the hydrogel exhibits a slower swelling rate and a more sustained release profile (Fickian diffusion), preventing the "burst release" often seen with PVP-based hydrogels.

Polymerization Mechanism Diagram

Mechanismcluster_structureStructural DifferenceMonomerThis compound(Exocyclic Double Bond)RadicalPropagating Radical(Carbon-Centered)Monomer->Radical Initiator (AIBN)Radical->Radical Propagation (k_p)PolymerPoly(3-MP)(Lactam Ring Pendant)Radical->Polymer TerminationPVPPVP Backbone:-CH2-CH(N-Lactam)-P3MPP(3-MP) Backbone:-CH2-CH(C-Lactam)-

Caption: Free radical propagation mechanism of 3-MP, highlighting the C-C backbone connectivity distinct from PVP.

References

  • Heyns, I. M., Pfukwa, R., & Klumperman, B. (2016).[3] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795–1800.[4] Link[1][3]

  • Fotiadu, F., Pardigon, O., Buono, G., Le Corre, M., & Hercouët, A. (1999).[4] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene.[1][5] Tetrahedron Letters, 40(5), 867-870.[1][4] Link[1]

  • Heyns, I. M., et al. (2019).[1] Thermoresponsive behavior of poly(3-methylene-2-pyrrolidone) derivatives. European Polymer Journal, 112, 714-721.[1] Link[1]

  • Wang, Z., & Debuigne, A. (2023). Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications. Polymer Reviews, 63(4).[1] Link[1]

Application Note: High-Performance Copolymerization of 3-Methylene-2-pyrrolidinone (3-M2P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylene-2-pyrrolidinone (3-M2P) represents a distinct class of "exocyclic" vinyl lactams, structurally isomeric to the widely used N-vinyl-2-pyrrolidone (NVP). While NVP features a vinyl group on the nitrogen, 3-M2P possesses an exocyclic double bond at the


-carbon (C3) position.

Why this matters: This structural shift integrates the pyrrolidone ring directly into the polymer backbone rather than as a pendant group. The result is a polymer (Poly-3-M2P) with significantly higher glass transition temperatures (


 vs. 

for PVP), enhanced thermal stability, and unique complexation capabilities, making it a prime candidate for advanced hydrogels and high-performance drug delivery systems.

Scope: This guide provides a self-validating workflow for the synthesis of the 3-M2P monomer (as it is rarely commercially available) and its subsequent controlled copolymerization with Methyl Methacrylate (MMA).

Chemical Architecture & Mechanism

Understanding the difference between 3-M2P and NVP is critical for predicting reactivity. 3-M2P acts as a Michael acceptor due to the conjugation of the double bond with the carbonyl group, making it electron-deficient (


).
Diagram 1: Structural Divergence & Radical Pathway

G cluster_0 Monomer Architecture cluster_1 Polymer Backbone Topology NVP N-Vinyl-2-pyrrolidone (NVP) (Vinyl on Nitrogen) PNVP Poly(NVP) Pendant Rings Lower Tg (~150°C) NVP->PNVP Radical Polym. M3P This compound (3-M2P) (Vinyl on C3 - Exocyclic) PM3P Poly(3-M2P) Rings on Backbone High Tg (>200°C) M3P->PM3P Radical Polym. (Michael Acceptor) Radical Propagating Radical (Electron Deficient) M3P->Radical Initiator (I•)

Caption: Structural comparison showing how the exocyclic double bond of 3-M2P leads to a backbone-integrated ring system, enhancing rigidity and thermal stability.

Pre-requisite: Monomer Synthesis Protocol

Note: 3-M2P is not standard catalog inventory. You must synthesize or contract synthesis prior to polymerization.

Reaction Basis:


-Methylenation of 2-pyrrolidone via Vilsmeier-Haack or condensation.
Safety:  Work in a fume hood. Acrylate derivatives are potent sensitizers.
Step-by-Step Synthesis
  • Reagents: 2-Pyrrolidone (1.0 eq), Paraformaldehyde (2.5 eq), Diisopropylammonium trifluoroacetate (catalyst), and THF (solvent).

  • Reaction: Reflux the mixture at 70°C for 24 hours. The reaction proceeds via an aldol-type condensation followed by dehydration.

  • Purification (Critical):

    • The crude product will contain oligomers.

    • Vacuum Distillation: Distill at reduced pressure (approx. 0.1 mbar).[1] 3-M2P typically distills around 80-90°C.

    • Inhibitor Removal: If storing, add 50 ppm MEHQ. Before polymerization, pass the monomer through a basic alumina column to remove the inhibitor.

Copolymerization Protocol: 3-M2P with Methyl Methacrylate (MMA)

This protocol uses Solution Polymerization in DMSO. Bulk polymerization is discouraged due to the high viscosity and high


 of the resulting polymer, which leads to early auto-acceleration (Gel Effect).
Materials Table
ComponentRoleSpecificationsPreparation
3-M2P Monomer ASynthesized (>98% purity)Passed through basic alumina
MMA Monomer BCommercial gradePassed through basic alumina
AIBN Initiator2,2'-Azobis(isobutyronitrile)Recrystallized from methanol
DMSO SolventAnhydrous, >99.9%Degassed (Sparged with

)
Methanol PrecipitantIndustrial gradeChilled to -20°C
Experimental Workflow

Target: Statistical Copolymer Poly(3-M2P-co-MMA)

  • Feed Preparation:

    • Calculate feed ratios based on desired composition (see Section 5 for Reactivity Ratios).

    • Standard Start: 50:50 molar ratio.[2]

    • Total Monomer Concentration: 1.0 M in DMSO.

  • Degassing (The "Self-Validating" Step):

    • Oxygen inhibits 3-M2P polymerization significantly.

    • Method: Freeze-Pump-Thaw (3 cycles) is preferred. Alternatively, vigorous

      
       sparging for 30 mins is acceptable for screening.
      
  • Initiation:

    • Add AIBN (1.0 mol% relative to total monomer).

    • Seal the reaction vessel (Schlenk tube or ampoule).

    • Immerse in a pre-heated oil bath at 60°C .

  • Reaction Monitoring:

    • Run for 12–24 hours.

    • Validation: Viscosity should noticeably increase. If the solution remains water-thin after 4 hours, oxygen inhibition has likely occurred.

  • Termination & Isolation:

    • Quench by cooling to 0°C and exposing to air.

    • Precipitation: Dropwise addition of the DMSO solution into a 10x excess of cold Methanol (or Diethyl Ether if MMA content is high).

    • Note: Poly(3-M2P) is water-soluble but methanol insoluble. Poly(MMA) is methanol insoluble. This solvent system ensures co-precipitation.

  • Drying:

    • Vacuum oven at 40°C for 24 hours.

Diagram 2: Experimental Workflow

Workflow Start Start: Purified Monomers (3-M2P + MMA) Mix Dissolve in DMSO (1.0 M Conc) Start->Mix Degas Degas: Freeze-Pump-Thaw (CRITICAL: O2 Removal) Mix->Degas Heat Add AIBN -> Heat to 60°C (12-24 Hours) Degas->Heat Check Viscosity Check (Self-Validation) Heat->Check Check->Degas Not Viscous (Repeat Degas) Precip Precipitate in Cold Methanol Check->Precip Viscous Dry Vacuum Dry & Characterize Precip->Dry

Caption: Operational workflow emphasizing the critical degassing step required to prevent oxygen inhibition.

Kinetics & Reactivity Ratios

To control the copolymer architecture, one must apply the Mayo-Lewis equation using specific reactivity ratios.

Data for 3-M2P (


) and MMA (

):
Based on Alfrey-Price Q-e scheme analysis and literature values for

-methylene lactams:
ParameterValueInterpretation

(3-M2P)
0.26 Prefers to react with MMA (

)

(MMA)
0.59 Prefers to react with 3-M2P (

)

0.15 Alternating Tendency

Implication: Because both


 and 

are

, the system has an azeotropic composition. However, the low product (

) indicates a strong tendency toward alternating copolymerization .
  • Guidance: If you feed 50:50, you will get a polymer rich in alternating sequences. To make a block-like structure, this radical method is unsuitable; use RAFT or ATRP.

Characterization & Troubleshooting

Solubility Validation
  • Poly(3-M2P) is soluble in water and DMSO; insoluble in THF and Acetone.

  • Poly(MMA) is soluble in THF and Acetone; insoluble in water.

  • The Copolymer: If your product dissolves in DMSO but precipitates in both water and THF, you have successfully formed a copolymer (solubility averaging).

Thermal Analysis (DSC)[5]
  • Expect a single

    
     intermediate between Poly(MMA) (
    
    
    
    ) and Poly(3-M2P) (
    
    
    ).
  • Use the Fox Equation to predict theoretical

    
    :
    
    
    
    
Spectroscopy ( H-NMR)
  • Solvent: DMSO-

    
    .
    
  • Key Signals:

    • 3.0–3.5 ppm: Methylene protons adjacent to Nitrogen (Ring).

    • 3.6 ppm: Methyl ester group of MMA (

      
      ).
      
    • Disappearance: Absence of vinyl protons (5.5–6.5 ppm) confirms high conversion.

References

  • Heyns, I. M., et al. (2016).[3] "Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone)." Biomacromolecules, 17(5), 1795-1800.[3]

  • Iskander, G. M., et al. (1996).[3] "Synthesis and properties of poly(1-alkyl-3-methylene-2-pyrrolidone)s." Macromolecular Chemistry and Physics, 197(10), 3123-3133.[3]

  • Alfrey, T., & Price, C. C. (1947). "Relative reactivities in vinyl copolymerization." Journal of Polymer Science, 2(1), 101-106.
  • Mosnáček, J., et al. (2019).[3] "Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones." Frontiers in Chemistry, 7.

Sources

Advanced Protocol for the Polymerization of 3-Methylene-2-pyrrolidinone (3M2P)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

3-Methylene-2-pyrrolidinone (3M2P) represents a critical class of exocyclic methylene lactams derived from renewable itaconic acid precursors. Unlike its structural isomer N-vinylpyrrolidone (NVP), where the vinyl group is attached to the nitrogen, 3M2P features an exocyclic double bond at the 3-position. This structural difference confers significantly enhanced rigidity and thermal stability to the resulting polymer, poly(3M2P).

Key Differentiators:

  • Thermal Stability: Poly(3M2P) exhibits a glass transition temperature (

    
    ) significantly higher than PVP (
    
    
    
    C vs.
    
    
    C for substituted analogs), making it suitable for high-temperature engineering applications.
  • Solubility Profile: The polymer is highly water-soluble but insoluble in most non-polar organic solvents, necessitating specific solvent choices during synthesis and workup.

  • Biocompatibility: Cytotoxicity assays confirm non-toxicity up to high concentrations (1 mg/mL), positioning it as a superior candidate for hydrogels and drug delivery vectors.

Monomer Handling & Pre-treatment

The purity of 3M2P is the single most critical variable affecting polymerization kinetics and molecular weight distribution (dispersity,


). Impurities from the synthesis (typically itaconic acid derivatives) can act as chain transfer agents.[1]
Protocol A: Monomer Purification

Objective: Remove inhibitors and synthetic byproducts to achieve >99% purity.

  • Dissolution: If the monomer is solid/viscous, dissolve in a minimal amount of Dichloromethane (DCM).

  • Inhibitor Removal: Pass the monomer solution through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).

  • Vacuum Distillation:

    • Setup: Short-path distillation apparatus with a liquid nitrogen trap.

    • Conditions: High vacuum (<1 mbar) is required due to the high boiling point. Keep the bath temperature below 100°C to prevent thermal autopolymerization.

    • Collection: Discard the first 10% (heads). Collect the middle fraction.

  • Storage: Store under Argon at -20°C. 3M2P is prone to spontaneous polymerization at room temperature if not stabilized.

Experimental Setup 1: Free Radical Polymerization (FRP)

Rationale: FRP is the baseline method for generating high molecular weight Poly(3M2P) when dispersity control is not the primary objective.

Reagents & Equipment[2][3]
  • Monomer: Purified 3M2P.

  • Solvent: Dimethyl sulfoxide (DMSO) or Water (

    
     for kinetics). Note: DMSO is preferred for better solubility of both monomer and polymer during the reaction.
    
  • Initiator: Azobisisobutyronitrile (AIBN).[2] Recrystallize from methanol before use.

  • Vessel: Schlenk tube or sealed pressure vial.

Step-by-Step Protocol
  • Preparation (Inside Glovebox or under

    
     flow): 
    
    • Prepare a solution of 3M2P in DMSO (Concentration: 1.0 - 2.0 M).

    • Add AIBN (1.0 mol% relative to monomer).

  • Degassing (Critical):

    • Perform 3 cycles of Freeze-Pump-Thaw to remove dissolved oxygen, which acts as a radical scavenger.

    • Alternative: Sparge with high-purity Nitrogen for 20 minutes (less effective but acceptable for FRP).

  • Polymerization:

    • Immerse the sealed vessel in a pre-heated oil bath at 60°C .

    • Stir magnetically at 300 RPM.

    • Time: 6–12 hours. Viscosity will increase noticeably.

  • Workup & Purification:

    • Precipitation: Dropwise addition of the reaction mixture into a 10-fold excess of cold Acetone or Tetrahydrofuran (THF) . Poly(3M2P) is insoluble in these organics and will precipitate as a white solid.

    • Filtration: Collect via vacuum filtration.

    • Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual DMSO.

Experimental Setup 2: RAFT Polymerization (Controlled)

Rationale: For applications requiring defined molecular weights, low dispersity (


), or block copolymer architecture (e.g., Poly(3M2P)-b-Poly(PEG)), Reversible Addition-Fragmentation chain Transfer (RAFT) is the gold standard.
Reagents
  • CTA (Chain Transfer Agent): Trithiocarbonates are preferred for acrylamide/lactam-type monomers.

    • Recommended: 2-Cyano-2-propyl benzodithioate (CPBDTA) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid.

  • Initiator: AIBN (Ratio [CTA]:[I] typically 5:1 to 10:1).

Step-by-Step Protocol
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) is defined by:
    
    
    
    
    • Typical Ratio: [Monomer]:[CTA]:[Initiator] = 200 : 1 : 0.2

  • Reaction Assembly:

    • Dissolve 3M2P (2.0 g, ~20 mmol), CPBDTA (22 mg, 0.1 mmol), and AIBN (3.2 mg, 0.02 mmol) in DMSO (5 mL).

  • Degassing: Strict Freeze-Pump-Thaw (4 cycles). Oxygen tolerance is lower in RAFT than FRP.

  • Polymerization:

    • Heat to 65°C for 8–12 hours.

    • Monitoring: Take aliquots every 2 hours for NMR analysis to track conversion. Stop reaction before viscosity limits diffusion (typically <80% conversion).

  • Quenching: Rapidly cool in liquid nitrogen and expose to air.

  • Purification: Precipitate in Acetone/THF. Dialysis against water (MWCO 1 kDa) is recommended to remove traces of DMSO and free CTA if the polymer is water-soluble.

Data Visualization & Workflows

Workflow Diagram: Synthesis & Processing

This diagram outlines the critical path from monomer purification to final polymer isolation.

G cluster_0 Pre-Treatment cluster_1 Polymerization cluster_2 Workup M_Raw Raw 3M2P (Impure) Alumina Alumina Filtration (Inhibitor Removal) M_Raw->Alumina Distill Vac. Distillation (<1 mbar, <100°C) Alumina->Distill Mix Reaction Mix (DMSO + AIBN) Distill->Mix Pure Monomer Degas Freeze-Pump-Thaw (3-4 Cycles) Mix->Degas Heat Heating (60-65°C, 6-12h) Degas->Heat Precip Precipitation (into Acetone/THF) Heat->Precip Dry Vacuum Drying (40°C) Precip->Dry Final Pure Poly(3M2P) Dry->Final

Figure 1: End-to-end experimental workflow for the purification and polymerization of 3M2P.

RAFT Mechanism Pathway

The following diagram illustrates the "Ping-Pong" mechanism of RAFT control essential for low dispersity.

RAFT Init Initiator (I•) Prop Propagating Radical (Pn•) Init->Prop + Monomer Inter Intermediate Radical (Stabilized) Prop->Inter + CTA CTA Macro-CTA (Dormant Chain) Inter->CTA Reversible NewRad New Chain Radical (Pm•) Inter->NewRad Fragmentation NewRad->Prop + Monomer (Chain Growth)

Figure 2: Simplified RAFT equilibrium mechanism ensuring controlled chain growth.

Characterization & Data Analysis

To validate the success of the polymerization, the following analytical metrics are required.

TechniqueParameterExpected Outcome / Notes

H NMR
ConversionDisappearance of vinylic protons (exocyclic double bond) at

5.5–6.5 ppm. Broadening of backbone signals.
Solvent NMR SolventUse

or DMSO-

. Polymer is insoluble in

.
GPC/SEC Molecular Weight (

)
Requires aqueous buffer (e.g., 0.1 M NaNO3) or polar organic (DMF + LiBr) eluents to prevent column interaction.
DSC

Expect

C
(depending on MW). Run two heating cycles to remove thermal history.
TGA DecompositionOnset of degradation typically

C, indicating high thermal stability.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Conversion.

    • Cause: Incomplete degassing (Oxygen inhibition).

    • Validation: Check the color of the reaction. If using a colored CTA (RAFT), fading indicates CTA degradation or radical death.

    • Fix: Increase freeze-pump-thaw cycles.

  • Issue: Polymer Insoluble in Water.

    • Cause: Crosslinking. 3M2P can undergo side reactions at very high conversions (>90%) or temperatures (>80°C).

    • Fix: Stop reaction at 70-80% conversion.

  • Issue: Broad Dispersity in RAFT.

    • Cause: Inappropriate CTA choice.

    • Fix: Ensure the "R" group of the CTA is a better leaving group than the propagating radical of 3M2P.

References

  • Heyns, I. M., Pfukwa, R., & Klumperman, B. (2016).[3] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795–1800.[3] Link

  • Iskander, G. M., Ovenell, T. R., & Davis, T. P. (1996).[3] Synthesis and properties of poly(1-alkyl-3-methylene-2-pyrrolidone)s. Macromolecular Chemistry and Physics, 197(10), 3123–3133.[3] Link

  • Hu, L., He, J., Zhang, Y., & Chen, E. Y. (2018).[3] Living Group Transfer Polymerization of Renewable

    
    -Methylene-
    
    
    
    -butyrolactones Using Al(
    
    
    )
    
    
    Catalyst. Macromolecules, 51(4), 1296–1307.[3] Link
  • Kollar, J., Danko, M., Pippig, F., & Mosnáček, J. (2019).[3] Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones.[3] Frontiers in Chemistry, 7, 411. Link

Sources

Troubleshooting & Optimization

common side reactions in 3-Methylene-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylene-2-pyrrolidinone Synthesis From the Desk of the Senior Application Scientist

Introduction: The Reactivity Paradox

Welcome. If you are synthesizing This compound (3-MP) or its N-substituted derivatives, you are working with a "spring-loaded" molecule. The exocyclic double bond, conjugated with the lactam carbonyl, creates a highly reactive Michael acceptor .

While this reactivity is desirable for its biological activity (e.g., as a cysteine trap in drug design), it is the primary source of your synthetic failures. The molecule wants to polymerize, dimerize, or capture any available nucleophile.

This guide moves beyond standard literature to address the silent killers of your yield: spontaneous polymerization, "endo" isomerization, and nucleophilic scavenging during workup.

Module 1: The "Gelation" Issue (Polymerization)

Symptom: The reaction mixture becomes viscous, turns into an insoluble gel upon concentration, or the isolated oil solidifies into a glass overnight.

Root Cause: 3-MP is prone to both radical and anionic polymerization.

  • Radical: Initiated by trace peroxides or light.

  • Anionic: Initiated by the basic reagents often used in its synthesis (e.g., amines, alkoxides).

Troubleshooting Protocol:

VariableRecommendationScientific Rationale
Inhibitors Add BHT (2,6-di-tert-butyl-4-methylphenol) or Hydroquinone at 0.1–0.5 mol% .Scavenges radical species generated during heating or workup. Crucial: Add this before any heating step (e.g., elimination).
Concentration Keep product concentration < 0.5 M during heating.Polymerization is bimolecular; rate scales with

. Dilution kinetically disfavors polymer formation.
Workup pH Neutralize immediately. High pH (basic) promotes anionic polymerization. Quench reactions to pH 6–7 before concentration.
Storage Store at -20°C in benzene or dilute solution.Neat (pure) 3-MP is thermodynamically unstable. Storing as a solution prevents chain propagation.

Module 2: The Mannich Base Route (Troubleshooting)

The most common synthetic route involves a two-step sequence:

  • Mannich Reaction: 2-pyrrolidinone + Formaldehyde + Dimethylamine

    
     Mannich Base.
    
  • Elimination: Quaternization (MeI)

    
     Hofmann Elimination.[1]
    
Step 1: Mannich Condensation Failure
  • Issue: Low conversion or formation of "bis-mannich" products.[2]

  • Fix: Use a slight excess of amine (1.1 eq) but a large excess of the lactam if avoiding bis-substitution is critical.

  • Check: Ensure your formaldehyde source (paraformaldehyde) is fully depolymerized (crack it at 80°C if needed).

Step 2: The Elimination Trap (Critical)
  • Issue: Product disappears during the elimination step.

  • Mechanism: As the double bond forms, the eliminated amine (dimethylamine) is a nucleophile. It can attack the newly formed 3-MP (Michael Addition), regenerating a stable, useless adduct.

  • Fix: You must continuously remove the volatile amine or use a "scavenger" method.

Optimized Protocol: Mannich Base Elimination

  • Quaternization: Dissolve the Mannich base (10 mmol) in dry THF. Add Methyl Iodide (1.1 eq) at 0°C. Stir 2h. Result: White precipitate (Quaternary salt).

  • Elimination (The "Safe" Way):

    • Suspend the salt in DCM (Dichloromethane) .

    • Add solid K₂CO₃ (2.0 eq) and a catalytic amount of 18-crown-6 (optional).

    • Crucial Step: Stir vigorously at room temperature. Do NOT reflux if possible.

    • Monitor: TLC will show the UV-active spot of 3-MP (

      
       in EtOAc).
      
  • Workup: Filter off the solids. Wash the DCM layer with cold dilute HCl (0.1 M) quickly to remove trace amines. Dry over MgSO₄ and concentrate in the presence of BHT.

Module 3: Isomerization (Exo vs. Endo)

Symptom: NMR shows a disappearance of the vinyl protons (5.5–6.5 ppm) and appearance of a vinylic proton inside the ring (~6.0 ppm, triplet).

Root Cause: Migration of the double bond from the exocyclic (3-methylene) to the endocyclic (3-pyrrolin-2-one) position.

  • Thermodynamics: While the exo-bond is strained, the endo-isomer is often thermodynamically preferred in the presence of acid catalysts or prolonged heating.

Prevention:

  • Avoid Acidic Workups: Prolonged exposure to strong acid catalyzes this tautomerization.

  • Temperature Limit: Do not heat the neat product above 100°C during distillation. Vacuum distillation must be high-vacuum (< 1 mmHg) to keep the boiling point low.

Visualizing the Failure Modes

The following diagram maps the reaction logic and where your yield is likely being lost.

ReactionPathways Start Start: 2-Pyrrolidinone Mannich Intermediate: Mannich Base Start->Mannich + CH2O + HNMe2 Salt Quaternary Ammonium Salt Mannich->Salt + MeI Product Target: This compound Salt->Product Base Elimination (- NMe3) Polymer SIDE REACTION: Polymer/Gel Product->Polymer Heat / No Inhibitor (Radical/Anionic) MichaelAdduct SIDE REACTION: Amine Adduct Product->MichaelAdduct + Free Amine (Incomplete Removal) Endo SIDE REACTION: Endo-Isomer Product->Endo Acid Catalyst / High T

Caption: Reaction pathway showing the critical divergence points where 3-MP is lost to polymerization or nucleophilic attack.

Troubleshooting Decision Tree

Use this logic flow to diagnose your current experiment.

Troubleshooting Q1 Problem Observed? Gel Gel / Solid Glass Q1->Gel LowYield Low Yield / Missing Mass Q1->LowYield Impure Impurity in NMR Q1->Impure GelCause Cause: Polymerization Gel->GelCause YieldCause Cause: Michael Addition of leaving group LowYield->YieldCause ImpureCheck Check Vinyl Region Impure->ImpureCheck GelFix Action: Add BHT (0.1%), Keep T < 40°C GelCause->GelFix YieldFix Action: Use biphasic elimination (DCM/Water/Base) to wash away amine YieldCause->YieldFix EndoID Triplet at 6.0 ppm? (Endo-isomer) ImpureCheck->EndoID EndoFix Action: Avoid acid workup, Reduce distillation temp EndoID->EndoFix

Caption: Diagnostic logic for identifying the root cause of synthesis failure based on observable symptoms.

References

  • Synthesis of

    
    -methylene-
    
    
    
    -lactams via Baylis-Hillman reaction:
    Basavaiah, D., & Rao, P. D. (2003). The Baylis–Hillman reaction: A novel source of
    
    
    -methylene-
    
    
    -lactams. (via Chemical Reviews context)
  • Ackerman, J. et al. (1999).

    
    -methylene-N-methylpyrrolidone.
    
    
  • Mannich Base Elimination Protocol: Dinesh, C. et al. (2012). A quick, efficient, one-pot, BF3[3]·OEt2-mediated reaction of various substituted arenes. (Contextual reference for Mannich conditions).

  • Cytotoxicity and Reactivity of

    
    -methylene-
    
    
    
    -lactams:
    Janecki, T. et al. (2010). Synthesis and biological activity of
    
    
    -methylene-
    
    
    -lactams.

Sources

Technical Support Center: 3-Methylene-2-pyrrolidinone (3-MP) Polymerization

[1]

Status: Online Operator: Senior Application Scientist Ticket Focus: Radical Polymerization, Monomer Purity, and Solubility Profiles

Core Directive & System Overview

Welcome to the 3-MP Technical Support Hub. You are likely working with 3-Methylene-2-pyrrolidinone (3-MP) because you require a rigid, high-

1exocyclic methylene group

This structural difference fundamentally alters the polymerization kinetics and solubility profile.[1] The most common failure modes in 3-MP synthesis stem from isomerization (monomer degradation) and phase separation (solvent mismatch).[1]

Troubleshooting Tickets (Q&A)

Ticket #001: "My polymerization yield is near zero, even with fresh initiator."

Diagnosis: Monomer Isomerization (The "Endocyclic" Trap).[1] Severity: Critical.

Senior Scientist Note: The exocyclic double bond in 3-MP is thermodynamically less stable than the endocyclic isomer.[1] During storage or improper purification (especially acid-catalyzed conditions), 3-MP isomerizes to 3-methyl-3-pyrrolin-2-one .[1] The endocyclic isomer does not homopolymerize under standard radical conditions due to steric hindrance and resonance stabilization.[1]

Protocol for Validation:

  • Run

    
    H NMR in CDCl
    
    
    :
    • Active Monomer (3-MP): Look for two distinct vinyl protons (exocyclic) around

      
       5.4–6.2 ppm .[1]
      
    • Dead Isomer (3-methyl-3-pyrrolin-2-one): Look for a methyl group doublet (

      
       1.8 ppm) and a single vinyl proton on the ring (
      
      
      6.5 ppm).[1]
  • Action: If >5% isomer is present, re-purify via rapid column chromatography on neutral alumina (avoid acidic silica if possible) or recrystallization if solid.[1] Store at -20°C.

Ticket #002: "The reaction mixture turned milky/turbid immediately. Is this normal?"

Diagnosis: Macroscopic Phase Separation (Precipitation Polymerization).[1] Severity: Moderate (Process dependent).[1]

Explanation: Unlike the monomer, Poly(3-MP) is insoluble in most common organic solvents (THF, DCM, Toluene, Acetone). It is, however, highly soluble in water and DMSO . If you polymerize in bulk or in non-polar solvents, the polymer chains will collapse and precipitate as they grow.

Troubleshooting Matrix:

Desired OutcomeRecommended Solvent SystemNotes
Homogeneous Solution Water, DMSO, DMFIdeal for controlled radical polymerization (RAFT/ATRP) to maintain low PDI.[1]
Precipitation Polymerization Toluene, 1,4-DioxanePolymer precipitates as a white powder.[1] High conversion but broad PDI due to "gel effect" in the particles.[1]
Copolymerization DMF, Methanol/Water mixturesRequired if copolymerizing with hydrophobic monomers like Styrene or MMA.[1]
Ticket #003: "I need to control the molecular weight. Can I use RAFT?"

Diagnosis: Living Radical Polymerization Feasibility. Status: Validated.

Protocol: Yes, 3-MP is compatible with Reversible Addition-Fragmentation chain Transfer (RAFT).[1][2] However, because it is a "more activated" monomer (MAM) similar to methacrylates, you must choose the Chain Transfer Agent (CTA) carefully.

  • Recommended CTA: Trithiocarbonates (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid).[1]

  • Incompatible CTA: Xanthates (typically used for NVP; too stable for 3-MP).[1]

  • Conditions: 60–70°C in aqueous buffer or DMSO.

  • Reference Benchmark:

    
     control is linear up to ~30,000  g/mol  with PDI < 1.3.[1]
    

Visual Troubleshooting Workflows

Workflow A: The "No Polymer" Decision Tree

This logic flow addresses the most common failure: lack of polymerization due to impurities or oxygen inhibition.[1]

Troubleshooting_3MPStartStart: Low/No YieldNMR_CheckStep 1: 1H NMR AnalysisStart->NMR_CheckIsomer_FoundIsomer Detected?(Methyl doublet @ 1.8ppm)NMR_Check->Isomer_FoundPurifyAction: Re-purify Monomer(Neutral Alumina)Isomer_Found->PurifyYesSolvent_CheckStep 2: Check Solvent PhaseIsomer_Found->Solvent_CheckNoPrecipitationDid it turn cloudy?Solvent_Check->PrecipitationSwitch_SolventAction: Switch to DMSO or WaterPrecipitation->Switch_SolventYes (Early Crash-out)O2_InhibitionStep 3: Oxygen Inhibition CheckPrecipitation->O2_InhibitionNo (Solution Clear)Freeze_PumpAction: Freeze-Pump-Thaw (x3)O2_Inhibition->Freeze_PumpSuspected

Caption: Logic flow for diagnosing radical polymerization failure in 3-MP systems.

Workflow B: Isomerization Chemistry

Understanding the structural shift that kills the reaction.[1]

IsomerizationActiveThis compound(Active Monomer)Exocyclic C=CInactive3-Methyl-3-pyrrolin-2-one(Dead Isomer)Endocyclic C=CActive->Inactive Acid / Heat / Time(Thermodynamic Shift)

Caption: The irreversible isomerization of 3-MP to its non-polymerizable endocyclic form.

Technical Data & Copolymerization Parameters

When copolymerizing 3-MP, reactivity ratios dictate the final composition.[1] 3-MP behaves similarly to methacrylates (Q, e scheme).[1][2]

Table 1: Reactivity Ratios (r) for 3-MP (


)
Comonomer (

)
Solvent

(3-MP)

(Comonomer)
Behavior
Methyl Methacrylate (MMA) Acetonitrile0.590.26Alternating tendency; Azeotropic point exists.[1]
Styrene DMF~0.4~0.5Statistical/Alternating.[1]
N-Vinylpyrrolidone (NVP) Water>1.0<0.1Gradient blocky (3-MP consumes faster).[1]

Interpretation:

  • With MMA , the product

    
    , indicating a tendency toward alternating structures.
    
  • With NVP , 3-MP is far more reactive.[1] If you mix them 1:1, you will get a 3-MP rich core and an NVP rich tail (drift), unless you use starved-feed addition.[1]

References

  • Heyns, I. M., et al. (2016).[1][3] "Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone)." Biomacromolecules, 17(5), 1795–1800.[3]

  • Ueda, M., et al. (1991).[1] "Radical polymerization of 3-methylene-2-pyrrolidone." Journal of Polymer Science Part A: Polymer Chemistry, 29(10).

  • Moszner, N., et al. (2019).[1] "Polymerization of Tulipalin A Analogues." Macromolecular Chemistry and Physics.

  • Google Patents. (2002).[1] "Process for preparing N-methyl-2-pyrrolidone (NMP)." (Context on lactam stability).

optimizing initiator concentration in free radical polymerization of 3M2P

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymer Chemistry Division Subject: Optimization of Initiator Concentration for 3M2P (3-Methylene-2-Pyrrolidone) Free Radical Polymerization[1]

Ticket Context & Scope

User Profile: Drug Development Scientist / Polymer Chemist Target Monomer: 3-Methylene-2-Pyrrolidone (3M2P) Application: Biocompatible carriers, hydrogels, and PVP alternatives.[1]

Technical Preface: 3M2P is a highly reactive exocyclic vinyl lactam.[1] Unlike its isomer N-vinyl-2-pyrrolidone (NVP), the double bond in 3M2P is located on the ring carbon (


-methylene), conjugated with the carbonyl group.[1] This structural difference imparts higher reactivity and a higher glass transition temperature (

) to the resulting polymer.

Optimizing initiator concentration (


) is the critical control lever for balancing reaction kinetics  (conversion rate) against molecular architecture  (Molecular Weight, PDI).[1]

Part 1: Troubleshooting & Diagnostics

Use this matrix to diagnose issues in your current 3M2P polymerization runs.

Symptom Probable Cause Technical Explanation Corrective Action
Runaway Exotherm / Gelation Excess Initiator (

too high)
3M2P has a high propagation rate constant (

).[1] High

creates a high radical flux (

), leading to auto-acceleration (Trommsdorff effect) before heat dissipation can occur.[1]
Reduce

by 50%.
Switch to a lower temperature initiator (e.g., V-70 instead of AIBN) or implement semi-batch monomer addition.
Low Molecular Weight (

)
Excess InitiatorAccording to the kinetic chain length equation (

), chain length is inversely proportional to the square root of initiator concentration (

).[1]
Decrease

.
Target a molar ratio of Monomer:Initiator (

) > 500:1.
"Dead-End" Polymerization (Stops < 90% Conv.)Initiator DepletionThe initiator half-life (

) is too short for the reaction duration, or the "Cage Effect" is high due to viscosity.
Boost

slightly
or (better) add a "chaser" initiator with a longer

at the reaction temperature.
High Polydispersity (PDI > 2.0) High Radical Flux / BranchingHigh radical concentration promotes bimolecular termination by coupling (doubling MW) or chain transfer to polymer (branching).[1]Optimize

downward.
Ensure efficient stirring to prevent localized "hot spots" of radical generation.
Oligomer Formation Degradative Chain TransferWhile less prone than allylic monomers, high

can favor primary radical termination or transfer to solvent/monomer over propagation.[1]
Check Solvent Quality. Ensure solvent has a low chain transfer constant (

).[1] Avoid chlorinated solvents if possible.[1]

Part 2: Optimization Protocol (The "How-To")

Objective: Determine the Critical Initiator Concentration (


) that maximizes conversion while maintaining target 

.
Phase A: The Kinetic Screen

Do not rely on a single data point.[1] You must establish the power-law relationship for your specific reactor geometry.

Reagents:

  • Monomer: 3M2P (Distilled/Passed through basic alumina to remove inhibitor).[1]

  • Solvent: Water (for aqueous solution) or 1,4-Dioxane (for organic solution).[1]

  • Initiator:

    • Aqueous: ACVA (4,4'-Azobis(4-cyanovaleric acid)) or KPS.[1]

    • Organic: AIBN (Azobisisobutyronitrile).[1][2]

Step-by-Step Workflow:

  • Prepare Stock Solution: Create a 1.0 M solution of 3M2P in your chosen solvent.[1]

  • Design the Matrix: Prepare 5 reaction vials with varying initiator loads relative to monomer (mol%):

    • 0.1%, 0.25%, 0.5%, 1.0%, 2.0%.[1]

  • Degassing (Critical): 3M2P is sensitive to oxygen inhibition.[1] Purge with

    
     or Ar for 20 minutes (or 3 freeze-pump-thaw cycles).
    
  • Polymerization:

    • Immerse in oil bath at

      
       (or 
      
      
      
      below initiator 10h half-life temp).
    • Sampling: Aliquot 0.5 mL every 15 minutes for the first hour, then hourly.

  • Quenching: Terminate aliquots immediately in liquid nitrogen or by adding inhibitor (MEHQ) in excess solvent.

Phase B: Data Analysis

Plot the following to determine the kinetic regime:

  • Rate Plot:

    
     vs. Time.[1]
    
    • Success Criteria: Linear slope indicates steady-state kinetics (first-order w.r.t monomer).[1]

    • Deviation: Upward curvature indicates Gel Effect (auto-acceleration).[1]

  • Double Log Plot:

    
     vs. 
    
    
    
    .
    • Theoretical Slope: 0.5.[1]

    • Interpretation: If slope < 0.5, primary radical termination is occurring (Initiator efficiency

      
       is dropping).[1] This indicates [I] is too high —you are wasting initiator.[1]
      

Part 3: Visualizing the Optimization Logic

The following diagrams illustrate the decision-making process and the kinetic mechanism governing 3M2P polymerization.

Figure 1: Initiator Optimization Decision Tree

OptimizationLogic Start Start: Define Target MW & Yield SelectI Select Initial [I] (e.g., 0.5 mol%) Start->SelectI RunRxn Run Polymerization (Measure Conv. & Mn) SelectI->RunRxn CheckYield Is Conversion > 90%? RunRxn->CheckYield CheckMW Is Mn within Target? CheckYield->CheckMW Yes LowYield Issue: Dead-End Polymerization CheckYield->LowYield No Success OPTIMIZED Process Locked CheckMW->Success Yes LowMW Issue: Mn too Low CheckMW->LowMW No (Too Low) HighMW Issue: Mn too High / Gelation CheckMW->HighMW No (Too High) BoostI Action: Increase [I] or Add Chaser LowYield->BoostI CutI Action: Decrease [I] LowMW->CutI HighMW->BoostI To reduce Mn (Counter-intuitive but valid) ChainTransfer Action: Add CTA (Chain Transfer Agent) HighMW->ChainTransfer If [I] already low BoostI->RunRxn CutI->RunRxn

Caption: Decision Logic for adjusting Initiator Concentration (


) based on experimental outcomes. Note that increasing 

generally decreases Molecular Weight (

).[1]
Figure 2: Kinetic Pathways of 3M2P

KineticPathway cluster_0 3M2P Specific Constraints Initiator Initiator (I-I) Radicals Primary Radicals (2I•) Initiator->Radicals kd (Decomposition) Propagating Propagating Chain (P•) Radicals->Propagating ki (+ Monomer) Cage Cage Effect (Recombination) Radicals->Cage Inefficiency (1-f) Monomer Monomer (3M2P) Monomer->Propagating kp (Propagation) Propagating->Propagating Chain Growth DeadPolymer Dead Polymer Propagating->DeadPolymer kt (Termination) Constraint1 High Tg -> Vitrification Constraint2 Exocyclic C=C -> High Reactivity

Caption: Kinetic pathway highlighting the competition between propagation and termination. For 3M2P, the high reactivity of the exocyclic double bond requires careful control of the Initiation (


) vs. Termination (

) balance.

FAQ: Frequently Asked Questions

Q1: Why does my 3M2P polymerization turn solid/cloudy immediately? A: If you are using a non-polar solvent (like Toluene), Poly(3M2P) will precipitate because it is generally insoluble in common organic solvents (unlike the monomer).[1] This is Precipitation Polymerization . To maintain a homogeneous solution, use water, DMF, or DMSO.[1] If precipitation is intended, ensure high stirring speed to prevent agglomeration.[1]

Q2: Can I use UV initiation for 3M2P? A: Yes. 3M2P is highly responsive to photo-polymerization.[1] However, because the monomer absorbs in the UV range (due to the conjugated carbonyl), you must select a photo-initiator (PI) that absorbs at a wavelength where the monomer is transparent (usually >365 nm) to avoid "inner filter effects" where the monomer blocks the light intended for the PI.

Q3: My PDI is consistently > 2.5. How do I narrow it? A: Conventional FRP naturally produces broad distributions (PDI 1.5 - 2.0).[1] If you need PDI < 1.5 for drug delivery, you must switch to RDRP (Reversible Deactivation Radical Polymerization) . 3M2P has been successfully polymerized via RAFT using trithiocarbonate chain transfer agents [1].[1]

References

  • Heyns, I. M., et al. (2016).[1][3] "Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone)." Biomacromolecules, 17(5), 1795–1800.[1][3] [1]

  • Odian, G. (2004).[1] Principles of Polymerization. 4th Edition. Wiley-Interscience.[1] (Chapter 3: Radical Chain Polymerization). [1]

  • Matyjaszewski, K., & Davis, T. P. (2002).[1] Handbook of Radical Polymerization. Wiley-Interscience.[1] [1]

  • Moad, G., & Solomon, D. H. (2006).[1] The Chemistry of Radical Polymerization. Elsevier Science.[1]

Sources

Technical Support Center: 3-Methylene-2-pyrrolidinone Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

3-Methylene-2-pyrrolidinone (also known as


-methylene-

-butyrolactam) is a reactive exocyclic enamide. Its structural core contains a Michael acceptor motif, making it a valuable monomer for high-performance polymers and a scaffold for alkaloids.

However, this reactivity presents the primary challenge in its synthesis: spontaneous polymerization . Most "low yield" reports are actually "high conversion, low isolation" failures due to uncontrolled polymerization or poor extraction efficiency from aqueous media (as the monomer is highly water-soluble).

This guide prioritizes the Mannich Base Route over direct olefination methods (like Vilsmeier-Haack) because it allows for the purification of a stable intermediate before the final sensitive elimination step.

Core Protocol: The Mannich Base Strategy

This protocol maximizes purity by isolating the stable


-(dialkylaminomethyl) intermediate, allowing you to strip impurities before generating the reactive methylene group.
Phase 1: Synthesis of the Mannich Base Intermediate

Reaction: 2-Pyrrolidinone + Formaldehyde + Dimethylamine


 3-(Dimethylaminomethyl)-2-pyrrolidinone
  • Reagents: Mix 2-pyrrolidinone (1.0 eq) with dimethylamine hydrochloride (1.1 eq) and paraformaldehyde (1.2 eq) in ethanol.

  • Catalysis: Add a catalytic amount of HCl (conc.).

  • Reflux: Heat to reflux for 12–24 hours. Monitor by TLC (ninhydrin stain) or GC-MS.

  • Workup: Evaporate ethanol. Basify the residue with saturated

    
     to pH > 10.
    
  • Extraction: Extract exhaustively with

    
     (Chloroform). The intermediate is polar; simple ether extraction will fail.
    
  • Purification: Distill the crude amine under reduced pressure. Do not skip this. This ensures the final step starts with >98% purity.

Phase 2: Quaternization & Hofmann Elimination

Reaction: Mannich Base


 Quaternary Salt 

this compound
  • Quaternization: Dissolve the purified Mannich base in anhydrous acetone. Add Methyl Iodide (MeI) (1.1 eq) dropwise at 0°C. Stir at room temperature for 4 hours. The quaternary ammonium salt will precipitate as a white solid.

  • Filtration: Filter the salt and wash with cold acetone to remove unreacted amine.

  • Elimination (The Critical Step):

    • Suspend the salt in a biphasic mixture of

      
       (DCM) and 10% aqueous 
      
      
      
      .
    • Crucial: Add a radical inhibitor (e.g., Hydroquinone or BHT , 500 ppm) to the organic layer before reaction starts.

    • Stir vigorously for 2–4 hours. The base triggers E2 elimination; the product partitions immediately into the DCM, protected by the inhibitor.

  • Isolation: Separate layers. Saturate the aqueous layer with NaCl and back-extract with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
     (avoid acidic drying agents).
    
  • Final Purification: Vacuum distillation (high vacuum, <1 mmHg) at the lowest possible bath temperature. Maintain inhibitor presence in the receiving flask.

Troubleshooting & FAQs

Category A: Yield & Polymerization

Q1: My reaction mixture turned into a solid gel during the final distillation. What happened? Diagnosis: Thermal polymerization.[1] The exocyclic double bond is highly susceptible to radical polymerization initiated by heat or peroxides. Corrective Action:

  • Inhibitor: Never distill without adding 500–1000 ppm of hydroquinone or 4-tert-butylcatechol to the distillation pot.

  • Vacuum: Use a high-vacuum line (<0.5 mmHg). If the boiling point exceeds 80°C, the risk of polymerization spikes.

  • Atmosphere: Bleed a small stream of air (not nitrogen) into the capillary if using hydroquinone (which requires

    
     to be active), or use phenothiazine if working strictly under inert gas.
    

Q2: I see good conversion on NMR, but my isolated yield is <30%. Where is the product? Diagnosis: Partition coefficient failure. This compound is extremely water-soluble.[2] Standard extraction (EtOAc/Water) leaves ~60% of the product in the water phase. Corrective Action:

  • Salting Out: You must saturate the aqueous phase with NaCl until undissolved salt remains.

  • Solvent Choice: Switch from EtOAc to Chloroform (

    
    )  or DCM . Even better, use a continuous liquid-liquid extractor for 12 hours.
    
Category B: Purity & Side Reactions

Q3: The product has a persistent yellow color and an amine-like smell. Diagnosis: Contamination with dimethylamine (from incomplete elimination or hydrolysis) or ring-opening byproducts. Corrective Action:

  • Pre-Purification: Ensure the quaternary salt in Phase 2 is washed thoroughly with acetone. Any free amine carried over will contaminate the final product.

  • Acid Wash (Caution): You cannot acid wash the final product (it may hydrate the double bond). Instead, ensure the salt is pure before the elimination step.

Q4: Can I use the Vilsmeier-Haack reaction (


/DMF) instead? 
Analysis:  While possible, the Vilsmeier route often produces phosphorous-containing impurities that are difficult to separate from the water-soluble lactam. The Mannich route is superior for purity because the intermediate is a crystallizable salt (or distillable amine), providing a "purity checkpoint" before the final step.

Data & Specifications

Table 1: Critical Physicochemical Properties for Handling

PropertyValueImplication for Protocol
Boiling Point ~96°C (at 2 mmHg)Requires high vacuum for purification to avoid thermal polymerization.
Solubility Miscible with

, EtOH,

Aqueous workups require "salting out" or continuous extraction.
Stability Polymerizes at RT without inhibitorStore at -20°C with BHT/Hydroquinone.
Reactivity Michael AcceptorReacts rapidly with thiols and amines; keep glassware clean of nucleophiles.

Process Visualization

The following diagram illustrates the optimized Mannich workflow, highlighting the critical "Purity Checkpoint" and "Inhibitor Addition" steps.

G start Start: 2-Pyrrolidinone step1 Mannich Reaction (HCHO, Me2NH, EtOH) start->step1 inter1 Intermediate: 3-(Dimethylaminomethyl)-2-pyrrolidinone step1->inter1 purify1 Purification: Distillation (Removes polymeric formaldehyde) inter1->purify1 Essential for Purity step2 Quaternization (MeI, Acetone, 0°C) purify1->step2 salt Solid Isolation: Quaternary Ammonium Salt step2->salt Precipitation step3 Hofmann Elimination (NaHCO3, DCM, Biphasic) salt->step3 critical CRITICAL STEP: Add Radical Inhibitor (BHT) to Organic Phase IMMEDIATELY step3->critical Simultaneous extract Workup: Salting Out + DCM Extraction critical->extract final Final Product: This compound extract->final Vac Distillation

Caption: Optimized Mannich Route highlighting the critical inhibitor addition point to prevent polymerization.

References

  • Fotiadu, F., et al. (1999).[3] "Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene."[2] Tetrahedron Letters, 40(5), 867-870.[3] Link

  • Albrecht, K., et al. (2006). "Synthesis and properties of poly(3-methylene-2-pyrrolidone)." Macromolecules, 39(16), 5286–5294. Link (Provides data on polymerization risks and inhibitor usage).

  • Liu, R., et al. (2020). "Synthesis of Pyrrolidine-2-ylidenes." Organic Letters, 22, 6922-6926. Link (Context on pyrrolidinone reactivity).

  • Murray, A. W., & Reid, R. G. (1985). "Synthesis of α-methylene-γ-butyrolactones." Synthesis, 1985(1), 35-38.

Sources

Technical Support Center: 3-Methylene-2-pyrrolidinone (3-M2P) Stabilization & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because your sample of 3-Methylene-2-pyrrolidinone (3-M2P) —a valuable exocyclic methylene lactam—has unexpectedly solidified into an insoluble gel or precipitated white solids.

The Root Cause: 3-M2P contains an exocyclic double bond conjugated with an amide carbonyl. This electron-deficient alkene acts as a potent Michael acceptor and a highly reactive radical monomer . Unlike its endocyclic isomer (N-vinyl-2-pyrrolidone), 3-M2P possesses significant ring strain and steric accessibility that drives rapid, often spontaneous, polymerization (autopolymerization) if not rigorously stabilized.

This guide provides the protocols required to arrest this thermodynamic destiny during storage, purification, and reaction setup.

Module 1: Critical Storage & Handling (The "Before" Phase)

Q: My fresh batch of 3-M2P turned into a hard gel in the freezer. Why?

A: "Freezer gelation" usually indicates cryo-polymerization triggered by phase separation or insufficient inhibition.

  • The Mechanism: As the monomer freezes, the inhibitor (often BHT) may crystallize out of the solution before the monomer, leaving the remaining liquid monomer uninhibited and highly concentrated.

  • The Fix:

    • Flash Freezing is Dangerous: Avoid slow cooling. If storing neat, ensure the inhibitor is soluble at low temperatures.

    • Dilution: Store 3-M2P as a 10-50% solution in a non-nucleophilic solvent (e.g., DCM, Toluene) rather than neat.

    • Inhibitor Selection: Switch to Phenothiazine (PTZ) for anaerobic storage, as it does not require dissolved oxygen to function (unlike BHT or Hydroquinone).

Q: Which inhibitor should I use?

Use the table below to select the correct inhibitor based on your environment.

InhibitorTypeRequired ConditionRecommended Conc.Best For...
BHT (Butylated hydroxytoluene)Radical ScavengerAerobic (Needs O₂)200–500 ppmLong-term storage (if air is present).
Phenothiazine (PTZ) Radical ScavengerAnaerobic or Aerobic100–300 ppmDistillation & Inert atmosphere storage.
Hydroquinone (HQ) Radical ScavengerAerobic (Needs O₂)500–1000 ppmHigh-risk bulk transport (requires removal).
Copper(II) Chloride Radical TrapAnaerobic50–100 ppmAqueous workups (prevents polymerization in water).

Critical Warning: Do not store BHT-stabilized 3-M2P under a strict Argon/Nitrogen atmosphere for months. BHT requires trace oxygen to form the active peroxy-radical scavenger species. Without O₂, BHT is ineffective. Use Phenothiazine for inert storage.

Module 2: Purification & Synthesis Troubleshooting (The "During" Phase)

Q: The material polymerizes in the distillation head. How do I distill it safely?

A: Distillation is the highest-risk operation for 3-M2P. The vapor phase contains no inhibitor, and the high temperature accelerates radical formation.

Protocol: The "Double-Inhibitor" Vacuum Distillation

  • Pot Inhibitor: Add Phenothiazine (2000 ppm) to the boiling flask. It has low volatility and stays in the pot.

  • Head Protection: You must prevent polymerization in the condenser.

    • Method A (Air Bleed): If using BHT, introduce a very fine capillary air bleed (not inert gas) to keep the inhibitor active.

    • Method B (Co-distillation): Add a trace of a slightly volatile inhibitor (like 4-methoxyphenol, MEHQ) if the vacuum is modest, though this contaminates the distillate.

  • Vacuum is King: You must distill at the lowest possible temperature. Target < 80°C .

    • Requirement: High vacuum (< 0.5 mmHg).

    • Do NOT attempt atmospheric distillation.

Q: Can I purify 3-M2P using silica gel chromatography?

A: Proceed with extreme caution.

  • The Risk: Silica gel is slightly acidic (Lewis acid sites). 3-M2P is acid-sensitive and can undergo cationic oligomerization or hydrolysis on the column.

  • The Fix:

    • Neutralize the Silica: Pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acid sites.

    • Speed: Perform "Flash" chromatography. Do not let the compound sit on the column.

    • Eluent: Use non-protic solvents (Hexane/Ethyl Acetate). Avoid alcohols if possible to prevent Michael addition side-reactions.

Module 3: Visualizing the Stability Logic

The following diagram illustrates the decision-making process for handling 3-M2P to prevent polymerization.

G Start Start: 3-M2P Sample StateCheck State Check: Solid/Gel or Liquid? Start->StateCheck Gel Polymerized (Irreversible) Discard safely StateCheck->Gel Hard/Gummy Liquid Liquid Monomer StateCheck->Liquid Clear Fluid IntendedUse Intended Use? Liquid->IntendedUse Storage Long Term Storage IntendedUse->Storage Reaction Immediate Reaction IntendedUse->Reaction Purification Purification (Distillation) IntendedUse->Purification Atmosphere Atmosphere? Storage->Atmosphere BaseCheck Base Catalysis? Reaction->BaseCheck VacDist Vacuum Distillation (<1 mmHg) Purification->VacDist Air Air Present Atmosphere->Air Inert Inert (Ar/N2) Atmosphere->Inert AddBHT Add BHT (200 ppm) Store -20°C Air->AddBHT AddPTZ Add Phenothiazine (200 ppm) Store -20°C Inert->AddPTZ PotInhib CRITICAL: Add 2000 ppm PTZ to Pot VacDist->PotInhib Receiving Cool Receiver (-78°C) to quench thermal radicals PotInhib->Receiving AnionicRisk High Risk: Anionic Polymerization BaseCheck->AnionicRisk Strong Base (e.g. LDA, NaH) Control Slow Addition at -78°C AnionicRisk->Control

Caption: Decision matrix for stabilizing this compound based on environmental conditions and intended application.

Module 4: Reaction Optimization (The "Application" Phase)

Q: I am trying to use 3-M2P as a Michael acceptor, but it polymerizes instead of reacting. What do I do?

A: This is a classic competition between 1,4-addition (desired) and chain-growth polymerization (undesired) .

Troubleshooting Checklist:

  • Concentration: High concentration favors polymerization (bimolecular reaction).

    • Solution: Run the reaction dilute (< 0.1 M).

  • Temperature: Lower temperatures favor the Michael addition (lower activation energy) over radical polymerization.

    • Solution: Cool the reaction to 0°C or -78°C before adding the nucleophile.

  • Nucleophile Strength: Strong bases (alkoxides, hydrides) can initiate anionic polymerization of the lactam.

    • Solution: If possible, use softer nucleophiles (thiols, amines) or buffer the pH. If a strong base is required, add the 3-M2P slowly to the base (inverse addition) to keep the monomer concentration effectively zero.

Q: How do I remove the inhibitor before my reaction?

A: You often don't need to.

  • Radical Reactions: If you are polymerizing 3-M2P intentionally, simply add enough initiator (AIBN, DCP) to overwhelm the 100-200 ppm of inhibitor.

  • Michael Additions: BHT and Phenothiazine generally do not interfere with nucleophilic attacks.

  • If Removal is Mandatory: Pass the neat liquid through a small plug of Inhibitor Remover Resin (e.g., alumina-based packing) immediately before use. Do not store the uninhibited monomer.

References

  • Heyns, I. M., et al. (2016).[1][2] "Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone)." Biomacromolecules, 17(5), 1795-1800.[1]

    • Key Insight: Defines the synthesis and radical polymerization behavior of 3-M2P, establishing it as a reactive vinyl monomer.
  • Ueda, M., et al. (1982). "Radical polymerization of α-methylene-N-methyl-2-pyrrolidone." Journal of Polymer Science: Polymer Chemistry Edition, 20(10), 2819-2828.

    • Key Insight: Provides foundational data on the reactivity ratios and thermal stability of the N-methyl derivative, directly applicable to 3-M2P handling.
  • Kollar, J., et al. (2019).[1] "Functional Polymers and Polymeric Materials From Renewable Alpha-Unsaturated Gamma-Butyrolactones." Frontiers in Chemistry, 7, 845.

    • Key Insight: Comprehensive review of the structural analog (Tulipalin A)

Sources

controlling molecular weight in poly(3-Methylene-2-pyrrolidinone) synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Poly(3-Methylene-2-pyrrolidinone) Synthesis Guide

Subject: Precision Control of Molecular Weight in P3MP Synthesis Ticket ID: P3MP-MW-CTRL-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The P3MP Challenge

Poly(this compound) (P3MP) is a distinct polymer class often confused with Polyvinylpyrrolidone (PVP). Unlike PVP (derived from N-vinyl-2-pyrrolidone), P3MP is derived from 3-methylene-2-pyrrolidone (3M2P) , an exocyclic methylene lactam.

Critical Chemical Distinction:

  • Monomer Type: 3M2P is a "More Activated Monomer" (MAM). The vinyl group is conjugated with the carbonyl, behaving similarly to methacrylates or methacrylamides.

  • Implication: Unlike NVP (which requires xanthates for control), 3M2P can be controlled using Dithiobenzoates or Trithiocarbonates in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization.

  • Solubility Profile: P3MP is water-soluble and DMSO-soluble but insoluble in most organic solvents (THF, DCM, Chloroform). This dictates your workup strategy.

To control Molecular Weight (MW) and Polydispersity Index (PDI), you must transition from Free Radical Polymerization (FRP) to Controlled Radical Polymerization (CRP), specifically RAFT.

Strategic Method Selection

Use the following table to select your synthesis route based on your target specifications.

FeatureFree Radical Polymerization (FRP)RAFT Polymerization (Recommended)
MW Control Poor (Dependent on kinetics/termination)Excellent (Linear dependence on conversion)
Target MW (

)
Unpredictable (often high, >50 kDa)Tunable (5 kDa – 100 kDa)
PDI (

)
Broad (1.5 – 2.5+)Narrow (< 1.3)
Chain End Fidelity Dead chains (disproportionation/coupling)Living chains (thiocarbonylthio capped)
Complexity LowModerate (Requires RAFT agent)

Detailed Protocol: RAFT Synthesis of P3MP

Target:


 g/mol , PDI < 1.3
Mechanism:  RAFT Polymerization
Key Reference:  Heyns et al. (2016)
Reagents & Materials
  • Monomer (M): 3-Methylene-2-pyrrolidone (3M2P).[1][2] Note: Synthesize via Baylis-Hillman derived routes or purchase custom.

  • Chain Transfer Agent (CTA): 2-Cyano-2-propyl benzodithioate (CPBDTA) or 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

    • Why? These dithiobenzoates are ideal for methacrylate-like MAMs.

  • Initiator (I): Azobisisobutyronitrile (AIBN).[3]

  • Solvent: Dimethyl sulfoxide (DMSO).[4] Crucial for polymer solubility.

Step-by-Step Workflow
  • Stoichiometry Calculation: Calculate the monomer-to-CTA ratio (

    
    ) using the target degree of polymerization (
    
    
    
    ):
    
    
    For 15 kDa (approx 155 units): Set ratio
    
    
    assuming ~80% conversion. Set
    
    
    ratio to
    
    
    to
    
    
    to minimize dead chains.
  • Preparation:

    • Dissolve 3M2P (1.0 g, ~10.3 mmol), CPBDTA (11.4 mg, 0.05 mmol), and AIBN (1.6 mg, 0.01 mmol) in DMSO (3 mL).

    • Tip: Keep monomer concentration high (~3 M) to favor propagation over side reactions.

  • Degassing (Critical):

    • Seal the reaction vial with a septum.

    • Purge with dry Nitrogen or Argon for 30 minutes. Oxygen is a radical scavenger and will kill the "living" character.

  • Polymerization:

    • Place in a pre-heated oil bath at 60°C .

    • Stir magnetically for 6–12 hours.

    • Monitor: Take aliquots for NMR to check conversion (disappearance of vinyl protons at

      
       5.5–6.5 ppm).
      
  • Termination & Workup:

    • Quench by cooling to

      
       and exposing to air.
      
    • Precipitation: Dropwise addition of the DMSO solution into excess Acetone or THF (10x volume). P3MP will precipitate as a white solid.

    • Purification: Redissolve in minimal water and dialyze (MWCO 3.5 kDa) against water to remove unreacted monomer and DMSO.

    • Drying: Lyophilize (freeze-dry) to obtain the final white powder.

Troubleshooting Guide (Q&A)

Issue: Molecular Weight Control

Q: My


 is significantly higher than the theoretical target. Why? 
  • Diagnosis: This is often due to "Hybrid Behavior" where the RAFT agent is consumed too slowly or radical coupling is occurring.

  • Fix:

    • Check your

      
       ratio . If it is too low (< 2), you have too many primary radicals initiating new chains rather than the CTA controlling them. Increase to > 5.
      
    • Oxygen Inhibition: If

      
       is present, it creates an induction period. Once consumed, the reaction might accelerate uncontrollably (auto-acceleration). Improve degassing (freeze-pump-thaw is superior to bubbling).
      

Q: My


 is lower than expected. 
  • Diagnosis: Premature termination or Chain Transfer to Solvent.

  • Fix:

    • Solvent Choice: Ensure you are using DMSO. If you used a solvent with high chain transfer constants (like chlorinated solvents) at high temps, the chain transferred to the solvent.

    • Conversion: MW in RAFT grows linearly with conversion. If you stopped at 20% conversion, your MW will be 20% of the theoretical max. Run the reaction longer.

Issue: Polydispersity (PDI)

Q: My PDI is broad (> 1.5) even though I used RAFT.

  • Diagnosis: Poor choice of RAFT agent (CTA).

  • Fix:

    • If you used a Xanthate (designed for NVP), it will not control 3M2P (a methacrylate mimic) effectively due to the mismatch in radical stability.

    • Switch to a Dithiobenzoate (CPBDTA) or a Trithiocarbonate. The leaving group (R-group) of the CTA must be a better radical leaving group than the propagating P3MP radical.

Issue: Solubility & Workup

Q: The reaction mixture turned cloudy/gelled during polymerization.

  • Diagnosis: The polymer precipitated out of solution.

  • Fix: You likely used a solvent like THF, Dioxane, or Toluene. P3MP is insoluble in these as MW grows.

    • Solution: Use DMSO , DMF , or Water (if using water-soluble initiator/CTA). DMSO is the gold standard for P3MP synthesis.

Visualizations

Figure 1: RAFT Polymerization Logic Flow

RAFT_Workflow Start Start Synthesis MAM_Check Is Monomer Activated? (Conjugated C=C) Start->MAM_Check Choice Select Control Agent Agent_Sel Use Dithiobenzoate (CPBDTA/CPADB) Choice->Agent_Sel Target: Low PDI MAM_Check->Choice Yes (3M2P) Solvent_Sel Select Solvent: DMSO (Required for Solubility) Agent_Sel->Solvent_Sel Polymerize Polymerize at 60°C [CTA]:[I] = 5:1 Solvent_Sel->Polymerize Workup Precipitate in Acetone/THF Dialysis in Water Polymerize->Workup

Caption: Decision logic for selecting reagents and conditions for P3MP synthesis.

Figure 2: Troubleshooting PDI Issues

PDI_Troubleshooting Issue High PDI (>1.5) Check1 Check CTA Type Issue->Check1 Sol1 Switch to Dithiobenzoate Check1->Sol1 Used Xanthate? Check2 Check [CTA]/[I] Check1->Check2 Used Dithio? Sol2 Increase Ratio (Target > 5:1) Check2->Sol2 Ratio < 2? Check3 Check Solubility Check2->Check3 Ratio OK? Sol3 Switch to DMSO Check3->Sol3 Precipitation?

Caption: Step-by-step diagnostic path for resolving broad molecular weight distributions.

Data Comparison: Polymerization Systems

Parameter3M2P (This Monomer)NVP (Common Confusion)
Reactivity High (MAM - Methacrylate mimic)Low (LAM - Vinyl ester mimic)
Preferred RAFT Agent Dithiobenzoates / TrithiocarbonatesXanthates / Dithiocarbamates
Solvent Compatibility DMSO, Water, DMFWater, Alcohols, various organics
Thermal Stability High (

C possible)
Moderate (

C)

References

  • Heyns, I. M., Pfukwa, R., & Klumperman, B. (2016).[2][5] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795–1800.[2][5]

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1][3][6] Australian Journal of Chemistry, 58(6), 379–410.

  • Iskander, G. M., Ovenell, T. R., & Davis, T. P. (1996).[2][5] Synthesis and properties of poly(1-alkyl-3-methylene-2-pyrrolidone)s. Macromolecular Chemistry and Physics, 197(10), 3123–3133.[2][5]

Sources

Technical Support Center: 3-Methylene-2-pyrrolidinone (3-M-2-P) Polymerization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Solvent Effects on Polymerization Kinetics & Molecular Weight Control Ticket ID: KINETICS-3M2P-SOLV Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division

Executive Summary: The Kinetic Landscape

You are likely encountering inconsistencies in reaction rates (


) or molecular weight distributions (Ð) while polymerizing 3-Methylene-2-pyrrolidinone (3-M-2-P). Unlike standard vinyl monomers (e.g., Styrene, MMA), 3-M-2-P is an exocyclic methylene lactam . Its polymerization kinetics are governed by two critical solvent-dependent factors:
  • Solubility Thermodynamics: Poly(3-M-2-P) is water-soluble but insoluble in most common organic solvents (e.g., THF, Toluene, Acetone). This dictates whether your system follows solution (homogeneous) or precipitation (heterogeneous) kinetics.

  • Hydrogen Bonding: The lactam moiety acts as a strong H-bond donor/acceptor. Solvents that disrupt or stabilize monomer-monomer dimers will drastically alter the propagation rate constant (

    
    ).
    

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My reaction becomes cloudy and conversion plateaus prematurely."

Diagnosis: You are likely using a non-polar or moderately polar organic solvent (e.g., Toluene, Dichloromethane), leading to Precipitation Polymerization .

Technical Explanation: As the polymer chain grows, it exceeds its solubility limit in the organic medium. The coiled polymer chains collapse and precipitate, trapping the active radical chain ends inside the solid phase. This creates a diffusion barrier where monomer cannot easily reach the propagating radical, causing "pseudo-termination" or a drastic reduction in


.

Corrective Protocol:

  • Switch to Aqueous Media: 3-M-2-P and its polymer are highly water-soluble.[1] Polymerization in water maintains a homogeneous phase, allowing high conversion (>90%) and higher molecular weights.

  • Use Polar Aprotic Co-Solvents: If water is incompatible with your initiator, use DMF or DMSO, which have high dielectric constants and can often solubilize the polymer better than ethers or aromatics.

Issue 2: "The reaction rate is significantly slower in ethanol compared to water, despite both being polar."

Diagnosis: This is a Solvent-Monomer Complexation effect.

Technical Explanation: In water, hydrophobic effects forces the organic 3-M-2-P monomers to cluster, effectively increasing the local monomer concentration


 near the active chain end. In ethanol, the solvent forms strong H-bonds with the lactam carbonyl, stabilizing the monomer and creating a solvation shell that the propagating radical must penetrate. This increases the activation energy for propagation (

).

Kinetic Insight:



In water, the effective 

is higher due to hydrophobic clustering. In ethanol,

is effectively lowered due to solvent stabilization.
Issue 3: "I am seeing broad dispersity (PDI > 2.0) in solution polymerization."[2][3][4]

Diagnosis: High rates of Chain Transfer to Solvent (


) .

Technical Explanation: 3-M-2-P radicals are reactive.[1] If you use solvents with abstractable protons (e.g., Isopropanol, THF), the radical will abstract a hydrogen, terminating the chain and starting a new, slower one. This broadens the molecular weight distribution.

Corrective Protocol:

  • Avoid: Alcohols with alpha-hydrogens (Isopropanol) or Ethers (THF).

  • Recommended: Use water (low transfer constant) or bulk polymerization (if thermal control allows).

Part 2: Comparative Kinetic Data

The following table summarizes how solvent choice dictates the polymerization regime and resulting polymer architecture.

Solvent ClassExamplesPhase BehaviorKinetic ImpactPrimary Risk
Aqueous Water,

Homogeneous Fastest Rates. Hydrophobic effect clusters monomers; low chain transfer.Hydrolysis of sensitive initiators.
Polar Aprotic DMF, DMSO, NMPHomogeneous Moderate Rates. Good solubility; disrupts monomer dimers.Solvent removal is difficult (high BP).
Polar Protic Methanol, EthanolHomogeneous Slow Rates. H-bonding stabilizes monomer; high chain transfer (

).
Broad PDI; lower molecular weights.[1]
Non-Polar Toluene, HexaneHeterogeneous Precipitation. Trapped radicals; auto-acceleration (Trommsdorff effect) followed by stalling.Low conversion; multimodal MW distribution.[2]

Part 3: Mechanistic Visualization

The diagram below illustrates the competing pathways defined by your solvent choice.

G cluster_Solvent Solvent Environment Start Initiation (I•) Monomer 3-M-2-P Monomer Start->Monomer Water Aqueous/Water (Hydrophobic Clustering) Monomer->Water Solubilized Organic Organic/Non-Polar (Solubility Limit) Monomer->Organic Solubilized Prop_Water Homogeneous Propagation High [M]local Water->Prop_Water Fast Kinetics Prop_Org Precipitation Trapped Radicals Organic->Prop_Org Phase Separation Polymer Poly(3-M-2-P) Prop_Water->Polymer High MW Narrow PDI Prop_Org->Polymer Low Conversion Broad PDI

Caption: Kinetic bifurcation of 3-M-2-P polymerization based on solvent polarity and solubility parameters.

Part 4: Standardized Homogeneous Polymerization Protocol

Objective: Synthesis of high molecular weight Poly(3-M-2-P) using aqueous free radical polymerization to avoid precipitation issues.

Materials:

  • Monomer: this compound (Purified via distillation).

  • Solvent: Deionized Water (Degassed).

  • Initiator: AIBA (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) - Selected for water solubility.

Step-by-Step Workflow:

  • Preparation:

    • Dissolve 3-M-2-P (1.0 g) in DI water (9.0 mL) to create a 10 wt% solution.

    • Note: Higher concentrations (>20%) may lead to gelation due to extremely high MW.

  • Degassing (Critical):

    • Purge the solution with Nitrogen or Argon for 30 minutes. Oxygen is a potent inhibitor for this monomer.

  • Initiation:

    • Add AIBA (1.0 mol% relative to monomer).

    • Seal the reaction vessel under inert atmosphere.

  • Polymerization:

    • Heat to 60°C for 12–24 hours.

    • Observation: The solution should remain clear and become viscous. If it turns cloudy, oligomers are precipitating (unlikely in water) or contamination is present.

  • Purification:

    • Dialysis against water (MWCO 3.5 kDa) for 48 hours to remove unreacted monomer.

    • Lyophilize (freeze-dry) to obtain the white polymer powder.

References

  • Synthesis and Characterization of Poly(3-methylene-2-pyrrolidone). ResearchGate. Available at: [Link]

  • Functional Polymers from Renewable Alpha-Unsaturated Gamma-Butyrolactones. Frontiers in Chemistry. Available at: [Link]

  • Free Radical Copolymerization Kinetics of γ-Methyl-α-methylene-γ-butyrolactone (MeMBL). ACS Macromolecules. Available at: [Link]

  • Kinetics and Thermodynamics of Radical Polymerization: Solvent Effects. Royal Society of Chemistry. Available at: [Link]

Sources

addressing insolubility issues of poly(3-Methylene-2-pyrrolidinone)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P3MP-SOL-001 Status: Active Guide Subject: Troubleshooting Solubility and Processing of Poly(3-Methylene-2-pyrrolidinone)

Diagnostic Phase: Defining the "Insolubility"

User Query: "My P3MP polymer won't dissolve. Is it crosslinked or am I using the wrong solvent?"

Technical Insight: Poly(this compound) (P3MP) presents a unique solubility profile often misunderstood by researchers accustomed to standard vinyl polymers (like PMMA or Polystyrene). Unlike its structural cousin Poly(N-vinylpyrrolidone) (PVP), P3MP possesses a rigid backbone derived from the itaconimide motif.

Use the following diagnostic workflow to determine the root cause of your issue:

SolubilityDiagnosis Start Start: Polymer is Insoluble SolventCheck Are you using Water? Start->SolventCheck OrganicCheck Are you using THF/CHCl3? SolventCheck->OrganicCheck No WaterSoluble Does it dissolve in Water? SolventCheck->WaterSoluble Yes CrosslinkSuspect Suspect Crosslinking/Gelation OrganicCheck->CrosslinkSuspect Using DMSO/HFIP? NatureCheck Normal Behavior OrganicCheck->NatureCheck Yes (Insoluble is Normal) WaterSoluble->CrosslinkSuspect No (Precipitates/Swells) WaterSoluble->NatureCheck Yes (Clear Solution)

Figure 1: Diagnostic decision tree for P3MP solubility issues. Use this to distinguish between intrinsic insolubility and synthetic errors.

Solvent Systems & Dissolution Protocols

The Core Issue: P3MP homopolymer is insoluble in common non-polar and moderately polar organic solvents (THF, Chloroform, Toluene, Acetone) due to strong inter-chain hydrogen bonding (amide-amide interactions) and high backbone rigidity. However, it is generally water-soluble .

Standard Solvent Compatibility Table
Solvent ClassExamplesSolubility StatusNotes
Aqueous Water, PBSSoluble Ideal for biocompatibility studies.[1]
Common Organic THF, CHCl₃, DCMInsoluble Polymer will precipitate or remain as powder.
Polar Aprotic DMSO, DMF, DMAcSwelling / Partial Often requires heating or salt additives (see Protocol A).
Fluorinated HFIP, TFESoluble Recommended for GPC analysis.
Protocol A: Dissolving P3MP for Organic GPC/NMR

If you cannot use aqueous GPC and must use an organic phase, standard DMF or DMSO is often insufficient due to aggregation.

Reagents:

  • Solvent: DMAc (Dimethylacetamide) or DMSO.

  • Additive: Lithium Chloride (LiCl) or Lithium Bromide (LiBr).

Step-by-Step:

  • Preparation: Prepare a 0.5 wt% solution of LiCl in anhydrous DMAc. The salt disrupts the hydrogen bonding network between the amide groups.

  • Dispersion: Add P3MP powder to the solvent mixture.

  • Heating: Heat the vial to 60–70°C with stirring for 2–4 hours.

  • Cooling: Allow to cool to room temperature.

    • Observation: If the solution remains clear, it is ready for analysis. If it gels upon cooling, the molecular weight is likely too high, or crosslinking has occurred.

Synthesis Troubleshooting: Preventing Insolubility (Gelation)

User Query: "I synthesized P3MP, but it won't even dissolve in water or HFIP. It just swells."

Root Cause: This indicates chemical crosslinking . The methylene group on the pyrrolidone ring is highly reactive. During free radical polymerization, chain transfer to the polymer or bimolecular termination (coupling) can lead to an infinite network (gel).

Mechanism of Gelation

In conventional free radical polymerization (FRP), the lack of control over the propagating radical leads to branching.

GelationMechanism Monomer 3-Methylene-2-pyrrolidone (Monomer) Radical Propagating Radical Monomer->Radical Branching Chain Transfer to Polymer (H-abstraction) Radical->Branching High Temp / High Conv. Controlled Soluble Linear Polymer Radical->Controlled RAFT / SET-LRP Network Insoluble Gel (Crosslinked) Branching->Network

Figure 2: Pathway comparison between uncontrolled gelation and controlled synthesis.

Protocol B: Controlled Synthesis (RAFT Polymerization)

To ensure solubility, you must suppress chain transfer events. Switch from standard FRP to Reversible Addition-Fragmentation chain Transfer (RAFT).[1]

  • CTA Selection: Use a trithiocarbonate chain transfer agent (CTA) suitable for methacrylates/acrylamides (e.g., CPDB or EMP).

  • Solvent: Use 1,4-Dioxane or DMF.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Ratio: Maintain a Monomer:CTA ratio < 200:1 to keep molecular weight controlled.

  • Temperature: Limit reaction temperature to 60°C . Higher temperatures increase the probability of transfer reactions leading to insolubility.

Structural Modification: Achieving Organic Solubility

User Query: "I need a version of P3MP that dissolves in Chloroform for film casting. How do I modify it?"

Solution: You must block the hydrogen bond donor site (the amide nitrogen). The P3MP homopolymer has an unsubstituted Nitrogen (N-H).

Strategy: Synthesize or purchase N-substituted monomers before polymerization.

  • Target: Poly(N-methyl-3-methylene-2-pyrrolidone).

  • Effect: The methyl group eliminates the H-bond donor capability.

  • Result: The polymer becomes soluble in THF, CHCl₃, and DCM.

Frequently Asked Questions (FAQ)

Q1: Can I use P3MP for hydrogels if it is water-soluble? A: Yes. Since the linear polymer is water-soluble, you must intentionally add a crosslinker (like N,N'-methylenebisacrylamide) during synthesis to form a hydrogel.

Q2: My GPC columns are clogged after running P3MP. Why? A: You likely used a standard THF column. P3MP is insoluble in THF and will precipitate inside the column. Immediate Action: Flush the column with DMF (if compatible) or replace the column. Always use aqueous GPC or HFIP-based GPC for this polymer.

Q3: Is P3MP biodegradable? A: P3MP is generally considered non-biodegradable in the short term due to its all-carbon backbone, but it is biocompatible and non-toxic (cytocompatible up to 1 mg/mL).

References

  • Synthesis and Characterization of Poly(3-methylene-2-pyrrolidone). Source: ACS Biomacromolecules / ResearchGate Context: Defines the thermal stability, aqueous solubility, and insolubility in organic solvents. Confirms cytotoxicity data. Link: (General Journal Link for verification of topic scope)

  • Radical Polymerization of Itaconimides and Derivatives. Source: Polymer Journal / ScienceDirect Context: Explains the mechanism of polymerization for itaconimide-derivatives and the necessity of N-substitution for organic solubility. Link:

  • Solubility Parameters of Pyrrolidone-based Polymers. Source: Eastman Chemical Company / EPA Data Context: Provides solubility data for N-methyl-2-pyrrolidone (NMP) and related lactam structures, supporting the solvent selection logic. Link:[2]

  • Controlled Radical Polymerization (RAFT/SET-LRP) of Renewable Monomers. Source: ResearchGate Context: Describes the use of RAFT to prevent crosslinking in reactive methylene-lactams. Link:

Sources

reaction parameter optimization for 3-Methylene-2-pyrrolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Parameter Optimization & Troubleshooting Target Molecule: 3-Methylene-2-pyrrolidinone (3M2P) | CAS: 5036-48-6

Core Directive: Synthetic Strategy & Mechanism

Welcome to the 3M2P Technical Support Center. You are likely here because this molecule—while structurally simple—presents two distinct failure modes during synthesis: spontaneous polymerization and thermodynamic isomerization .

The most robust synthetic route for laboratory and scale-up optimization involves the Itaconic Pathway (Reaction of Itaconic Anhydride/Acid with Amines) or the


-Methylenation of 2-Pyrrolidinone . This guide focuses on the Itaconic Anhydride  route due to its atom economy and amenability to parameter tuning.
The Synthetic Logic (Graphviz Visualization)

The following diagram outlines the critical decision points and failure modes in the synthesis workflow.

G Start Start: Itaconic Anhydride + Amine Intermediate Intermediate: Itaconamic Acid Start->Intermediate Nucleophilic Attack (0°C) Cyclization Cyclization / Dehydration (HMDS/ZnCl2 or Ac2O/NaOAc) Intermediate->Cyclization Water Removal Target Target: this compound (Kinetic Product) Cyclization->Target Optimized Conditions (T < 100°C) Isomer Impurity: 3-Methyl-3-pyrrolin-2-one (Thermodynamic Product) Cyclization->Isomer High Temp / Strong Acid Target->Isomer Isomerization (Equilibrium) Polymer Failure: Poly(3M2P) (Insoluble Gel) Target->Polymer Radical Initiator / No Inhibitor

Caption: Logical flow of 3M2P synthesis highlighting the divergence between the kinetic target, thermodynamic isomer, and polymerization failure.

Reaction Parameter Optimization (The "How")

To achieve high purity, you must balance kinetic control (to prevent isomerization) with radical suppression (to prevent polymerization).

Protocol: Modified Dehydrative Cyclization

Based on adaptations of the itaconic anhydride route [1, 2].

Step 1: Amidation (Formation of Itaconamic Acid)
  • Reagents: Itaconic Anhydride (1.0 eq), Amine/Ammonia (1.05 eq).

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Temperature: 0°C to Room Temperature .

    • Why: Low temperature prevents premature cyclization to the imide or ring-opening polymerization.

  • Procedure: Add amine dropwise to the anhydride solution. The intermediate acid often precipitates.

Step 2: Cyclization (The Critical Step)
  • Reagents: Hexamethyldisilazane (HMDS) + ZnCl

    
     (Catalytic) OR Acetic Anhydride + NaOAc.
    
    • Recommendation:HMDS/ZnCl

      
        is preferred for cleaner workup and milder conditions compared to Ac
      
      
      
      O, which promotes isomerization.
  • Inhibitor (Mandatory): Add BHT (Butylated hydroxytoluene) or MEHQ (Monomethyl ether of hydroquinone) at 500-1000 ppm relative to the substrate.

  • Temperature: Maintain < 80°C .

    • Alert: Temperatures >100°C significantly increase the rate of isomerization to the endo-isomer (3-methyl-3-pyrrolin-2-one).

Key Parameter Table
ParameterOptimized SettingScientific Rationale
Stoichiometry 1.0 : 1.1 (Anhydride:Amine)Slight excess of amine ensures complete consumption of the electrophile; excess anhydride is difficult to remove without hydrolysis.
Solvent Toluene or DMFHigh boiling point allows for azeotropic water removal (if using Dean-Stark) or sufficient solubility for coupling agents.
Radical Inhibitor MEHQ (500 ppm) The exocyclic methylene group is highly reactive. Without MEHQ, workup (concentration) will trigger polymerization [3].
pH Control Neutral to Weakly AcidicStrong bases catalyze the proton shift from the exocyclic vinyl position to the ring, forming the thermodynamic isomer.
Workup Temp < 40°C Remove solvents under high vacuum at low bath temperature to prevent thermal polymerization.

Troubleshooting & FAQs (The "Fix")

Issue 1: "My reaction mixture turned into a solid, insoluble gel."

Diagnosis: Uncontrolled Radical Polymerization. Root Cause: 3M2P is an activated vinyl monomer (similar to acrylamide). Trace peroxides in solvents or heat can trigger polymerization. The Fix:

  • Solvent Prep: Ensure THF or Ethers are peroxide-free (test with strips).

  • Inhibitor: Did you add BHT/MEHQ? If yes, was it removed during a chromatography step? (Silica can adsorb inhibitors). Always add fresh inhibitor to the receiving flask before rotary evaporation.

  • Oxygen: Paradoxically, some inhibitors (like MEHQ) require trace oxygen to function. Do not perform a "freeze-pump-thaw" degas if using MEHQ; a simple nitrogen sparge is safer.

Issue 2: "NMR shows a doublet at ~1.8 ppm and a quartet at ~7.0 ppm."

Diagnosis: Isomerization to 3-methyl-3-pyrrolin-2-one. Root Cause: Thermodynamic relaxation. The endocyclic double bond (conjugated with the amide) is more stable than the exocyclic methylene. The Fix:

  • Check Catalyst: If using acid catalysis, switch to a milder Lewis acid (ZnCl

    
    ) or a dehydrating agent like DCC/EDC.
    
  • Reduce Temperature: Isomerization has a higher activation energy than cyclization. Lower the reaction temp by 10-20°C and extend reaction time.

  • Quench Quickly: Do not leave the reaction stirring overnight once conversion is complete.

Issue 3: "Yield is low (<40%) despite full consumption of starting material."

Diagnosis: Water retention or Hydrolysis. Root Cause: The intermediate itaconamic acid is water-soluble. If the cyclization isn't efficient, the intermediate is lost in the aqueous wash. The Fix:

  • One-Pot Protocol: Avoid isolating the intermediate acid. Use HMDS/ZnCl

    
     in toluene and reflux to drive off ammonia/water (if using ammonium salt) or simply close the ring silylatively.
    
  • Extraction: 3M2P is water-soluble.[1][2] Use continuous extraction (DCM) or salt out the aqueous layer heavily (NaCl saturation) before extraction.

Advanced Characterization Data

Verify your product against these standard spectral features to ensure structural integrity.

TechniqueFeatureDiagnostic Signal
1H NMR Exocyclic =CH

Two singlets (or fine doublets) at ~5.4 ppm and ~6.0 ppm .
1H NMR Amide N-HBroad singlet at ~7.5 - 8.5 ppm (solvent dependent).
1H NMR Ring CH

Multiplets at ~2.5 - 3.5 ppm (distinct from the isomer's methyl doublet).
IR Carbonyl (C=O)Strong band at ~1690-1700 cm

(

-unsaturated lactam).
IR C=C StretchMedium band at ~1660 cm

.

References

  • Fotiadu, F., et al. (1999).[2] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene.[1][2] Tetrahedron Letters, 40(5), 867-870.[2]

  • Heyns, I. M., et al. (2016).[2] Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone). Biomacromolecules, 17(5), 1795-1800.[2]

  • Choudhury, P. K., et al. (1999).[2] Indium-Promoted Preparation of

    
    -Methylene-
    
    
    
    -butyrolactams from 2-(Bromomethyl)acrylic Acid and Aldimines.[2] The Journal of Organic Chemistry, 64(9), 3376-3378.[2]
  • Iskander, G. M., et al. (1996).[2] Synthesis and properties of poly(1-alkyl-3-methylene-2-pyrrolidone)s. Macromolecular Chemistry and Physics, 197(10), 3123-3133.[2]

Disclaimer: This guide is for research purposes only. This compound is a potent alkylating agent. Always consult the SDS and use appropriate PPE (gloves, fume hood) when handling.

Sources

Validation & Comparative

Technical Comparison Guide: 3-Methylene-2-pyrrolidinone vs. N-Vinylpyrrolidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 3-Methylene-2-pyrrolidinone (3-M2P) as an emerging alternative to the industry-standard N-Vinylpyrrolidone (NVP) . While both monomers yield water-soluble, pyrrolidone-functionalized polymers, their polymerization behaviors are fundamentally opposite due to the electronic nature of their vinyl groups.

  • NVP is an electron-rich, non-conjugated monomer (Less Activated Monomer - LAM), making it difficult to copolymerize with common acrylics.

  • 3-M2P is an electron-deficient, conjugated monomer (More Activated Monomer - MAM), structurally analogous to methacrylates, offering superior copolymerization control and higher thermal stability (

    
    ).
    

Chemical Structure & Reactivity Profile

The core distinction lies in the position of the vinyl group relative to the lactam ring.

  • N-Vinylpyrrolidone (NVP): The vinyl group is attached to the nitrogen. The lone pair on the nitrogen donates electron density into the vinyl group (enamine-like), making it electron-rich but reducing radical stability. This leads to "degradative chain transfer" and unstable propagation kinetics.

  • This compound (3-M2P): The vinyl group is exocyclic at the

    
    -position, conjugated with the carbonyl group. This structure mimics a methacrylate, stabilizing the propagating radical via resonance with the carbonyl oxygen.
    
Structural Resonance & Radical Stability[1]

Resonance cluster_NVP N-Vinylpyrrolidone (NVP) (Electron-Rich / LAM) cluster_3M2P This compound (3-M2P) (Electron-Deficient / MAM) NVP_Struc Vinyl on Nitrogen (Enamine character) NVP_Rad Unstable Radical (Prone to H-abstraction) NVP_Struc->NVP_Rad Radical Attack M2P_Rad Stabilized Radical (Resonance with Carbonyl) NVP_Rad->M2P_Rad Alternating Copolymerization (Donor-Acceptor Pair) M2P_Struc Exocyclic Vinyl (Conjugated with C=O) M2P_Struc->M2P_Rad Radical Attack

Figure 1: Mechanistic comparison of radical stability. 3-M2P forms a stabilized radical similar to methacrylates, whereas NVP forms a reactive, unstable radical.

Polymerization Kinetics & Copolymerization

Reactivity Ratios

The most significant operational difference is in copolymerization capability. NVP usually exhibits highly disparate reactivity ratios with methacrylates (e.g., MMA), leading to composition drift or homopolymerization. 3-M2P, being methacrylate-like, copolymerizes statistically well with other acrylics.

Monomer Pair (

/

)

(Est.)

(Est.)
Kinetic Implication
NVP / MMA 0.031.69Severe Drift: MMA is consumed rapidly; NVP is barely incorporated until MMA is exhausted.
3-M2P / MMA 0.590.26Statistical: Forms random copolymers with good sequence distribution.
3-M2P / Styrene 0.3 - 0.80.3 - 0.4Alternating: Tendency toward alternating sequence due to electronic disparity.
The "MAM" Advantage

Researchers often struggle to incorporate NVP into acrylic formulations for hydrogels or drug carriers because NVP slows down the reaction or terminates chains. 3-M2P solves this by acting as a "More Activated Monomer" (MAM). It can be polymerized using controlled radical techniques (RAFT, ATRP) using standard chain transfer agents (e.g., dithiobenzoates) that typically fail with NVP.

Physical & Biological Properties[2]

Thermal & Solubility Profile

Poly(3-M2P) exhibits a significantly higher glass transition temperature (


) than PVP due to the rigid attachment of the ring to the backbone, restricting segmental motion.
PropertyPoly(N-Vinylpyrrolidone) (PVP)Poly(this compound) (P(3-M2P))

(Dry)
150°C – 180°C (MW dependent)> 195°C (High thermal stability)
Water Solubility ExcellentExcellent
Organic Solubility Soluble in alcohols, DCM, chloroformInsoluble in most organics (e.g., THF, DCM)
Backbone Stability C-C backbone (Stable)C-C backbone (Stable)
Hydrolysis Lactam ring stable pH 2-10Lactam ring stable pH 2-10

Key Application Insight: The insolubility of P(3-M2P) in organic solvents makes it a superior candidate for solvent-resistant membranes or coatings where water solubility is required during processing or use, but resistance to organic media is necessary.

Biocompatibility & Sourcing
  • NVP: Derived from acetylene and formaldehyde (petrochemical). Monomer is a known carcinogen/irritant; polymer is safe.

  • 3-M2P: Can be synthesized from Itaconic Acid (bio-renewable fermentation product). Cytotoxicity studies indicate P(3-M2P) is non-toxic to cells up to 1 mg/mL, making it a viable green alternative for biomaterials.

Experimental Protocols

Protocol A: Homopolymerization of 3-M2P (Free Radical)

Use this protocol to synthesize a high-


 water-soluble homopolymer.

Reagents:

  • Monomer: this compound (1.0 g, 10.3 mmol)

  • Initiator: AIBN (Azobisisobutyronitrile) (17 mg, 1 mol%)

  • Solvent: Water or DMF (3-M2P is soluble in water; DMF is preferred if analyzing by GPC in organic phase, though polymer solubility in DMF is limited). Recommendation: Use Water/Methanol mixture.

Workflow:

  • Dissolution: Dissolve 3-M2P in deionized water (10 wt% solids).

  • Degassing: Purge the solution with

    
     for 30 minutes to remove oxygen (critical for radical stability).
    
  • Initiation: Add water-soluble azo-initiator (e.g., V-50) if in water, or AIBN if in DMF/MeOH.

  • Reaction: Heat to 60°C (for AIBN) or 50°C (for V-50) for 12–24 hours.

  • Purification: Precipitate the polymer into cold acetone or THF (since P(3-M2P) is insoluble in these organics).

  • Drying: Vacuum dry at 60°C overnight.

Protocol B: Copolymerization with MMA (Demonstrating Reactivity)

Use this to incorporate pyrrolidone functionality into a hydrophobic methacrylate matrix without phase separation.

Reagents:

  • Monomer 1: Methyl Methacrylate (MMA) (50 mol%)

  • Monomer 2: 3-M2P (50 mol%)

  • Solvent: DMSO (Universal solvent for both monomers and resulting copolymer).

Workflow:

  • Combine MMA and 3-M2P in DMSO at 20 wt% total monomer concentration.

  • Add AIBN (0.5 wt% relative to monomer).

  • Freeze-pump-thaw x3 to degas.

  • Polymerize at 70°C for 6 hours.

  • Validation: Analyze via

    
    H-NMR. Unlike NVP copolymerizations, the product will show broad signals corresponding to both monomers, indicating successful random incorporation rather than a mixture of homopolymers.
    

Decision Matrix

DecisionMatrix Start Select Monomer for Application Q1 Is copolymerization with Acrylates/Methacrylates required? Start->Q1 Q2 Is solvent resistance (non-water) required? Q1->Q2 Yes (High Control Needed) Res_NVP Choose NVP Q1->Res_NVP No (Homopolymer or NVP-specific complexation) Q3 Is bio-sourcing / green chemistry a priority? Q2->Q3 Yes (Insoluble in Organics) Q2->Res_NVP No (Amphiphilic needed) Res_3M2P Choose 3-M2P Q3->Res_3M2P Yes (Itaconic Acid derivative) Q3->Res_NVP No (Petrochemical acceptable)

Figure 2: Selection logic for choosing between 3-M2P and NVP based on application constraints.

References

  • Comparison of Polymerization Kinetics: Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization. MDPI. Link

  • Synthesis and Properties of P(3M2P): Poly(3-methylene-2-pyrrolidone). Synthesis, characterization and evaluation of cytotoxicity. ResearchGate. Link

  • Kinetic Hydrate Inhibition (Application): First Study of Poly(3-Methylene-2-Pyrrolidone) as a Kinetic Hydrate Inhibitor. CORE. Link

  • Reactivity Ratios (NVP/MMA): Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. TUBITAK. Link

  • General Properties of NMP/Lactams: N-Methyl-2-pyrrolidone - PubChem.[1] NIH. Link

Sources

Beyond PVP: A Technical Deep Dive into Poly(3-Methylene-2-pyrrolidinone) (P3MP)

[1]

Content Type: Technical Comparison Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Formulation Engineers

Executive Summary

Polyvinylpyrrolidone (PVP) has long been the "gold standard" hydrophilic polymer in pharmaceutical formulation due to its universal solubility and biocompatibility.[1] However, its broad solubility profile—specifically its solubility in organic solvents—can be a liability in certain advanced drug delivery systems (e.g., hydrogels requiring stability in ethanol).

Poly(3-Methylene-2-pyrrolidinone) (P3MP) emerges as a structural isomer with a radically different performance profile.[2] While maintaining the excellent aqueous solubility and biocompatibility of PVP, P3MP offers superior thermal stability and, crucially, insolubility in common organic solvents. This guide dissects the structural causality behind these differences and provides a validated protocol for P3MP synthesis.

Part 1: Structural & Mechanistic Divergence

The fundamental difference between PVP and P3MP lies in the connectivity of the lactam ring to the polymer backbone. This subtle shift dictates the rigidity of the chain and its solvent interactions.[2]

  • PVP (Poly-N-vinyl-2-pyrrolidone): The polymerization occurs at the vinyl group attached to the nitrogen.[2][3] The pyrrolidone ring hangs as a pendant group from the backbone, allowing for significant rotational freedom.

  • P3MP (Poly-3-methylene-2-pyrrolidinone): The polymerization occurs at the exocyclic double bond at the 3-position (alpha to the carbonyl).[2] The pyrrolidone ring is fused directly to the carbon backbone, significantly restricting conformational freedom.

Visualizing the Architecture

Gcluster_0Standard: PVP Structurecluster_1Challenger: P3MP StructureNVP_MonomerMonomer: N-Vinyl-2-pyrrolidone(Vinyl on Nitrogen)PVP_PolymerPolymer: PVP(Pendant Ring, Flexible)NVP_Monomer->PVP_PolymerFree Radical / RAFT(Xanthates)P3MP_PolymerPolymer: P3MP(Rigid Backbone, High Tg)PVP_Polymer->P3MP_PolymerIsomeric RelationshipP3MP_MonomerMonomer: this compound(Exocyclic C=C)P3MP_Monomer->P3MP_PolymerFree Radical / RAFT(Dithiobenzoates)

Figure 1: Structural comparison of PVP and P3MP synthesis pathways. Note the shift from N-vinyl (PVP) to C-vinyl (P3MP) connectivity.

Part 2: Physicochemical Property Showdown

The following data consolidates experimental findings comparing commercial PVP (K30 grade) with synthesized P3MP.

FeaturePVP (Polyvinylpyrrolidone) P3MP (Poly-3-methylene-2-pyrrolidinone) Technical Implication
Monomer Type N-Vinyl lactam (Electron-rich, "Less Activated")

-Methylene lactam (Conjugated, "Activated")
Dictates RAFT agent choice (Xanthate for PVP vs. Dithiobenzoate for P3MP).[2][4][5]
Aqueous Solubility Excellent (> 100 mg/mL)Excellent (> 100 mg/mL)Both are suitable for aqueous drug formulations.[4][5]
Organic Solubility Soluble in Ethanol, Chloroform, DCM, MethanolInsoluble in Ethanol, Acetone, THF, ChloroformCritical Differentiator: P3MP hydrogels remain stable in organic media, allowing for solvent-based drug loading without dissolving the carrier.[4][5]
Glass Transition (Tg) 150°C – 180°C (MW dependent)> 200°C (High Rigidity)P3MP offers superior thermal stability for high-temp processing (e.g., melt extrusion).[4][5]
Cytotoxicity Non-toxic (FDA Approved)Non-toxic (up to 1 mg/mL tested)P3MP is a viable candidate for biomaterials.[2][4][5]
H-Bonding Capacity Strong Acceptor (C=O)Strong Acceptor (C=O) + Donor (N-H)P3MP retains the N-H moiety (unsubstituted), offering additional H-bonding sites for drug complexation compared to N-substituted PVP.[2][4][5]
Part 3: Experimental Protocol – Controlled Synthesis of P3MP

To evaluate P3MP in your lab, you cannot use the same protocol as PVP. Because the this compound (3M2P) monomer is a conjugated (activated) monomer—similar to a methacrylate—it requires a specific RAFT agent for controlled polymerization, unlike the xanthates used for NVP.[2]

Protocol: RAFT Polymerization of P3MP

Objective: Synthesize well-defined P3MP with low polydispersity (Đ < 1.2).

Materials:

  • Monomer: this compound (Synthesize via Fotiadu method [1] or source custom).[2]

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or Cumyl dithiobenzoate.[2] Note: Do NOT use Xanthates.

  • Initiator: AIBN (Azobisisobutyronitrile).[2][6]

  • Solvent: Deionized Water or 1,4-Dioxane.[2]

Workflow:

  • Stoichiometry Setup: Calculate ratios for target Degree of Polymerization (DP). A typical ratio is [Monomer]:[CTA]:[Initiator] = 200:1:0.2.[2]

    • Why? Low initiator concentration minimizes "dead" chains; high monomer ratio targets useful molecular weight (~20 kDa).[2]

  • Degassing (The Oxygen Trap): Dissolve reagents in the solvent in a Schlenk tube. Seal and purge with Nitrogen/Argon for 30 minutes.

    • Trustworthiness Check:[2][3][4] If the solution turns from pink (typical of dithiobenzoates) to pale yellow before heating, oxygen has quenched the CTA. Restart.

  • Polymerization: Immerse the flask in an oil bath at 70°C for 12–24 hours.

    • Mechanism:[2][4][7] The dithiobenzoate end-group mediates the equilibrium between active and dormant chains, ensuring uniform growth.

  • Purification (The Self-Validating Step):

    • Precipitate the reaction mixture into cold Acetone or Ethanol .

    • Validation: PVP would dissolve in ethanol.[2] If you see a white precipitate form in ethanol, you have successfully synthesized P3MP (confirming its organic insolubility).[2]

    • Filter and dry under vacuum at 40°C.[2]

  • Characterization:

    • 1H NMR (D2O): Confirm disappearance of vinyl protons (5.5–6.5 ppm) and broadening of backbone signals.

    • GPC (Aqueous buffer): Verify molecular weight and narrow dispersity.[2]

Part 4: Applications & Causality

Why Switch to P3MP?

  • The "Solvent-Switch" Drug Loading Method: Many hydrophobic drugs are dissolved in ethanol for loading into hydrogels.[2]

    • With PVP: The hydrogel dissolves or disintegrates in ethanol.[2]

    • With P3MP: The polymer network remains intact in ethanol, allowing the drug to diffuse in. Upon solvent evaporation and rehydration, the drug is trapped in the water-soluble matrix.

  • High-Temperature Melt Processing: For hot-melt extrusion (HME) of drugs with high melting points, PVP can sometimes degrade or soften too early.[2] P3MP's higher Tg and thermal stability window allow for processing at temperatures >200°C without backbone degradation.[2]

  • Complexation Chemistry: P3MP possesses a secondary amide (N-H) in the ring, whereas PVP has a tertiary amide (N-Vinyl).[2] This free N-H group on P3MP acts as a hydrogen bond donor, potentially creating stronger complexes with H-bond accepting drugs (e.g., certain antivirals or anti-inflammatories) than PVP can achieve.[2]

References
  • Fotiadu, F., et al. (1999).[2] Efficient synthesis of this compound and highly exoselective Diels-Alder addition to cyclopentadiene.[2] Tetrahedron Letters, 40(5), 867-870.[2] Link[2]

  • Zhu, X., et al. (2016).[2] Poly(3-methylene-2-pyrrolidone): A member of the pyrrolidone-based polymer family with high thermal stability and aqueous solubility.[2] Polymer Chemistry. Link

  • Bühler, V. (2005).[2] Polyvinylpyrrolidone Excipients for Pharmaceuticals. Springer.[2] (Source for PVP standard properties). Link[2]

  • Moad, G., et al. (2005).[2] Living radical polymerization by the RAFT process.[2] Australian Journal of Chemistry, 58(6), 379-410.[2] (Source for RAFT agent selection logic). Link[2]

Kinetic Hydrate Inhibitors: Performance Benchmarking & Mechanistic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a rigorous technical comparison of Kinetic Hydrate Inhibitors (KHIs), focusing on the performance differential between legacy chemistries (PVP) and industry-standard lactams (PVCap), as well as the critical role of solvent synergists. Unlike Thermodynamic Hydrate Inhibitors (THIs) like methanol which shift the equilibrium curve, KHIs function via an adsorption-nucleation delay mechanism. This document outlines the physicochemical basis of inhibition, presents comparative experimental data, and details the "Rocking Cell" protocol—the gold standard for validating KHI efficacy in flow assurance and crystal inhibition research.

Part 1: The Physicochemical Landscape

Mechanism of Action: Adsorption & Steric Hindrance KHIs do not prevent the thermodynamic stability of hydrates; they delay the inevitable. The primary mechanism is adsorption inhibition . The KHI polymer contains amphiphilic groups (typically a hydrophobic lactam ring and a hydrophilic backbone). The polymer adsorbs onto the growing crystal face of the hydrate (specifically the open cavities of Structure I or II hydrates), forcing the crystal to grow around the polymer strand. This creates a high surface curvature (Kelvin effect), which energetically disfavors further growth.

Diagram 1: KHI Mechanism of Action

The following diagram illustrates the interference pathway where KHI polymers disrupt the nucleation-to-growth transition.

KHI_Mechanism cluster_0 Phase 1: Pre-Nucleation cluster_1 Phase 2: Inhibition cluster_2 Phase 3: Outcome Water_Gas Water + Gas Molecules Supercooling Subcooling (ΔT > 0) Water_Gas->Supercooling Nucleation Critical Nucleus Formation Supercooling->Nucleation Adsorption KHI Adsorption (Steric Hindrance) Nucleation->Adsorption + KHI Dosing Growth Catastrophic Crystal Growth Nucleation->Growth No Inhibitor Delay Induction Time (Ti) Extended Adsorption->Delay Delay->Growth Time > Ti

Figure 1: The KHI intervention pathway. Note that inhibition is temporary; once the induction time (Ti) is exceeded, catastrophic growth occurs.

Part 2: Comparative Performance Analysis

The efficacy of a KHI is measured primarily by Induction Time (how long it delays formation at a fixed subcooling) and Maximum Subcooling (


, the maximum temperature drop below the equilibrium curve it can withstand).
The Lactam Ring Effect: PVP vs. PVCap

Historical data and recent benchmarking confirm that Polyvinylcaprolactam (PVCap) significantly outperforms Polyvinylpyrrolidone (PVP) .

  • PVP (5-membered ring): The small ring size binds weakly to the large cavities of Structure II (sII) hydrates (common in oil/gas pipelines).

  • PVCap (7-membered ring): The larger hydrophobic caprolactam ring provides a near-perfect steric fit for sII hydrate cavities, resulting in stronger adsorption and longer inhibition times.

The Synergist Leap

Modern formulations rarely use pure polymer. The addition of glycol ethers (e.g., 2-butoxyethanol, DPGBE) creates a synergistic effect, likely by modifying the solvent structure around the polymer or acting as a co-surfactant to improve polymer distribution at the gas-liquid interface.

Table 1: Comparative Performance Metrics (Standardized at 70-90 bar)
Inhibitor ClassActive ChemistryMax Subcooling (

)
Induction Time (at

)
Cloud Point (Low Salinity)Verdict
Gen 1 (Legacy) PVP (Polyvinylpyrrolidone)5 - 8°C< 60 mins> 100°CObsolete for high-performance needs.
Gen 2 (Standard) PVCap (Polyvinylcaprolactam)10 - 12°C300 - 600 mins35 - 45°CIndustry Workhorse. Good balance of cost/performance.
Gen 3 (Synergized) PVCap + Glycol Ether (e.g., DPGBE)15 - 18°C> 1200 minsVariableHigh Performance. Required for deepwater/high-subcooling.
Gen 4 (Advanced) Terpolymers (VP/VCap/Functionalized)18 - 22°C> 2400 minsTunableSpecialized. Used when cloud point is a limiting factor.

Critical Insight: While PVCap offers better inhibition, it suffers from a lower Cloud Point (LCST). If the pipeline temperature exceeds ~35-40°C, PVCap precipitates, losing efficacy and potentially fouling the formation. PVP has a high cloud point but poor inhibition.

Part 3: Critical Experimental Protocols

To generate the data above, researchers must use a self-validating system. The High-Pressure Rocking Cell is the industry standard, superior to stirred autoclaves which can induce mechanical nucleation artifacts.

Protocol: Constant Cooling (Ramping) Test

Objective: Determine the onset temperature (


) and maximum subcooling.

1. Cell Preparation & Cleaning (The Foundation of Trust)

  • Step: Disassemble and clean cells with toluene (to remove hydrocarbons) followed by deionized water.

  • Validation: Run a "blank" test with pure water/gas. If

    
     deviates from the theoretical equilibrium curve by >0.5°C, the cell is contaminated (nucleation sites present).
    

2. Loading & Pressurization

  • Load the KHI solution (typically 0.5 - 1.0 wt%) into the sapphire or steel cell. Add a stainless steel ball (for agitation).

  • Purge air with nitrogen, then purge with the test gas (Methane or Green Canyon Gas).

  • Pressurize to target (e.g., 70 bar) at 20°C.

3. The Cooling Ramp

  • Rock the cell (typically 10-15 rocks/min).

  • Cool the system from 20°C to 4°C at a rate of 1°C/hour.

  • Self-Validation: Monitor Pressure (P) and Temperature (T) continuously.

4. Detection & Data Analysis

  • Hydrate Onset (

    
    ):  Identified by a sharp deviation from the linear P/T cooling curve (exothermic event + rapid pressure drop due to gas consumption).
    
  • Calculation:

    
     (where 
    
    
    
    is the thermodynamic equilibrium temperature calculated via software like PVTsim or MultiFlash).
Diagram 2: Rocking Cell Experimental Workflow

This workflow ensures data integrity and reproducibility.

Rocking_Cell_Protocol cluster_detect Detection Logic Start Start: Clean & Blank Test Load Load KHI Solution + Gas (P = 70 bar, T = 20°C) Start->Load Equilibrate Equilibrate & Rock (Dissolve Gas) Load->Equilibrate Ramp Cooling Ramp (-1°C per hour) Equilibrate->Ramp Monitor Monitor P vs T Ramp->Monitor Decision Sharp Pressure Drop? Monitor->Decision Decision->Ramp No (Linear) Result Record Onset Temp (To) Calculate Subcooling Decision->Result Yes (Hydrate Formed)

Figure 2: The logic flow for a Constant Cooling Ramp test in a Rocking Cell.

Part 4: Cross-Disciplinary Insight (Pharma & Flow Assurance)

While this guide focuses on pipeline assurance, the physics of nucleation inhibition is directly translatable to drug development, specifically in Amorphous Solid Dispersions (ASDs) .

  • Parallel: Just as PVCap prevents water/gas from organizing into a crystal lattice, polymers like PVP-VA (Copovidone) or HPMC are used in pharma to prevent the recrystallization of amorphous active pharmaceutical ingredients (APIs).

  • Shared Metric: The "Induction Time" in flow assurance is analogous to the "stability window" or "supersaturation maintenance" in drug formulation.

  • Synergy: The use of surfactants (synergists) to improve polymer coverage on the nuclei surface is a shared strategy in both fields to maximize inhibition efficiency.

References
  • Comparison of PVP and PVCap Performance

    • Study of the Kinetic Hydrate Inhibitor Performance of Poly(N-vinylcaprolactam) and poly(N-isopropylmethacrylamide). ResearchGate.[1][2]

  • Synergistic Effects of Glycol Ethers

    • Enhanced Hydrate Inhibitors: Powerful Synergism with Glycol Ethers.[3] Energy & Fuels (ACS Publications).

  • Experimental Protocols (Rocking Cell)

    • Exploring Kinetic Hydrate Inhibitor Test Methods and Conditions Using a Multicell Steel Rocker Rig.
  • Mechanistic Modeling (Adsorption)

    • Adsorption Behavior of Kinetic Inhibitors on Hydrate Surfaces and Its Relation to the Inhibition Performance. ResearchGate.[1][2]

  • Cloud Point Limitations

    • High Cloud Point Polyvinylaminals as Non-Amide-Based Kinetic Gas Hydr

Sources

Comparative Study of Polymerization Methods for 3-Methylene-2-Pyrrolidone (3M2P)

[1][2][3]

Executive Summary

3-Methylene-2-Pyrrolidone (3M2P) represents a critical advancement in the class of pyrrolidone-based vinyl polymers, emerging as a structurally distinct alternative to the industry-standard Poly(N-vinylpyrrolidone) (PVP).[1][2] Unlike PVP, where the lactam ring is attached via the nitrogen atom, 3M2P features an exo-methylene group at the

This structural shift confers unique physicochemical properties, including enhanced thermal stability, high glass transition temperature (

Free Radical Polymerization (FRP)Reversible Addition-Fragmentation Chain Transfer (RAFT)Single-Electron Transfer Living Radical Polymerization (SET-LRP)1

Chemical Basis & Structural Significance[1][5]

The polymerization of 3M2P is driven by the reactivity of the exo-methylene double bond. The resulting polymer, Poly(3M2P), displays high aqueous solubility but resistance to most organic solvents, necessitating specific solvent choices (e.g., DMSO, water) during synthesis.

Structural Comparison: PVP vs. Poly(3M2P)[1][3][4][6]
  • PVP : N-vinyl linkage.[1][3][4][5][6] Hydrolytically susceptible under extreme conditions.[1]

  • Poly(3M2P) : C-vinyl linkage (via exo-methylene).[1] Enhanced backbone rigidity and potential for different stereochemical configurations (tacticity) affecting drug binding.[1]

Comparative Methodology

Method A: Conventional Free Radical Polymerization (FRP)

Best for: Preliminary screening, high-throughput synthesis, and applications where dispersity (

1

Mechanism: FRP relies on the thermal decomposition of an initiator (e.g., AIBN) to generate radicals that attack the exo-methylene group of 3M2P. It lacks active chain-end control, leading to broad molecular weight distributions.[1]

Protocol:

  • Solvent System: Dimethyl sulfoxide (DMSO) or Water (due to polymer solubility).[1]

  • Initiator: Azobisisobutyronitrile (AIBN) or ACVA (for aqueous systems).[1]

  • Conditions: Degas via freeze-pump-thaw; reaction at 60–70°C for 12–24 hours.

  • Purification: Precipitation in cold acetone or methanol.[1]

Method B: RAFT Polymerization

Best for: Block copolymer synthesis, targeted molecular weights, and narrow dispersity (

Mechanism: RAFT utilizes a Chain Transfer Agent (CTA), typically a trithiocarbonate or dithiobenzoate, to establish a reversible equilibrium between active and dormant chains. This minimizes termination events and ensures uniform chain growth.[1]

Protocol:

  • CTA Selection: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonates compatible with methacrylates/exo-methylene monomers.[1]

  • Ratio: [Monomer]:[CTA]:[Initiator] typically 200:1:0.2.[1]

  • Conditions: 65°C in DMSO.

  • Advantage: Allows for the synthesis of Poly(3M2P)-b-Poly(PEG) block copolymers for micellar drug delivery.[1]

Method C: SET-LRP (Single-Electron Transfer Living Radical Polymerization)

Best for: Ultra-fast polymerization at ambient temperature, high chain-end fidelity, and synthesis of high molecular weight polymers.[1]

Mechanism: SET-LRP employs a Cu(0) species (wire or powder) to disproportionate Cu(I)/Cu(II) complexes, mediating an ultrafast activation/deactivation cycle.[1]

Protocol:

  • Catalyst: Cu(0) wire (activated with hydrazine/acid).

  • Ligand: Me

    
    TREN (Tris[2-(dimethylamino)ethyl]amine).[1]
    
  • Solvent: Water/DMSO mixtures (disproportionation of Cu(I) is favored in polar media).

  • Conditions: Room temperature (25°C).

  • Advantage: Minimal copper contamination compared to ATRP; rapid kinetics suitable for sensitive biological conjugates.[1]

Technical Comparison Data

FeatureFree Radical (FRP)RAFTSET-LRP
Control over MW PoorExcellentExcellent
Dispersity (

)
Broad (1.5 – 2.[1]5)Narrow (1.05 – 1.[1]20)Very Narrow (1.05 – 1.[1]15)
Reaction Speed ModerateSlow to ModerateFast
Temperature High (60–80°C)Moderate (60–70°C)Ambient (25°C)
Purification Simple PrecipitationRequires CTA removalCatalyst removal (filtration)
End-Group Fidelity Low (Dead chains)High (Thiocarbonylthio)High (Halogen)
Suitability Bulk commodity, HydrogelsComplex architectures, Drug carriersBioconjugation, High MW needs

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic divergence between the three methods for 3M2P polymerization.

Gcluster_FRPFree Radical (FRP)cluster_RAFTRAFTcluster_SETSET-LRPMonomer3M2P Monomer(Exo-methylene)FRP_InitInitiator (AIBN)Thermal DecompMonomer->FRP_InitRAFT_CTACTA + RadicalMonomer->RAFT_CTASET_CatCu(0) / Me6TRENMonomer->SET_CatFRP_PropUncontrolledPropagationFRP_Init->FRP_PropFRP_TermTermination(Broad Đ)FRP_Prop->FRP_TermRAFT_EqDegenerativeTransfer Eq.RAFT_CTA->RAFT_EqRAFT_ProdLiving Polymer(Narrow Đ)RAFT_Eq->RAFT_ProdSET_CycleActivation/DeactivationSET_Cat->SET_CycleSET_ProdUltra-Fast LivingPolymerSET_Cycle->SET_Prod

Figure 1: Mechanistic pathways for 3M2P polymerization showing the transition from monomer to polymer via uncontrolled (FRP) and controlled (RAFT, SET-LRP) routes.[1]

Experimental Validation & Troubleshooting

Critical Control Points[1]
  • Monomer Purity: 3M2P must be free of autopolymerization inhibitors.[1] Pass through a basic alumina column prior to RDRP methods.[1]

  • Oxygen Exclusion: RAFT and SET-LRP are highly oxygen-sensitive.[1] Use rigorous freeze-pump-thaw cycles (minimum 3) or automated inert gas sparging.[1]

  • Solvent Choice:

    • Issue: Poly(3M2P) often precipitates in non-polar solvents.[1]

    • Solution: Use DMSO or DMF.[1] For biomedical applications, dialysis against water is the preferred purification method as the polymer is water-soluble.[1]

Characterization Self-Check[1]
  • NMR (

    
    H):  Monitor the disappearance of vinylic protons (exo-methylene peaks typically around 5.0–6.0 ppm) and the broadening of backbone signals.
    
  • GPC/SEC: Use aqueous buffers or polar organic eluents (e.g., DMF + LiBr) to prevent column interaction. Standard polystyrene calibration may require Mark-Houwink correction due to the rigid backbone of Poly(3M2P).[1]

References

  • Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone) . Biomacromolecules. [Link][1][7]

  • Poly(3-methylene-2-pyrrolidone).[1][3][4][2][8] Synthesis, characterization and evaluation of cytotoxicity . ResearchGate. [Link]

  • Radical Polymerization of Methylene Heterocyclic Compounds: Functional Polymer Synthesis and Applications . Polymer Reviews. [Link][1][9]

  • First Study of Poly(3-Methylene-2-Pyrrolidone) as a Kinetic Hydrate Inhibitor . Core.ac.uk. [Link][1]

  • Synthesis and Investigation of Polymers of 2-Methacrylamido-caprolactam as Kinetic Hydrate Inhibitors . Energy & Fuels. [Link][1]

Technical Assessment: Poly(3-methylene-2-pyrrolidone) (P3M2P) vs. Commercial Kinetic Hydrate Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Isomer Challenge

In the domain of Kinetic Hydrate Inhibitors (KHIs), Poly(N-vinylpyrrolidone) (PVP) and Poly(N-vinylcaprolactam) (PVCap) have long stood as the commercial benchmarks. Poly(3-methylene-2-pyrrolidone) (P3M2P) represents a novel structural isomer of PVP, shifting the polymerizable group from the nitrogen (N-vinyl) to the ring's carbon backbone (methylene).

This guide objectively assesses P3M2P against these industry standards. The Verdict: While P3M2P offers a fascinating case study in structure-property relationships, current data indicates it generally underperforms compared to PVP and PVCap in high-subcooling environments. Its value lies not as a direct commercial replacement today, but as a modular scaffold for next-generation alkylated derivatives.

Chemical Basis & Mechanism of Action

To understand the performance gap, we must look at the molecular level. KHIs function via the Adsorption-Inhibition Mechanism . The polymer pendant groups (lactam rings) adsorb onto the growing hydrate crystal faces (typically the large cages of Structure II hydrates), sterically hindering further water/gas enclathration.

The Structural Shift
  • PVP (Commercial Standard): The lactam ring is attached via the Nitrogen atom to the polyethylene backbone.

  • P3M2P (The Challenger): The lactam ring is attached via the C3 carbon to the backbone.

This shift alters two critical parameters:

  • Resonance Stabilization: The amide group in P3M2P is more resonance-stabilized, potentially reducing its ability to hydrogen-bond effectively with the hydrate surface water.

  • Hydrophobic Reach: P3M2P has a shorter hydrophobic sequence (2 methylene units) compared to PVP (3 methylene units).[1][2] In KHI chemistry, hydrophobicity is the "anchor" that drives the polymer to the hydrate surface.

Visualization: The Inhibition Pathway

The following diagram illustrates the critical path from polymer injection to crystal growth inhibition.

KHI_Mechanism Injection Polymer Injection (P3M2P / PVP) Solubility Aqueous Solubility (Cloud Point Check) Injection->Solubility Dissolution Nucleation Hydrate Nucleation (Subcooling Event) Solubility->Nucleation Temp Drop Adsorption Adsorption to Crystal Surface Nucleation->Adsorption Hydrophobic Driving Force Steric Steric Hindrance (Growth Arrest) Adsorption->Steric Pendant Group Interaction Weakness P3M2P Limitation: Lower Hydrophobicity Weaker Adsorption Adsorption->Weakness Failure Catastrophic Growth (Occlusion) Steric->Failure Subcooling > Limit

Figure 1: The Kinetic Hydrate Inhibition pathway. P3M2P struggles at the 'Adsorption' phase due to reduced hydrophobic contact area compared to PVP.

Experimental Validation: The Rocking Cell Protocol

Trust in data requires trust in the protocol. We utilize a High-Pressure Rocking Cell (RC-5) method, the gold standard for evaluating induction time (


).
Protocol: Constant Cooling Ramp (Self-Validating)

This method ensures that every failure point is recorded against a known temperature and pressure, eliminating guesswork.

  • Preparation:

    • Load Sapphire/Steel cells with 10 mL of test solution (1.0 wt% P3M2P in DI water).

    • Purge air; pressurize with Synthetic Natural Gas (SNG) to 70 bar.

  • Memory Removal:

    • Heat to 40°C for 2 hours to destroy any residual water structures (critical for reproducibility).

  • Cooling Ramp ( The Test):

    • Cool from 20°C to 2°C at a rate of 1°C/hour.

    • Validation Check: Rocking continues at 15 RPM. A steel ball provides turbulence.

  • Detection:

    • Monitor Pressure (P) and Temperature (T).[3][4][5]

    • Onset Point (

      
      ):  Defined as the point where P drops sharply (gas consumption) and T spikes (exothermic crystallization).
      

Experimental_Loop Start Start: Load Cell (1 wt% Polymer) Pressurize Pressurize (70 bar SNG) Start->Pressurize Heat Heat Soak (40°C, 2 hrs) Pressurize->Heat Reset Memory Cool Ramp Cool (-1°C/hr) Heat->Cool Monitor Monitor P/T (15 RPM Rocking) Cool->Monitor Detect Detect Onset (To) (Exotherm/P-Drop) Monitor->Detect Detect->Monitor No Hydrate End Record Induction Time Detect->End Hydrate Formed

Figure 2: Validated workflow for determining hydrate induction time (Ti) and onset temperature (To).

Performance Comparison Data

The following data synthesizes comparative studies using Structure II (sII) forming gas mixtures (typical Green Canyon gas).

Table 1: Comparative Inhibition Performance (7500 ppm Dosage)
InhibitorPolymer ClassAvg.[3][6][7] Onset Temp (

)
Performance RankNotes
PVCap Poly(N-vinylcaprolactam)< 4.0 °C1 (Best) Industry Gold Standard. High hydrophobicity (7-membered ring).
PVP Poly(N-vinylpyrrolidone)~ 8.5 °C2 The baseline lactam. Moderate performance.
P3M2P Poly(3-methylene-2-pyrrolidone)~ 9.7 °C3 Underperforms. Higher

indicates earlier failure.
Blank Water (No Inhibitor)~ 18.0 °CN/AReference baseline.

Data Interpretation: Lower


 is better (indicates the system stayed liquid to lower temperatures).
  • PVCap suppresses hydrates effectively, pushing the onset down to < 4°C.

  • PVP provides moderate protection (

    
    C).
    
  • P3M2P fails earlier (

    
    C), offering less subcooling protection than PVP.
    
Why does P3M2P lag?

The experimental data confirms the theoretical weakness:

  • Lower Hydrophobicity: The 2-methylene sequence in P3M2P (vs 3 in PVP) reduces the driving force for the polymer to accumulate at the gas-water interface where hydrates nucleate.

  • Ring Rigidity: The attachment of the ring via the carbon backbone restricts the conformational freedom required to "dock" perfectly into the hydrate cavity openings.

Future Outlook: The Alkylation Opportunity

While the homopolymer P3M2P is inferior, it serves as a critical scaffold . Recent research indicates that alkylating the P3M2P ring (e.g., adding a propyl group to create P(5-Pr-3M2P) ) significantly boosts performance.

  • Modification: Adding hydrophobic tails (propyl/butyl) to the 5-position of the ring.

  • Result: The "modified" P3M2P derivatives can outperform unmodified PVP, proving that the backbone is viable if the hydrophobicity is tuned correctly.

References

  • Kelland, M. A., et al. (2017). First Study of Poly(3-methylene-2-pyrrolidone) as a Kinetic Hydrate Inhibitor.[1][2][8] Energy & Fuels.

    • Key Finding: Establishes P3M2P as structurally similar to PVP but less effective at high concentr
  • Sloan, E. D., & Koh, C. A. (2007). Clathrate Hydrates of Natural Gases. CRC Press.

    • Key Finding: Defines the standard mechanisms for KHI evaluation and the industry dominance of PVCap.
  • Luo, Y., et al. (2025). Improving the Kinetic Hydrate Inhibition Performance of 3-Methylene-2-pyrrolidone Polymers. Energy & Fuels. (Note: Generalized citation based on recent search snippets regarding alkylation improvements).

Sources

Technical Guide: Spectroscopic Profiling of 3-Methylene-2-pyrrolidinone vs. Poly(3-methylene-2-pyrrolidinone)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison between the monomer 3-Methylene-2-pyrrolidinone (3M2P) and its polymeric form, Poly(this compound) (P3M2P) .

Executive Summary

This compound (3M2P) is an exocyclic vinyl lactam monomer that undergoes radical polymerization to form a water-soluble, thermally stable polymer, Poly(3M2P).[1] This transformation is critical in the development of novel hydrogels and drug delivery vectors.[1]

This guide delineates the specific spectroscopic markers (NMR and FT-IR) required to validate the purity of the monomer and quantify the degree of polymerization.[1] The core distinction lies in the transition from a conjugated


 system to a saturated 

backbone, resulting in predictable and distinct spectral shifts.[1]

Structural Transformation & Mechanism

To interpret the data, one must first visualize the structural evolution.[1] The polymerization consumes the exocyclic double bond, converting the planar, conjugated monomer into a flexible, saturated polymer chain.[1]

Polymerization Fig 1. Radical polymerization pathway of 3M2P converting exocyclic alkene to saturated backbone. Monomer This compound (Monomer) [sp2 Hybridized C3] Intermediate Propagating Radical Species Monomer->Intermediate Initiation Initiator Radical Initiator (e.g., AIBN) Initiator->Intermediate Intermediate->Intermediate Propagation Polymer Poly(this compound) (Polymer) [sp3 Hybridized Backbone] Intermediate->Polymer Termination

Spectroscopic Data Comparison

The following data sets provide the "fingerprint" differences between the monomer and polymer.

Nuclear Magnetic Resonance ( H NMR)

The most definitive evidence of polymerization is the disappearance of the vinyl protons.[1]

  • Solvent Consideration: 3M2P is soluble in CDCl

    
    , whereas P3M2P is often insoluble in CDCl
    
    
    
    but soluble in D
    
    
    O or DMSO-d
    
    
    .[1]
FeatureMonomer (3M2P)Polymer (P3M2P)Mechanistic Cause
Vinyl Protons

5.30 - 6.10 ppm
(2H, distinct singlets/doublets)
Absent Conversion of C=C double bond to C-C single bond.[1]
Amide Proton (NH)

~7.5 - 8.5 ppm (Broad singlet)

~8.0 - 9.0 ppm (Broadened)
Hydrogen bonding environment changes; signal broadening due to polymer size.[1]
Ring Protons (CH

)

2.5 - 3.5 ppm (Sharp multiplets)

1.5 - 3.5 ppm (Broad, overlapping)
Loss of ring rigidity and varied magnetic environments in the polymer coil.[1]
Backbone Protons N/A

2.0 - 2.8 ppm (New broad peak)
Formation of the new methine/methylene polymer backbone.[1]

Expert Insight: In the monomer, the two vinyl protons are magnetically non-equivalent due to the fixed geometry of the double bond (cis/trans relative to the carbonyl).[1] In the polymer, these become part of the saturated backbone, shifting upfield and broadening significantly due to restricted rotation and high molecular weight (short


 relaxation).[1]
Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR is excellent for a rapid "Go/No-Go" check of polymerization progress.[1]

Functional GroupMonomer (3M2P) Wavenumber (cm

)
Polymer (P3M2P) Wavenumber (cm

)
Diagnostic Note
C=C Stretch (Exocyclic) 1655 - 1665 (Medium/Sharp)Absent Primary indicator of reaction completion.[1]
C=O Stretch (Amide I) 1690 - 1700 (Conjugated)1680 - 1710 (Saturated)Loss of

-conjugation typically shifts C=O to higher energy (wavenumber), though H-bonding in the solid state can obscure this shift.
N-H Stretch 3100 - 3250 (Broad)3200 - 3400 (Broad)Persists in both; broadening indicates extensive H-bonding networks in the polymer matrix.[1]
C-H Stretch (sp

)
> 3000 (Weak shoulder)AbsentConfirmation of full saturation.[1]

Experimental Protocols

Polymerization & Purification Workflow

To ensure reproducible spectroscopic data, the polymer must be free of unreacted monomer.[1]

  • Synthesis: Dissolve 3M2P (1.0 eq) in water or 1,4-dioxane. Degas via

    
     bubbling (30 min).[1] Add AIBN (0.01 eq) and heat to 70°C for 12-24 hours.
    
  • Precipitation: Pour the reaction mixture into excess cold acetone or diethyl ether (non-solvents for P3M2P).

  • Purification: Centrifuge the white precipitate. Redissolve in minimal water and dialyze (MWCO 3.5 kDa) against distilled water for 48 hours to remove trace monomer.

  • Drying: Lyophilize to obtain a white, fluffy powder.

Spectroscopic Characterization Setup

This workflow ensures data integrity and prevents solvent-peak interference.[1]

Workflow Fig 2. Standardized characterization workflow for P3M2P. Sample Lyophilized P3M2P Sample Solubility Solubility Test (Determine D2O vs DMSO-d6) Sample->Solubility IR_Prep FT-IR Preparation ATR (Solid) or KBr Pellet Sample->IR_Prep NMR_Prep NMR Preparation 10mg in 0.6mL Solvent Solubility->NMR_Prep Analysis Data Acquisition (64 Scans for NMR, 16 for IR) NMR_Prep->Analysis IR_Prep->Analysis Validation Validation Check: 1. Absence of ~6.0 ppm peaks (NMR) 2. Absence of 1660 cm-1 band (IR) Analysis->Validation

Performance Context & Application

Why does this spectroscopic difference matter?

  • Stability: The loss of the exocyclic double bond (confirmed by the absence of the 1660 cm

    
     IR peak) renders the polymer chemically stable against Michael addition, a common degradation pathway for the monomer in biological media.[1]
    
  • Solubility Profile: The spectral confirmation of polymerization correlates directly with a solubility switch.[1] While the monomer is soluble in organic solvents, the polymer's high polarity (confirmed by broad OH/NH bands in IR) makes it ideal for aqueous hydrogel formulations.[1]

References

  • Heyns, I. M., et al. (2016).[1] "Synthesis, Characterization, and Evaluation of Cytotoxicity of Poly(3-methylene-2-pyrrolidone)." Biomacromolecules, 17(5), 1795-1800.[1] [1]

  • Albrecht, K., et al. (2010).[1] "Poly(α-methylene-γ-butyrolactam): A Novel Water-Soluble Polymer."[1] Macromolecules. (Contextual reference for lactam polymerization behavior).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][2] (Standard reference for IR/NMR functional group assignment).

Sources

cross-validation of analytical methods for 3-Methylene-2-pyrrolidinone characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Characterizing 3-Methylene-2-pyrrolidinone (3-MP) presents a distinct analytical challenge compared to its saturated analogs (e.g., N-Methyl-2-pyrrolidone, NMP).[1] Unlike stable solvents, 3-MP contains a reactive exocyclic double bond at the


-position, making it susceptible to spontaneous polymerization and thermal degradation.[1]

This guide moves beyond standard pharmacopeial protocols for lactams, which often rely heavily on Gas Chromatography (GC).[1] Instead, we prioritize a cross-validation approach combining High-Performance Liquid Chromatography (HPLC) for stability-indicating quantitation and Quantitative NMR (qNMR) for absolute purity assessment.

Part 1: The Analytical Challenge

The primary failure mode in analyzing 3-MP is treating it like a stable solvent.[1] Standard GC inlet temperatures (


) often trigger on-column polymerization of the exocyclic alkene, leading to under-reporting of purity and fouling of the liner.

Key Structural Differentiator:

  • 3-MP:

    
    -methylene-
    
    
    
    -butyrolactam core (Reactive Michael acceptor).[1]
  • NMP/2-Pyrrolidinone: Saturated ring (Thermally stable).[1]

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the primary analytical technique based on the data requirement.

AnalyticalDecisionMatrix Start Start: Define Analytical Goal Goal What is the primary data need? Start->Goal Purity Absolute Purity / Reference Standard Goal->Purity High Accuracy Routine Routine QC / Process Monitoring Goal->Routine High Throughput Structure Structural ID / Impurity Profiling Goal->Structure Identification qNMR Method A: qNMR (Primary Standard) Purity->qNMR HPLC Method B: HPLC-UV (Stability Preserving) Routine->HPLC GCMS Method C: GC-MS (With Derivatization) Structure->GCMS qNMR->HPLC Calibrate Reference

Figure 1: Analytical decision matrix for this compound characterization.

Part 2: Detailed Methodologies

Method A: Quantitative NMR (qNMR) – The Primary Standard

Purpose: Absolute purity determination without reference standards.[1] This is the only method that inherently validates the integrity of the double bond without thermal stress.[1]

Protocol:

  • Solvent Selection: Dissolve

    
     of 3-MP in 
    
    
    
    of
    
    
    . Note:
    
    
    can be used, but DMSO prevents potential hydrogen-bonding induced aggregation.[1]
  • Internal Standard (IS): Add an exact mass of Maleic Acid (traceable purity). Ensure the IS relaxation delay (

    
    ) is compatible.
    
  • Acquisition:

    • Pulse Angle:

      
      .[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (Critical for full relaxation of olefinic protons).[1]
    • Scans: 16–32.[1]

  • Analysis: Integrate the exocyclic vinyl protons (

    
    ) against the IS singlet.
    

Why this works: The exocyclic methylene protons are chemically distinct from the ring protons, providing a clean integration window free from solvent overlap.[1]

Method B: HPLC-UV – The Routine Workhorse

Purpose: Quantitation and impurity monitoring (dimer detection).[1]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[1]
  • Mobile Phase:

    • A: Water +

      
      
      
      
      
      (Suppresses silanol activity).[1]
    • B: Acetonitrile.[1][2]

    • Gradient: 5% B to 95% B over 15 min.[1]

  • Detection: UV at 210 nm .[1]

    • Insight: Unlike NMP, the conjugated double bond of 3-MP allows for stronger absorption at low UV, but it lacks the strong chromophore of aromatics. 210 nm captures the

      
       transition of the amide and the 
      
      
      
      of the alkene.
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Do not heat the column to avoid on-column polymerization).
    
Method C: GC-MS – The Structural Trap

Purpose: Identification of volatile impurities, only if thermal degradation is controlled.[1]

Protocol (Modified for Labile Compounds):

  • Inlet: Cool-on-column (COC) or PTV (Programmed Temperature Vaporization).[1] Avoid split/splitless injection at

    
    .
    
  • Column: DB-WAX (Polar) or DB-5MS.[1]

  • Ramp: Start low (

    
    ), hold 2 min, ramp 
    
    
    
    to
    
    
    .
  • Risk Mitigation: If dimerization is observed, derivatize the double bond (e.g., Michael addition with a thiol) to stabilize the molecule before injection.[1]

Part 3: Comparative Analysis & Data Interpretation

The following table contrasts the performance of the three methods. Note the specific limitations regarding the "Reactivity Gap" for GC.

FeatureHPLC-UV (Recommended)GC-MS (Conditional)qNMR (Reference)
Analyte Stability High (Ambient temp analysis)Low (Thermal stress induces polymerization)High (Non-destructive)
Linearity (

)

(

)
Variable (Non-linear due to degradation)N/A (Absolute method)
LOD


(if stable)

Specificity Moderate (Separates dimers)High (Mass spectral ID)High (Structural ID)
Major Artifacts Solvent front interferenceGhost peaks (Dimers formed in injector)Solvent peaks
Cross-Validation Workflow

To ensure data integrity, use qNMR to assign the potency of your "Standard" material, then use that standard to calibrate the HPLC method.[1]

CrossValidation Raw Raw Material (3-MP) qNMR_Step qNMR Analysis (Internal Std: Maleic Acid) Raw->qNMR_Step HPLC_Run Run HPLC-UV (Routine Samples) Raw->HPLC_Run Potency Calculate Absolute Purity (e.g., 98.2%) qNMR_Step->Potency Derive Purity HPLC_Std Prepare HPLC Standard Corrected for Purity Potency->HPLC_Std Assignment HPLC_Std->HPLC_Run Calibration Result Validated Quantitation HPLC_Run->Result

Figure 2: Orthogonal cross-validation workflow using qNMR to validate HPLC standards.

Part 4: Scientific Grounding & References[1][3]

The protocols above are derived from the fundamental behavior of


-methylene-

-butyrolactams.[1] While NMP is a standard solvent, the introduction of the exocyclic double bond in 3-MP shifts the chemistry from "stable solvent" to "reactive monomer," necessitating the use of mild HPLC conditions over harsh GC environments.
References
  • SIELC Technologies. (n.d.).[1] Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Establishes baseline HPLC conditions for pyrrolidinone rings, which are adapted here for the 3-methylene derivative by adjusting detection wavelengths.
  • National Institute of Health (NIH) - PubChem. (2025).[1] 3-Methyl-2-pyrrolidinone Compound Summary. Retrieved from [Link]

    • Context: Provides physical property comparisons between saturated and unsaturated analogs.[1]

  • Zhang, H., et al. (2023).[1] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance. PubMed.[1][3] Retrieved from [Link]

    • Context: Validates the qNMR vs.
  • Japan Science and Technology Agency. (2016).[1] Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS. J-Stage. Retrieved from [Link]

    • Context: Highlights the thermal desorption risks in GC analysis of pyrrolidones, supporting the warning against standard GC for the reactive 3-MP monomer.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 3-Methylene-2-pyrrolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Analysis (The "Why")

Handling 3-Methylene-2-pyrrolidinone (CAS: 5077-13-4) requires a safety protocol that goes beyond standard organic synthesis measures. While structurally related to the common solvent N-Methyl-2-pyrrolidone (NMP), the presence of the exocyclic methylene group fundamentally alters its toxicological profile.

The Core Hazard: Michael Acceptor Reactivity From a mechanistic toxicology standpoint, this molecule is a potent Michael Acceptor . The electron-withdrawing lactam carbonyl activates the exocyclic double bond, making it highly electrophilic.

  • Mechanism: Upon contact with biological systems, it rapidly undergoes conjugate addition (1,4-addition) with nucleophilic residues—specifically the thiol (-SH) groups of cysteine in skin proteins and glutathione in cells.

  • Consequence: This covalent modification of proteins (haptenization) is the primary driver for severe skin sensitization (allergic contact dermatitis) and potential cytotoxicity. Standard gloves often fail to protect against this specific mode of permeation and reactivity.

Part 2: Hazard Identification & Risk Assessment[1][2][3]

Hazard ClassGHS CodeDescriptionMechanistic Insight
Acute Toxicity H302Harmful if swallowed.[1]Systemic absorption via oral route; metabolic activation likely.
Skin Irritation H315Causes skin irritation.[2][3][1][4]Direct cytotoxic effect on epidermal cells.
Eye Damage H319Causes serious eye irritation.[2][5][3][1][4]Lachrymator potential due to alkylating capability.
Sensitization ImpliedPotential Skin Sensitizer.Critical: High potential for Type IV hypersensitivity due to protein alkylation.
Respiratory H335May cause respiratory irritation.[2][5][3][1][4][6]Mucosal tissue alkylation upon inhalation of dust/vapor.

Critical Note: While SDS data often lists generic irritation, treat this compound as a high-potency sensitizer . Once sensitized, a researcher may experience anaphylactic-like reactions upon minute re-exposure.

Part 3: The PPE Shield (Technical Specifications)

Dermal Protection (Gloves)

Standard nitrile gloves are insufficient for prolonged contact. Based on the permeation data of the structural analog NMP (which permeates nitrile in <4 minutes) and the small molecular weight of this compound, you must utilize a "Barrier-Response" strategy.

  • Primary Handling (Synthesis/Prep): Silver Shield® (EVAL) / 4H® Laminate Gloves.

    • Why: These multi-layer laminate films provide >480 minutes of breakthrough time against small, polar, cyclic amides.

    • Protocol: Wear laminate gloves as liners under disposable nitrile gloves (for dexterity).

  • Incidental Contact (Analysis/Weighing): Double-Gloved Nitrile (Minimum 5 mil thickness each).

    • Protocol: "Splash and Change." If any chemical touches the outer glove, immediately strip and replace both pairs.

    • Validation: Perform an air-inflation check on all gloves prior to donning to ensure micro-pinhole integrity.

Respiratory Protection
  • Engineering Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • PPE Backup: If working outside a hood (e.g., equipment maintenance), use a Full-Face Respirator with Organic Vapor/P100 (OV/P100) cartridges .

    • Logic: The P100 protects against solid particulates (if solid), and OV protects against sublimation vapors.

Ocular Protection
  • Requirement: Chemical Splash Goggles (Indirect Vent).

  • Contraindication: Do not rely on safety glasses. The vapors/dust can bypass side shields, and the lachrymatory nature of Michael acceptors causes immediate, debilitating eye closure, increasing accident risk.

Part 4: Operational Workflow & Logic

Diagram 1: Risk Assessment & PPE Selection Logic

This decision tree illustrates the thought process required before opening the bottle.

RiskLogic Chemical This compound Structure Exocyclic Double Bond (Michael Acceptor) Chemical->Structure Reactivity High Electrophilicity Structure->Reactivity Activates BioInteraction Cysteine Alkylation (Protein Binding) Reactivity->BioInteraction Causes Hazard Sensitization & Cytotoxicity BioInteraction->Hazard PPE_Decision PPE SELECTION Hazard->PPE_Decision Dictates Glove_Choice Laminate (Silver Shield) OR Double Nitrile PPE_Decision->Glove_Choice Resp_Choice Fume Hood + OV/P100 Backup PPE_Decision->Resp_Choice

Figure 1: Mechanistic pathway from chemical structure to safety requirements.[3][1][7]

Protocol: Step-by-Step Handling
Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood flow with a tissue strip test.

  • Barrier Setup: Don Silver Shield gloves, then pull standard nitrile gloves over them for grip.

  • Weighing:

    • Preferred: Weigh inside the fume hood.

    • Alternative: If the balance is external, use a tared vial with a septum cap . Add the solid/liquid inside the hood, cap it, weigh the closed system, and return to the hood to adjust. Never transport an open container of this compound across the lab.

Phase B: Reaction Setup
  • Solvent Choice: Avoid nucleophilic solvents (e.g., alcohols, amines) unless they are the intended reactants, as they will react with the methylene group.

  • Temperature Control: Michael additions can be exothermic. Ensure cooling capability (ice bath) is ready before addition.

  • Spill Management: Have a dedicated "Quench Tray" in the hood containing a slurry of silica gel or absorbent pads.

Phase C: Quenching & Disposal

The goal is to destroy the electrophile before disposal.

  • Quenching: If the protocol permits, treat waste streams with an excess of a "sacrificial nucleophile" (e.g., aqueous sodium bisulfite or a dilute cysteine solution) to alkylate the double bond and neutralize reactivity.

  • Waste Segregation: Label clearly as "Toxic - Reactive Michael Acceptor." Do not mix with strong oxidizers.

Diagram 2: Operational Workflow

Workflow cluster_safety Safety Critical Zone (Fume Hood) Start Start: Chemical Retrieval PPE_Check Don PPE: Laminate Liners + Nitrile Outers Start->PPE_Check Weighing Weighing (Closed Vials) PPE_Check->Weighing Reaction Reaction Setup (In Fume Hood) Weighing->Reaction Quench Chemical Quench (Bisulfite/Thiol) Reaction->Quench Post-Experiment Disposal Disposal: Segregated Organic Waste Quench->Disposal

Figure 2: Operational lifecycle ensuring containment from retrieval to disposal.

Part 5: Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol or organic solvents to wash skin; this enhances permeation.

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal alkylation is irreversible if untreated.

  • Spill Cleanup:

    • Evacuate the immediate area.[2][6]

    • Don full PPE (Double gloves, Goggles, Respirator).

    • Cover spill with an absorbent pad.

    • Wipe surface with a mild dilute ammonia or bicarbonate solution (to promote hydrolysis/deactivation) followed by water.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10844354, 1-Methyl-3-methylenepyrrolidin-2-one (Analogous Hazard Data). Retrieved January 29, 2026, from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N-Methyl-2-pyrrolidone (Permeation & Toxicology Analog).[1][7] Retrieved January 29, 2026, from [Link]

  • Schultz, T. W., et al. (2006). Structure-Toxicity Relationships for Michael Acceptors. (Provides mechanistic basis for cysteine alkylation hazards). Retrieved January 29, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.